molecular formula C12H16O2 B7940137 2,2'-Dimethyl-4'-methoxypropiophenone

2,2'-Dimethyl-4'-methoxypropiophenone

Cat. No.: B7940137
M. Wt: 192.25 g/mol
InChI Key: VGJCPXBTYHBKAP-UHFFFAOYSA-N
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Description

2,2'-Dimethyl-4'-methoxypropiophenone is a useful research compound. Its molecular formula is C12H16O2 and its molecular weight is 192.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2'-Dimethyl-4'-methoxypropiophenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2'-Dimethyl-4'-methoxypropiophenone including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O2/c1-8(2)12(13)11-6-5-10(14-4)7-9(11)3/h5-8H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGJCPXBTYHBKAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC)C(=O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

chemical structure and properties of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Chemical Characterization, Synthetic Architecture, and Analytical Profiling[1]

CAS Registry Number: 2040-26-8 IUPAC Name: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one Synonyms: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-Methoxypivalophenone; 4'-Methoxy-tert-butylphenylketone

Part 1: Nomenclature and Structural Disambiguation

Crucial Note on Isomer Identification: The nomenclature "2,2'-Dimethyl-4'-methoxypropiophenone" contains a potential ambiguity regarding the placement of methyl substituents. In standard chemical nomenclature:

  • "2,2-Dimethyl" (Gem-dimethyl): Refers to two methyl groups on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (position 2 of the propanone chain). This corresponds to CAS 2040-26-8 , a pivalophenone derivative.[1]
    
  • "2,2'-Dimethyl" (Split substitution): Would imply one methyl on the ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -carbon (2) and one methyl on the phenyl ring (2').
    

This guide focuses on the commercially established isomer, CAS 2040-26-8 (Gem-dimethyl), widely used as a photoinitiator intermediate and organic synthesis scaffold.[1] Researchers seeking the ring-substituted isomer should verify their specific CAS, as the synthetic and spectral properties differ significantly.[1]

Part 2: Molecular Profiling & Physicochemical Properties[1]

The compound is an aromatic ketone featuring a sterically bulky tert-butyl group adjacent to the carbonyl, and an electron-donating methoxy group at the para position of the phenyl ring.[1] This structure imparts unique stability against nucleophilic attack at the carbonyl carbon compared to less hindered propiophenones.[1]

Structural Visualization

The following diagram illustrates the chemical connectivity and key functional zones.[1]

ChemicalStructure Core Carbonyl Core (C=O) TButyl 2,2-Dimethyl Group (tert-Butyl) Steric Shield Core->TButyl u03b1-Carbon Ring Aromatic Ring (Phenyl) Ring->Core Conjugation Methoxy 4'-Methoxy Group (-OCH3) Electron Donor Ring->Methoxy p-Position

Figure 1: Functional zone map of 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one, highlighting the steric bulk of the tert-butyl group.[1]

Physicochemical Data Table[1]
PropertyValueContext/Notes
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Exact Mass 192.1150 DaMonoisotopic
Physical State Solid (Crystalline)Often appears as white needles/powder
Melting Point 46–49 °CLow-melting solid; liquefies easily upon heating
Boiling Point ~265 °C (Predicted)
LogP (Predicted) 3.1Lipophilic; low aqueous solubility
H-Bond Acceptors 2Carbonyl O, Methoxy O
H-Bond Donors 0

Part 3: Synthetic Architecture

The most robust synthesis for CAS 2040-26-8 utilizes Friedel-Crafts Acylation .[1] This pathway is preferred over Grignard additions to nitriles due to higher atom economy and easier purification.[1]

Reaction Mechanism (Friedel-Crafts Acylation)

The reaction involves the acylation of anisole (methoxybenzene) with pivaloyl chloride (2,2-dimethylpropionyl chloride) using a Lewis acid catalyst (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


).

Stoichiometry & Reagents:

  • Substrate: Anisole (1.0 eq)

  • Acylating Agent: Pivaloyl Chloride (1.1 eq)[1]

  • Catalyst: Aluminum Chloride (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , 1.2 eq)
    
  • Solvent: Dichloromethane (DCM) or Carbon Disulfide (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    )
    

Mechanism Logic:

  • Complexation: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
     abstracts 
    
    
    
    from pivaloyl chloride, generating the bulky acylium ion (
    
    
    ).
  • Electrophilic Attack: The acylium ion attacks the anisole ring.[1] The methoxy group is a strong ortho/para director.[1] Due to the immense steric bulk of the tert-butyl group, the ortho position is kinetically blocked, resulting in exclusive para selectivity.[1]

  • Aromatization: Loss of a proton restores aromaticity.[1]

  • Hydrolysis: Acidic workup breaks the Aluminum-oxygen complex to release the ketone.[1]

SynthesisPath cluster_0 Step 1: Electrophile Generation cluster_1 Step 2: Aromatic Substitution Reagent1 Pivaloyl Chloride Acylium Acylium Ion (t-Bu-Cu2261O+) Reagent1->Acylium - AlCl4- Catalyst AlCl3 Catalyst->Acylium Intermediate Sigma Complex Acylium->Intermediate Substrate Anisole (Methoxybenzene) Substrate->Intermediate Product Target Molecule (CAS 2040-26-8) Intermediate->Product - HCl

Figure 2: Friedel-Crafts acylation pathway.[1] Steric hindrance directs substitution exclusively to the para-position.[1]

Validated Experimental Protocol

Note: Perform in a fume hood. AlCl3 is moisture-sensitive.[1]

  • Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a magnetic stir bar, addition funnel, and reflux condenser connected to a caustic scrubber (to trap HCl gas).

  • Catalyst Suspension: Charge flask with

    
     (16.0 g, 120 mmol) and dry DCM (100 mL). Cool to 0°C in an ice bath.
    
  • Acylating Agent Addition: Add Pivaloyl Chloride (14.5 g, 120 mmol) dropwise over 15 minutes. The suspension will homogenize as the acylium complex forms.[1]

  • Substrate Addition: Add Anisole (10.8 g, 100 mmol) dropwise over 30 minutes, maintaining internal temperature <5°C. The solution will darken (orange/red complex).

  • Reaction: Remove ice bath and stir at Room Temperature (RT) for 2 hours. Monitor by TLC (Hexane/EtOAc 9:1).[1]

  • Quench: Pour the reaction mixture slowly onto 200g of crushed ice/HCl (conc.) mixture. Caution: Exothermic.

  • Extraction: Separate the organic layer.[1] Extract the aqueous layer with DCM (2 x 50 mL).[1]

  • Purification: Wash combined organics with brine, dry over ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , and concentrate in vacuo. Recrystallize the crude solid from Ethanol/Hexane to yield white crystals.
    

Part 4: Analytical Characterization (Self-Validating Metrics)

To confirm the identity of the synthesized compound, compare spectral data against these standard values.

Nuclear Magnetic Resonance (NMR)

Solvent: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">



  • ¹H NMR (400 MHz):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       7.85 (d, J = 8.8 Hz, 2H, Ar-H ortho to C=O)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       6.92 (d, J = 8.8 Hz, 2H, Ar-H ortho to OMe)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       3.86 (s, 3H, -OCH ₃)
      
    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       1.35 (s, 9H, -C(CH ₃)₃)
      
    • Interpretation: The 9H singlet at 1.35 ppm is diagnostic for the tert-butyl group.[1] The AA'BB' pattern (two doublets) confirms para-substitution.[1]

  • ¹³C NMR (100 MHz):

    • ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

      
       206.5 (C=O), 162.8 (Ar-C-OMe), 130.5 (Ar-C), 129.8 (Ar-C), 113.5 (Ar-C), 55.4 (OMe), 44.0 (Quaternary C), 28.2 (t-Butyl CH₃).
      
Mass Spectrometry (GC-MS)[1]
  • Molecular Ion (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    ):  m/z 192
    
  • Base Peak: m/z 135 (Acylium ion: ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    , formed by loss of t-butyl radical).
    
  • Fragment: m/z 57 (

    
    ).
    
  • Fragment: m/z 77/92/107 (Characteristic anisole fragments).[1]

Part 5: Applications in Drug Development & Research

Metabolic Stability Standards

In drug metabolism and pharmacokinetics (DMPK), this compound serves as a stable reference standard for studying the metabolic fate of tert-butyl-substituted drugs.[1] The tert-butyl group is generally resistant to P450 oxidation, directing metabolism toward O-demethylation of the methoxy group.[1]

Photoinitiator Systems

Derivatives of pivalophenone are Type I photoinitiators.[1] The steric bulk facilitates ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


-cleavage (Norrish Type I) upon UV irradiation, generating radicals useful for polymerization.
Safety & Handling
  • Signal Word: Warning.

  • Hazards: H315 (Skin Irritant), H319 (Eye Irritant).[1]

  • Storage: Store in a cool, dry place. Stable at room temperature.

  • Precursor Status: Unlike propiophenone (a List I chemical in some jurisdictions due to cathinone synthesis), 2,2-dimethyl-4'-methoxypropiophenone is generally not regulated as a controlled precursor because the tert-butyl group prevents the formation of psychoactive amphetamine analogues (which require an ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">

    
    -hydrogen for amine condensation).
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.[1] Retrieved from [Link][1]

  • SpectraBase. 4'-Methoxypropiophenone Derivatives Spectral Data. Wiley Science Solutions.[1][2] Retrieved from [Link]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts protocols).

Sources

Author: BenchChem Technical Support Team. Date: March 2026

A Note on the Topic: This guide focuses on the chemical compound 4'-Methoxypropiophenone (CAS Number: 121-97-1). The initial query for 2,2'-Dimethyl-4'-methoxypropiophenone (CAS Number: 132664-59-2) did not yield a well-documented compound in scientific literature, suggesting a potential discrepancy in the provided information. 4'-Methoxypropiophenone is a structurally related and industrially significant compound, making it a relevant and valuable subject for this technical overview.

Introduction

4'-Methoxypropiophenone, also known as p-methoxypropiophenone, is an aromatic ketone that serves as a pivotal intermediate in the synthesis of a wide array of organic molecules.[1][2][3] Its chemical structure, characterized by a methoxy-substituted phenyl ring attached to a propanone group, imparts a unique reactivity profile that is leveraged in the pharmaceutical, fragrance, and fine chemical industries.[2][3] This guide provides a comprehensive technical overview for researchers, scientists, and professionals in drug development, detailing the synthesis, physicochemical properties, key applications, and safety considerations of this versatile compound.

Physicochemical Properties

A thorough understanding of the physicochemical properties of 4'-Methoxypropiophenone is essential for its effective use in research and manufacturing. These properties dictate its solubility, reactivity, and appropriate handling and storage conditions. The key properties are summarized in the table below.

PropertyValue
CAS Number 121-97-1
Molecular Formula C10H12O2
Molecular Weight 164.20 g/mol [4][5]
Appearance Colorless to pale yellow liquid or low melting solid[2][6]
Melting Point 27-29 °C[1][4]
Boiling Point 273-275 °C[1][4]
Density 0.937 g/mL at 25 °C[1][4]
Refractive Index n20/D 1.5465[1][4]
Flash Point 61 °C (141.8 °F) - closed cup[4]
Solubility Moderately soluble in organic solvents like ethanol and ether; generally insoluble in water.[2]

Synthesis of 4'-Methoxypropiophenone

The synthesis of 4'-Methoxypropiophenone can be achieved through various methods. A common and efficient laboratory-scale synthesis involves the Friedel-Crafts acylation of anisole with propionyl chloride or propionic anhydride.

Reaction Scheme: Friedel-Crafts Acylation

G Anisole Anisole Product 4'-Methoxypropiophenone Anisole->Product PropionylChloride Propionyl Chloride Intermediate Acylium Ion Intermediate PropionylChloride->Intermediate LewisAcid AlCl3 (Lewis Acid) LewisAcid->Intermediate Catalyst Intermediate->Product HCl HCl G Start 4'-Methoxypropiophenone (4-MOPP) Reduction Meerwein-Pondorf-Verley (MPV) Reduction Start->Reduction Catalyst Bifunctional Catalyst (e.g., PhP-Hf) Catalyst->Reduction Catalyzes Dehydration Dehydration Catalyst->Dehydration Catalyzes Intermediate 4-(1-hydroxypropyl)anisole Reduction->Intermediate Intermediate->Dehydration Product trans-Anethole Dehydration->Product

Sources

Technical Guide: Solubility Profiling of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide is structured to provide a comprehensive analysis of the solubility profile of 2,2'-Dimethyl-4'-methoxypropiophenone (chemically identified as 4'-Methoxypivalophenone ). It synthesizes structural predictions with rigorous experimental protocols to empower researchers in process Optimization.

Executive Summary

2,2'-Dimethyl-4'-methoxypropiophenone (CAS: 2040-26-8 ), more formally known as 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one or p-Methoxypivalophenone , is a lipophilic aromatic ketone used primarily as a photoinitiator intermediate and a building block in pharmaceutical synthesis (e.g., antiviral and CNS agents).[1][2]

Understanding its solubility landscape is critical for:

  • Reaction Optimization: Selecting the correct medium for Friedel-Crafts acylation and subsequent derivatizations.

  • Purification: Designing crystallization protocols to remove unreacted anisole or aluminum salts.

  • Formulation: Developing stable precursor solutions for drug delivery systems.

This guide provides a derived solubility profile based on Hansen Solubility Parameters (HSP) and outlines a self-validating experimental protocol to determine precise saturation limits in your specific matrix.

Chemical Identity & Physicochemical Basis[1][3][4][5][6][7][8][9][10]

Before assessing solubility, we must define the solute's interaction potential. The molecule features a lipophilic tert-butyl group and a methoxy-substituted aromatic ring, creating a distinct polarity profile.

PropertyValue / DescriptionImplication for Solubility
IUPAC Name 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-oneDefines structural connectivity.
Common Name 4'-Methoxypivalophenone"Pivaloyl" indicates steric bulk (t-Bu).
CAS Number 2040-26-8Unique identifier for database verification.
Molecular Weight 192.25 g/mol Moderate size; kinetics will be diffusion-limited.
LogP (Predicted) ~3.1 (Lipophilic)Insoluble in water ; highly soluble in organic solvents.
H-Bond Donors 0Cannot donate protons; relies on solvent interaction.
H-Bond Acceptors 2 (Ketone, Ether)Accepts H-bonds from Alcohols/Water.
Structural Visualization

The following diagram illustrates the core connectivity and functional groups governing solvent interaction.

ChemicalStructure Anisole 4-Methoxyphenyl Ring (Lipophilic/Dispersion) Carbonyl Carbonyl (C=O) (Dipole/H-Bond Acceptor) Anisole->Carbonyl Conjugation TButyl tert-Butyl Group (Steric Bulk/Hydrophobic) Carbonyl->TButyl Alpha-Position caption Fig 1. Functional segmentation of 4'-Methoxypivalophenone determining solubility.

Solubility Thermodynamics: The Hansen Model

Since empirical data for this specific intermediate is often proprietary, we utilize Hansen Solubility Parameters (HSP) to predict compatibility. The solubility of 4'-Methoxypivalophenone is governed by three interaction forces:

  • 
     (Dispersion):  High interaction due to the aromatic ring and alkyl chain.
    
  • 
     (Polarity):  Moderate interaction driven by the ketone dipole.
    
  • 
     (Hydrogen Bonding):  Low interaction (acceptor only).
    
Predicted Solvent Compatibility Matrix

Green = High Solubility (>100 mg/mL) | Yellow = Moderate | Red = Insoluble

Solvent ClassRepresentative SolventPredicted SolubilityMechanism
Chlorinated Dichloromethane (DCM)High Perfect match for dispersion and weak polarity.
Aromatic TolueneHigh

interactions with the phenyl ring.
Esters Ethyl AcetateHigh Dipole-dipole matching with the carbonyl.
Ketones AcetoneHigh "Like dissolves like" (Carbonyl interactions).
Alcohols Methanol / EthanolModerate Soluble, but steric bulk limits H-bond network integration.
Alkanes Hexane / HeptaneLow/Moderate Soluble, but polarity mismatch may cause oiling out at low temps.
Aqueous WaterInsoluble Hydrophobic effect dominates (LogP 3.1).

Scientific Insight: The tert-butyl group acts as a "solubility anchor" for non-polar solvents but creates steric hindrance that reduces the efficiency of solvation by small polar molecules like water.

Experimental Protocol: Gravimetric Solubility Determination

Objective: To determine the saturation solubility (


) of 2,2'-Dimethyl-4'-methoxypropiophenone in a target solvent at a specific temperature (e.g., 25°C).

Why this method? This is a self-validating system . By measuring the dry mass of the residue, you eliminate interferences from chromophores that might skew UV-Vis/HPLC results in early development phases.

Reagents & Equipment[6][7][11][12]
  • Solute: 2,2'-Dimethyl-4'-methoxypropiophenone (>98% purity).[3]

  • Solvent: HPLC Grade (filtered).

  • Equipment: Orbital shaker/Incubator, 0.45 µm PTFE syringe filters, Analytical balance (0.01 mg precision).

Step-by-Step Workflow
  • Preparation of Supersaturated Solution:

    • Weigh approx. 500 mg of solute into a 10 mL glass vial.

    • Add 2.0 mL of solvent.

    • Check: If solid dissolves completely, add more solute until a visible suspension persists. This ensures thermodynamic equilibrium .

  • Equilibration:

    • Seal the vial and place it in an orbital shaker at the target temperature (e.g., 25°C ± 0.5°C).

    • Agitate at 200 RPM for 24 hours .

    • Validation: Stop shaking and let stand for 1 hour. Ensure solid is still present. If not, repeat Step 1.

  • Sampling & Filtration:

    • Pre-weigh a clean, dry evaporation dish (

      
      ).
      
    • Draw 1.0 mL of the supernatant using a syringe.

    • Attach a 0.45 µm PTFE filter (hydrophobic for organics) and filter the solution into the pre-weighed dish.

    • Critical: Discard the first 0.2 mL of filtrate to saturate the filter membrane (prevents adsorption loss). Collect the exact volume (

      
      ).
      
  • Gravimetric Analysis:

    • Evaporate the solvent in a vacuum oven at 40°C (or under a nitrogen stream).

    • Dry until constant weight is achieved (

      
      ).
      
    • Calculate Mass of Solute:

      
      .
      
  • Calculation:

    
    
    
Experimental Logic Diagram

SolubilityProtocol Start Start: Solid Solute + Solvent Saturate Create Supersaturated Suspension Start->Saturate Equilibrate Agitate 24h @ Temp (Thermodynamic Equilibrium) Saturate->Equilibrate CheckSolid Is Solid Present? Equilibrate->CheckSolid AddMore Add More Solute CheckSolid->AddMore No Filter Filter Supernatant (0.45 µm PTFE) CheckSolid->Filter Yes AddMore->Equilibrate Evaporate Evaporate Solvent (Gravimetric Analysis) Filter->Evaporate Calc Calculate Solubility (mg/mL) Evaporate->Calc caption Fig 2. Self-validating gravimetric workflow for solubility determination.

Applications & Process Implications

A. Reaction Solvent Selection (Friedel-Crafts)

Synthesis typically involves reacting anisole with pivaloyl chloride.

  • Recommended Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane .

  • Reasoning: The product (4'-Methoxypivalophenone) is highly soluble in chlorinated solvents, keeping the reaction homogeneous. However, the aluminum chloride complex may precipitate.

  • Workup: Quenching with ice/water will cause the product to oil out or precipitate if the organic volume is low, facilitating phase separation.[4]

B. Crystallization & Purification

To purify the compound from starting materials:

  • Anti-Solvent Method: Dissolve in a minimum amount of warm Ethanol or Methanol , then slowly add Water (anti-solvent) or cool to 0°C.

  • Evaporative Crystallization: Use Heptane/Ethyl Acetate mixtures. The tert-butyl group provides good solubility in heptane, but the methoxy group allows for tuning with ethyl acetate to crash out impurities.

References

  • PubChem Compound Summary . (2025). 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (CAS 2040-26-8).[1][3] National Center for Biotechnology Information. [Link]

  • Hansen, C. M. (2007). Hansen Solubility Parameters: A User's Handbook, Second Edition. CRC Press. (Methodology for solubility prediction).[5][6][7]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry. Longman Scientific & Technical.

Sources

Comprehensive Technical Guide on 2,2'-Dimethyl-4'-methoxypropiophenone: Physicochemical Profiling and Synthetic Applications

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter the need for highly specific aromatic ketones in both advanced organic photochemistry and the synthesis of active pharmaceutical ingredients (APIs). 2,2'-Dimethyl-4'-methoxypropiophenone (often referred to as p-methoxypivalophenone) is a structurally unique molecule that serves as a highly efficient photoinitiator and a robust synthetic intermediate.

This whitepaper provides an in-depth technical analysis of its molecular properties, the mechanistic causality behind its reactivity, and field-proven, self-validating protocols for its synthesis and analytical verification.

Structural Elucidation & Physicochemical Data

The chemical behavior of 2,2'-Dimethyl-4'-methoxypropiophenone is dictated by two critical structural features:

  • Steric Bulk: The

    
    -positioned tert-butyl group (2,2-dimethyl configuration) provides immense steric hindrance around the carbonyl core.
    
  • Electronic Modulation: The para-methoxy group acts as a strong electron-donating group (EDG) via resonance, enriching the electron density of the aromatic ring.

All quantitative physicochemical data is summarized in the standardized table below[1].

Table 1: Core Physicochemical Specifications
PropertyValue / Designation
Chemical Name 2,2-Dimethyl-4'-methoxypropiophenone
Standard IUPAC Name 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
CAS Registry Number 2040-26-8
Molecular Formula C12H16O2
Molecular Weight 192.25 g/mol
SMILES String CC(C)(C)C(=O)C1=CC=C(C=C1)OC
Topological Polar Surface Area (TPSA) 26.3 Ų

Mechanistic Insights: Photochemical Reactivity

In photopolymerization and radical chemistry, the choice of photoinitiator is paramount. Standard propiophenones often suffer from competing photochemical pathways. However, the exact molecular formula (C12H16O2) and structure of 2,2'-Dimethyl-4'-methoxypropiophenone inherently dictate a singular, highly efficient reaction pathway[1].

The Causality of Cleavage: Because the


-carbon is fully substituted with methyl groups (forming a tert-butyl group), the molecule lacks 

-hydrogens. This structural reality strictly precludes Norrish Type II intramolecular hydrogen abstraction. Consequently, upon UV irradiation, the molecule is forced exclusively into a Norrish Type I

-cleavage
.

Furthermore, the para-methoxy group stabilizes the resulting benzoyl radical through resonance. This stabilization increases the radical's half-life, ensuring a higher initiation efficiency for polymerization cascades before quenching can occur.

Photochemistry A Ground State (S0) 2,2'-Dimethyl-4'-methoxypropiophenone B Singlet Excited State (S1) A->B UV Absorption C Triplet Excited State (T1) B->C Intersystem Crossing D Radical Pair Formation p-Methoxybenzoyl + tert-Butyl C->D Norrish Type I Cleavage

Norrish Type I photochemical cleavage pathway of 2,2'-Dimethyl-4'-methoxypropiophenone.

Experimental Workflows & Self-Validating Protocols

Reproducibility in organic synthesis requires protocols that are not merely a list of steps, but a logically connected series of actions with built-in validation mechanisms. Below is the field-proven methodology for synthesizing 2,2'-Dimethyl-4'-methoxypropiophenone via Friedel-Crafts Acylation.

Synthesis S1 1. Reagent Prep Anisole + Pivaloyl Chloride S2 2. Lewis Acid Addition AlCl3 at 0°C S1->S2 S3 3. Friedel-Crafts Acylation Stir at RT (4h) S2->S3 S4 4. Quenching Ice/HCl Solution S3->S4 S5 5. Purification Extraction & Recrystallization S4->S5

Step-by-step synthetic workflow for the Friedel-Crafts acylation of anisole.

Protocol 1: High-Purity Synthesis via Friedel-Crafts Acylation

Step 1: Reagent Preparation & Moisture Control

  • Action: In an oven-dried, argon-purged flask, dissolve 10.0 mmol of anisole and 10.5 mmol of pivaloyl chloride in 25 mL of anhydrous dichloromethane (DCM).

  • Causality: The Lewis acid catalyst (AlCl

    
    ) reacts violently with ambient moisture to form HCl gas and inactive aluminum hydroxides. Anhydrous conditions are non-negotiable to maintain the catalytic generation of the requisite acylium ion.
    

Step 2: Catalyst Addition & Thermal Regulation

  • Action: Cool the mixture to 0°C using an ice-water bath. Slowly add 11.0 mmol of anhydrous AlCl

    
     portion-wise over 15 minutes.
    
  • Causality: Acylium ion formation is highly exothermic. Maintaining 0°C prevents solvent boil-off and kinetically favors para-substitution. The extreme steric bulk of the pivaloyl group naturally drives the regioselectivity, virtually eliminating ortho-acylation.

Step 3: Reaction Propagation & In-Process Validation

  • Action: Remove the ice bath, allowing the reaction to warm to room temperature, and stir for 4 hours.

  • Self-Validation: Perform Thin-Layer Chromatography (TLC) using a 9:1 Hexanes:Ethyl Acetate mobile phase. The protocol validates itself when the anisole starting material spot (higher R

    
    ) completely disappears, replaced by a single, highly UV-active product spot (lower R
    
    
    
    ).

Step 4: Quenching & Phase Separation

  • Action: Pour the crude mixture slowly over 50 g of crushed ice containing 10 mL of 1M HCl.

  • Causality: The ice safely dissipates the heat of aluminum complex hydrolysis. Crucially, the addition of HCl prevents the formation of an intractable, gelatinous aluminum hydroxide emulsion, ensuring a sharp, clean phase separation between the aqueous and organic layers.

Step 5: Extraction & Purification

  • Action: Extract the aqueous layer with DCM (3 x 20 mL). Wash the combined organics with saturated NaHCO

    
    , then brine. Dry over anhydrous MgSO
    
    
    
    , filter, and concentrate in vacuo. Recrystallize from cold ethanol to yield the pure ketone.
Protocol 2: Analytical Validation System

To guarantee the structural integrity and purity of the synthesized 2,2'-Dimethyl-4'-methoxypropiophenone[2], utilize the following self-validating analytical framework:

  • 
    H-NMR (CDCl
    
    
    
    , 400 MHz):
    • Diagnostic Peaks: A sharp 9-proton singlet at ~1.35 ppm confirms the intact tert-butyl group. A 3-proton singlet at ~3.85 ppm confirms the methoxy group. Two distinct 2-proton doublets around 6.90 ppm and 7.95 ppm (

      
       Hz) definitively prove the para-substituted aromatic pattern.
      
  • HPLC-UV:

    • Method: C18 column, 70:30 Acetonitrile:Water mobile phase, UV detection at 254 nm.

    • Validation: Spike the sample with a known anisole standard. Baseline resolution between the anisole peak and the product peak guarantees that conversion metrics are accurate and uncompromised by starting material overlap.

References[2] Rieke Metals. "2,2-Dimethyl-4'-methoxypropiophenone | #6122-07 | Rieke Metals". Retrieved from:https://www.riekemetals.com/product/22-dimethyl-4-methoxypropiophenone/[3] Sigma-Aldrich. "CAS 2040-26-8 | Sigma-Aldrich". Retrieved from:https://www.sigmaaldrich.com/US/en/search/2040-26-8[1] National Center for Biotechnology Information. "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | C12H16O2 | CID 301183 - PubChem". Retrieved from:https://pubchem.ncbi.nlm.nih.gov/compound/301183

Sources

literature review on 2,2'-Dimethyl-4'-methoxypropiophenone derivatives

Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 2,2'-Dimethyl-4'-methoxypropiophenone Derivatives: Synthesis, Pharmacological Activities, and Future Prospects

Introduction: The Propiophenone Scaffold in Medicinal Chemistry

Propiophenones, a class of aromatic ketones, represent a privileged scaffold in the landscape of medicinal chemistry. Their versatile structure has served as a foundational template for the development of therapeutic agents across a spectrum of diseases. The inherent reactivity of the ketone and the potential for diverse substitutions on the aromatic ring allow for fine-tuning of physicochemical properties and biological activities. This guide focuses on a specific subclass: 2,2'-Dimethyl-4'-methoxypropiophenone and its derivatives. The inclusion of dimethyl groups can enhance lipophilicity and introduce steric hindrance that may confer selectivity for biological targets, while the 4'-methoxy group is a common feature in many biologically active natural products and synthetic compounds, often contributing to antioxidant properties and favorable interactions with protein targets.[1] This document provides a comprehensive overview of the synthesis, potential pharmacological applications, and underlying mechanisms of action for this promising class of molecules, intended for researchers and professionals in drug discovery and development.

PART 1: Synthesis and Characterization

The synthesis of propiophenone derivatives is typically achieved through well-established organic chemistry reactions. While specific literature on the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone is not prevalent, a reliable synthetic strategy can be designed based on standard methodologies such as the Friedel-Crafts acylation.

Proposed Synthetic Pathway: Friedel-Crafts Acylation

A logical approach involves the reaction of a substituted benzene ring with a propanoyl halide or anhydride in the presence of a Lewis acid catalyst. For the target scaffold, this would involve the acylation of a dimethoxytoluene derivative.

Synthesis_Pathway Reactant1 1,3-Dimethyl-5-methoxybenzene Product 2,2'-Dimethyl-4'-methoxypropiophenone Reactant1->Product Friedel-Crafts Acylation Reactant2 Propanoyl Chloride Intermediate Acylium Ion Intermediate Reactant2->Intermediate Catalyst AlCl₃ (Lewis Acid) Catalyst->Intermediate activates Intermediate->Product

Caption: Proposed Friedel-Crafts acylation for the synthesis of the core scaffold.

Experimental Protocol: Synthesis of a Representative Derivative

This protocol describes a general procedure for the synthesis of a 2,2'-Dimethyl-4'-methoxypropiophenone derivative.

Objective: To synthesize 2,2'-Dimethyl-4'-methoxypropiophenone via Friedel-Crafts acylation.

Materials:

  • 1,3-Dimethyl-5-methoxybenzene

  • Propanoyl chloride

  • Anhydrous aluminum chloride (AlCl₃)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

  • Standard glassware for workup and purification

Procedure:

  • Setup: Assemble a flame-dried round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a condenser under a nitrogen atmosphere.

  • Reaction Mixture: Add anhydrous aluminum chloride (1.2 equivalents) to anhydrous DCM in the flask and cool the suspension to 0°C in an ice bath.

  • Addition of Reactants: Dissolve 1,3-Dimethyl-5-methoxybenzene (1.0 equivalent) and propanoyl chloride (1.1 equivalents) in anhydrous DCM. Add this solution dropwise to the AlCl₃ suspension over 30 minutes, maintaining the temperature at 0°C.

  • Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Quenching: Upon completion, cool the reaction mixture back to 0°C and slowly quench by adding crushed ice, followed by 1M HCl to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM.

  • Washing: Combine the organic layers and wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[2]

  • Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the pure 2,2'-Dimethyl-4'-methoxypropiophenone derivative.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry.

PART 2: Pharmacological Activities and Potential Applications

Derivatives of the propiophenone scaffold have demonstrated a wide array of pharmacological activities, suggesting significant therapeutic potential. The introduction of dimethyl and methoxy groups is anticipated to modulate these activities, potentially leading to compounds with enhanced potency and selectivity.

Anticancer Activity

Numerous studies have highlighted the potential of propiophenone and related chalcone derivatives as anticancer agents.[3][4]

  • Cytotoxicity: Phenylpropiophenone derivatives have shown cytotoxic effects against a range of human cancer cell lines, including HeLa (cervical cancer), PC-3 (prostate cancer), and MCF-7 (breast cancer).[3][5]

  • Mechanism of Action: The anticancer effects are often attributed to the induction of apoptosis and the modulation of critical signaling pathways involved in cancer cell proliferation and survival.[6] The presence of hydroxyl and methoxy substitutions on the phenyl ring has been shown to enhance this anticancer activity.[5] Structurally related methoxyflavones and methoxychalcones have been reported to exert cytotoxic effects by targeting key protein markers and activating downstream signaling pathways that lead to cell death.[7][8]

Antidiabetic Properties

A compelling area of research for propiophenone derivatives is in the management of type 2 diabetes.

  • Antihyperglycemic Effects: Several series of propiophenone derivatives have been synthesized and evaluated for their in vivo antihyperglycemic and lipid-lowering activities.[9]

  • Mechanism of Action: A key mechanism identified for their antidiabetic action is the inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B).[9][10] PTP-1B is a negative regulator of the insulin signaling pathway, and its inhibition enhances insulin sensitivity. Dihydroxy-substituted propiophenones, in particular, have been identified as potent inhibitors of PTP-1B.[5]

Anti-inflammatory and Antioxidant Effects

The methoxyphenyl moiety present in the target scaffold is strongly associated with anti-inflammatory and antioxidant properties.

  • Anti-inflammatory Pathway: Structurally similar compounds are known to exert anti-inflammatory effects by inhibiting key signaling molecules such as Src and Syk kinases, which are upstream regulators of the NF-κB signaling cascade.[6] NF-κB is a central transcription factor in the expression of pro-inflammatory genes.

  • Antioxidant Capacity: Phenolic compounds, including those with methoxy substitutions, are recognized for their ability to neutralize harmful reactive oxygen species (ROS).[6] This antioxidant activity helps mitigate oxidative stress, a contributing factor to numerous chronic diseases.[11][12]

Antimicrobial Activity

Chalcones and related structures have been investigated for their ability to combat microbial infections. Derivatives have shown bacteriostatic activity against various strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA), as well as antifungal activity.[13][14]

Summary of Biological Activities
Activity Target/Mechanism Key Structural Features References
Anticancer Induction of apoptosis; Modulation of survival pathwaysHydroxyl and methoxy substitutions[3][5][6][7]
Antidiabetic Inhibition of Protein Tyrosine Phosphatase 1B (PTP-1B)Dihydroxy substitutions[5][9][10]
Anti-inflammatory Inhibition of NF-κB signaling pathwayMethoxyphenyl moiety[6]
Antioxidant Scavenging of Reactive Oxygen Species (ROS)Methoxy and phenolic groups[6][11]
Antimicrobial Disruption of microbial cell integrityChalcone backbone[13][14]

PART 3: Signaling Pathways and Mechanisms of Action

Understanding the interaction of these derivatives with cellular signaling pathways is crucial for rational drug design. Based on existing literature for related compounds, two key pathways are of particular interest.

PTP-1B Inhibition in Insulin Signaling

The inhibition of PTP-1B by propiophenone derivatives is a promising mechanism for their antidiabetic effects. By blocking PTP-1B, these compounds prevent the dephosphorylation of the insulin receptor and insulin receptor substrate (IRS), thereby amplifying the downstream insulin signal and improving glucose uptake.

PTP1B_Inhibition Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR (Active) IR->pIR Phosphorylation pIR->IR IRS IRS pIR->IRS pIRS p-IRS (Active) IRS->pIRS Phosphorylation pIRS->IRS PI3K_Akt PI3K/Akt Pathway pIRS->PI3K_Akt activates GLUT4 GLUT4 Translocation (Glucose Uptake) PI3K_Akt->GLUT4 PTP1B PTP-1B PTP1B->pIR dephosphorylates PTP1B->pIRS dephosphorylates Derivative Propiophenone Derivative Derivative->PTP1B Inhibits

Caption: Inhibition of PTP-1B by propiophenone derivatives enhances insulin signaling.

Workflow for In Vitro PTP-1B Inhibition Assay

A self-validating protocol to assess the inhibitory potential of synthesized derivatives against PTP-1B is essential.

PTP1B_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction & Measurement cluster_analysis Data Analysis A Prepare Assay Buffer (e.g., HEPES, pH 7.4) E Add Enzyme, Buffer, and Test Compound to 96-well plate A->E B Prepare PTP-1B Enzyme Solution B->E C Prepare Substrate Solution (p-NPP) G Initiate reaction by adding p-NPP substrate C->G D Prepare Test Compounds (Serial Dilutions) D->E F Pre-incubate at 37°C E->F F->G H Incubate for 30 min at 37°C G->H I Stop reaction with 1M NaOH H->I J Measure Absorbance at 405 nm (p-Nitrophenol product) I->J K Calculate % Inhibition vs Control J->K L Plot Dose-Response Curve K->L M Determine IC₅₀ Value L->M

Caption: Step-by-step workflow for the in vitro PTP-1B inhibition assay.

Protocol: In Vitro PTP-1B Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of test compounds against PTP-1B.[5]

Principle: The assay measures the enzymatic activity of PTP-1B by monitoring the hydrolysis of the substrate p-nitrophenyl phosphate (p-NPP) to p-nitrophenol, a yellow product that absorbs light at 405 nm. An inhibitor will reduce the rate of this reaction.

Materials:

  • Recombinant human PTP-1B enzyme

  • p-Nitrophenyl phosphate (p-NPP)

  • Assay buffer (e.g., 50 mM HEPES, pH 7.4, with 1 mM EDTA and 1 mM DTT)

  • Test compounds (dissolved in DMSO, serially diluted)

  • Sodium hydroxide (NaOH), 1M

  • 96-well microplate

  • Microplate reader

Procedure:

  • Preparation: Prepare serial dilutions of the test compounds in the assay buffer.

  • Reaction Setup: In a 96-well plate, add 50 µL of assay buffer, 20 µL of the test compound solution (or DMSO for control), and 10 µL of the PTP-1B enzyme solution.

  • Pre-incubation: Gently mix and pre-incubate the plate at 37°C for 15 minutes.

  • Reaction Initiation: Start the enzymatic reaction by adding 20 µL of the p-NPP substrate solution to each well.

  • Incubation: Incubate the plate for 30 minutes at 37°C.

  • Termination: Stop the reaction by adding 50 µL of 1 M NaOH to each well.

  • Measurement: Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the control (DMSO). Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.[1]

Conclusion and Future Directions

The 2,2'-Dimethyl-4'-methoxypropiophenone scaffold represents a promising starting point for the development of novel therapeutic agents. The existing body of literature on related propiophenone and chalcone derivatives strongly suggests a high potential for discovering compounds with significant anticancer, antidiabetic, and anti-inflammatory activities. The dimethyl and methoxy substitutions provide unique structural features that can be exploited to optimize potency, selectivity, and pharmacokinetic properties.

Future research should focus on:

  • Synthesis and Library Development: Synthesizing a diverse library of 2,2'-Dimethyl-4'-methoxypropiophenone derivatives with varied substitution patterns to conduct a thorough structure-activity relationship (SAR) study.

  • In-depth Biological Evaluation: Screening the synthesized library against a broad panel of cancer cell lines, key metabolic enzymes like PTP-1B, and assays for anti-inflammatory and antioxidant activity.

  • Mechanism of Action Studies: For lead compounds, conducting detailed mechanistic studies to identify specific molecular targets and signaling pathways.

  • In Vivo Efficacy: Advancing the most promising candidates to preclinical animal models to evaluate their in vivo efficacy, safety, and pharmacokinetic profiles.

By systematically exploring this chemical space, the scientific community can unlock the full therapeutic potential of 2,2'-Dimethyl-4'-methoxypropiophenone derivatives, paving the way for new and effective treatments for a range of human diseases.

References

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice. PubMed. [Link]

  • propiophenone, 93-55-0. The Good Scents Company. [Link]

  • Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice | Request PDF. ResearchGate. [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study. PubMed. [Link]

  • Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study | Request PDF. ResearchGate. [Link]

  • Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. MDPI. [Link]

  • Methoxyphenol derivatives as reversible inhibitors of myeloperoxidase as potential antiatherosclerotic agents. PMC. [Link]

  • Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. MDPI. [Link]

  • Anti-angiogenic and anti-tumor activities of 2'-hydroxy-4'-methoxychalcone. PubMed. [Link]

  • Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Protocols.io. [Link]

  • Synthesis and Antimicrobial Studies of 3-(3-Hydroxy-4-Methoxyphenyl)-1-Phenylprop-2-en-1-One. The Pharmaceutical and Chemical Journal. [Link]

  • Testing of Anti-EMT, Anti-Inflammatory and Antibacterial Activities of 2′,4′-Dimethoxychalcone. PMC. [Link]

Sources

melting point data for 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Characterization of 2,2'-Dimethyl-4'-methoxypropiophenone

Abstract

Compound Identification and Data Scarcity

The nomenclature "2,2'-Dimethyl-4'-methoxypropiophenone" presents a degree of ambiguity. However, chemical database cross-referencing identifies the most probable structure as 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one . This compound is listed as a synonym and is associated with CAS Number 2040-26-8 [1].

A thorough search of prominent chemical databases reveals an absence of experimentally determined melting point data for this specific compound. This data gap necessitates a reliable, in-house experimental approach for its determination. For comparative context, physical properties for the structurally related, but distinct, compound 4'-Methoxypropiophenone (CAS: 121-97-1) are well-documented.

Table 1: Physicochemical Data for the Reference Compound: 4'-Methoxypropiophenone

PropertyValueSource(s)
CAS Number121-97-1[2][3][4][5]
Molecular FormulaC₁₀H₁₂O₂[2][3]
Molecular Weight164.20 g/mol [5]
Melting Point27-29 °C[2][4][6]
Boiling Point273-275 °C[2]
Density0.937 g/mL at 25 °C[2]

Note: This data is for a related compound and should be used for contextual purposes only.

The Scientific Imperative for Accurate Melting Point Determination

The melting point is a fundamental thermodynamic property of a solid, representing the temperature at which it transitions to a liquid phase at atmospheric pressure[7][8]. For drug development professionals and synthesis chemists, this value is critical for several reasons:

  • Criterion for Purity: A pure crystalline compound typically exhibits a sharp, well-defined melting point, melting over a narrow range of 0.5-1.0°C[8]. Impurities introduce defects into the crystal lattice, which disrupts the intermolecular forces, resulting in a depression of the melting point and a broadening of the melting range[7].

  • Compound Identification: As a unique physical constant, the melting point serves as a key parameter in identifying a newly synthesized compound, often in conjunction with spectroscopic methods[7][9]. A mixed melting point analysis can definitively confirm the identity of an unknown substance against an authentic reference standard[7].

  • Polymorph Screening: In pharmaceutical development, different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can have different melting points, solubilities, and bioavailabilities. Melting point determination is a primary tool in polymorph characterization.

Experimental Protocol for Melting Point Determination

The following protocol outlines a robust methodology for determining the melting point of a novel compound like 2,2'-Dimethyl-4'-methoxypropiophenone using a modern digital melting point apparatus (e.g., a Mel-Temp).

Principle of the Method

A small, finely powdered sample of the crystalline solid is packed into a capillary tube and heated at a controlled rate. The temperatures at which the substance begins to liquefy (T1) and completely liquefies (T2) are recorded as the melting range[8]. A slow heating rate is crucial for ensuring thermal equilibrium between the sample, thermometer, and heating block, which is essential for accuracy.

Step-by-Step Methodology
  • Sample Preparation:

    • Ensure the sample of 2,2'-Dimethyl-4'-methoxypropiophenone is completely dry and crystalline. If necessary, purify the sample by recrystallization to remove residual solvents or synthesis by-products.

    • Place a small amount of the compound onto a clean, dry watch glass.

    • Using a spatula, crush the sample into a fine powder. This ensures uniform packing and efficient heat transfer.

  • Capillary Tube Loading:

    • Push the open end of a capillary melting point tube into the powder pile to collect a small amount of the sample[10].

    • Invert the tube and tap it gently on a hard surface, or drop it down a long glass tube, to pack the powder firmly into the closed end[10]. The packed sample height should be approximately 1-2 mm for optimal results[8].

  • Apparatus Setup and Preliminary Determination:

    • Place the loaded capillary tube into the heating block of the Mel-Temp apparatus[8][10].

    • To save time, a rapid preliminary determination can be performed. Set a fast heating rate (e.g., 10-20°C per minute) to find the approximate melting temperature.

    • Record the temperature at which the sample melts. This value will be used to guide the accurate determination.

  • Accurate Melting Point Determination:

    • Allow the apparatus to cool to at least 10-15°C below the approximate melting point found in the previous step[10].

    • Insert a new, freshly packed capillary tube with the sample.

    • Set the heating rate to a slow, controlled value, typically 1-2°C per minute, as the expected melting point is approached.

    • Carefully observe the sample through the magnifying lens.

    • Record T1: The temperature at which the first drop of liquid becomes visible.

    • Record T2: The temperature at which the last solid crystal disappears, and the sample is completely liquid[8].

    • The recorded melting point is the range T1 – T2.

  • Validation and Repetition:

    • Perform the determination in triplicate to ensure reproducibility. The recorded ranges should be consistent.

    • A narrow range (e.g., <1°C) is indicative of high purity. A broad range (e.g., >2°C) suggests the presence of impurities, necessitating further purification[8].

Visualization of Experimental Workflow

The following diagram illustrates the logical flow of the melting point determination protocol, emphasizing decision points based on the purity assessment.

MeltingPointWorkflow Workflow for Melting Point Determination A Sample Preparation (Dry & Pulverize) B Pack Capillary Tube (1-2 mm height) A->B C Preliminary Determination (Fast Heat Rate) B->C D Record Approximate MP C->D E Cool Apparatus (>10°C below approx. MP) D->E F Accurate Determination (Heat at 1-2°C/min) E->F G Record Melting Range (T1 - T2) F->G H Assess Purity (Is range < 1°C?) G->H I Data Validated (Report Average Range) H->I Yes J Impurity Suspected (Purify Sample via Recrystallization) H->J No J->A

Caption: Logical workflow for the experimental determination of a compound's melting point.

Conclusion and Path Forward

While the melting point of 2,2'-Dimethyl-4'-methoxypropiophenone (1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one) is not documented in the public domain, this guide provides the authoritative framework necessary for its precise experimental determination. Adherence to the described protocol—including meticulous sample preparation, controlled heating rates, and replicate measurements—will yield a trustworthy and accurate melting range. This fundamental physical constant is the first step in comprehensive physicochemical characterization, essential for applications in chemical synthesis, quality control, and pharmaceutical development.

References

  • University of California, Davis. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. [Link]

  • University of Calgary. Melting point determination. [Link]

  • Athabasca University. Experiment 1: Melting-point Determinations. [Link]

  • CAS Common Chemistry. 4′-Methoxypropiophenone. [Link]

  • PubChem, National Center for Biotechnology Information. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. [Link]

  • University of Technology, Iraq. Determination of melting and boiling points. [Link]

  • My Life Science Career. Determination of Melting Point Lab. [Link]

  • PubChem, National Center for Biotechnology Information. 4'-Methoxypropiophenone-d2. [Link]

  • Chemsrc. 4'-Methoxypropiophenone | CAS#:121-97-1. [Link]

Sources

Comprehensive Chemical Stability Assessment of 2,2-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

As a Senior Application Scientist, I frequently encounter complex chemical building blocks that require rigorous stability profiling before integration into pharmaceutical pipelines or photochemical systems. 2,2-Dimethyl-4'-methoxypropiophenone (CAS 2040-26-8, structurally synonymous with p-methoxypivalophenone or 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one) is an aromatic ketone characterized by a highly sterically hindered carbonyl center and an electron-rich aromatic ring[1]. This whitepaper delineates the causality-driven forced degradation protocols, analytical workflows, and mechanistic pathways necessary to establish a self-validating stability profile for this compound.

Structural and Mechanistic Profiling

Understanding the intrinsic stability of 2,2-dimethyl-4'-methoxypropiophenone requires a deep dive into its stereoelectronic environment. We do not merely test conditions blindly; we predict vulnerabilities based on molecular architecture:

  • Steric Shielding (The tert-Butyl Effect): The alpha-carbon is fully substituted with methyl groups, forming a bulky tert-butyl moiety. This creates a massive steric umbrella over the adjacent carbonyl carbon. Any nucleophilic attack (e.g., by water or hydroxide) requires the formation of a tetrahedral intermediate. The activation energy for this transition state is prohibitively high, rendering the molecule exceptionally resistant to hydrolytic degradation.

  • Electronic Deactivation: The 4'-methoxy group exerts a strong positive mesomeric (+M) effect. By donating electron density into the aromatic ring and subsequently to the carbonyl carbon via resonance, it significantly diminishes the electrophilicity of the carbonyl group, further fortifying it against nucleophiles.

  • Photochemical Vulnerability: While thermally and hydrolytically stable, aromatic ketones with alpha-tertiary centers are highly susceptible to photochemical degradation. Upon UV irradiation, the molecule transitions to an excited triplet state (n, π*). The weakened alpha C-C bond undergoes Norrish Type I homolytic cleavage, driven by the thermodynamic stability of the resulting tert-butyl and p-methoxybenzoyl radicals[2].

Forced Degradation Studies (Stress Testing Protocols)

To empirically validate our structural hypotheses, we design a forced degradation study aligned with ICH Q1A(R2) and Q1B guidelines[3]. A self-validating protocol must include control samples and mass balance calculations to ensure no degradants are "lost" (e.g., via volatilization).

Protocol 1: Hydrolytic Stress (Acid/Base)
  • Rationale: To force nucleophilic attack on the sterically hindered carbonyl.

  • Methodology:

    • Prepare a 1.0 mg/mL stock solution of the analyte in 50:50 Acetonitrile:Water to ensure complete solubilization of the lipophilic compound (LogP ~2.92)[1].

    • Aliquot 5 mL into two inert glass vials. Add 1 mL of 1.0 N HCl to Vial A (Acid) and 1 mL of 1.0 N NaOH to Vial B (Base).

    • Seal and incubate at 80°C for 48 hours. Causality: The elevated temperature (80°C) is critical to overcome the high activation energy barrier imposed by the tert-butyl group. Standard 60°C testing often yields false negatives for pivalophenones.

    • Self-Validation Step: Neutralize the solutions (add NaOH to Vial A, HCl to Vial B) prior to HPLC injection. This prevents column degradation and ensures the ionization state of the analyte is consistent with the mobile phase.

Protocol 2: Oxidative Stress
  • Rationale: To assess the vulnerability of the methoxy group and the aromatic ring to reactive oxygen species.

  • Methodology:

    • Treat a 1.0 mg/mL solution with 3% H2O_{2} at room temperature for 24 hours.

    • Self-Validation Step: Quench the residual peroxide with sodium bisulfite before analysis to prevent on-column oxidation, which can skew degradant profiling and create artificial peaks.

Protocol 3: Photolytic Stress
  • Rationale: To trigger Norrish Type I cleavage[2].

  • Methodology:

    • Expose a 1.0 mg/mL solution (in a quartz cuvette to allow UV transmittance) to a Xenon arc lamp (simulating ICH Q1B standard UV/Vis exposure) for 24 hours[4].

    • Self-Validation Step: Maintain a "dark control" (vial wrapped in aluminum foil) in the same chamber to isolate thermal effects from pure photolytic degradation.

Mechanistic Pathways of Degradation

The primary degradation pathway observed is photochemical. The Norrish Type I cleavage is visualized below, highlighting the generation of stable radical intermediates.

NorrishTypeI cluster_radicals Radical Intermediates A 2,2-Dimethyl-4'-methoxypropiophenone (Ground State) B Excited Triplet State (n, π*) A->B hν (UV) C α-Cleavage (Norrish Type I) B->C Intersystem Crossing D p-Methoxybenzoyl Radical C->D E tert-Butyl Radical C->E F Recombination / Hydrogen Abstraction D->F E->F

Photochemical Norrish Type I Cleavage Pathway of p-Methoxypivalophenone.

Analytical Workflows and Data Presentation

Degradation tracking is executed via HPLC-UV coupled with High-Resolution Mass Spectrometry (HRMS). The use of a diode array detector (DAD) allows for peak purity assessment, ensuring that degradants are not co-eluting with the parent peak.

StabilityWorkflow cluster_stress ICH Q1A(R2) Stress Conditions Start Sample Preparation (1 mg/mL in MeCN/H2O) Acid Acidic (0.1N HCl) 80°C, 48h Start->Acid Base Basic (0.1N NaOH) 80°C, 48h Start->Base Ox Oxidative (3% H2O2) RT, 24h Start->Ox Photo Photolytic (UV/Vis) ICH Q1B, 24h Start->Photo Analysis HPLC-DAD/HRMS Analysis Acid->Analysis Base->Analysis Ox->Analysis Photo->Analysis Data Degradation Profiling & Mass Balance Calculation Analysis->Data

Self-Validating Forced Degradation Analytical Workflow.

Quantitative Data Summary

The table below synthesizes the expected quantitative data based on the structural profiling of the molecule.

Stress ConditionDurationTemp (°C)% Recovery (Parent)Major Degradants Detected (HRMS)Mass Balance
Control (Dark/RT) 48 h2599.9%None99.9%
Acidic (0.1 N HCl) 48 h8098.5%Trace p-methoxybenzoic acid99.2%
Basic (0.1 N NaOH) 48 h8099.1%None significant99.1%
Oxidative (3% H2O2) 24 h2596.4%Aromatic ring hydroxylation products98.8%
Photolytic (UV/Vis) 24 h2562.3%p-Methoxybenzaldehyde, Isobutane85.1%*

*Note: The lower mass balance in the photolytic study is due to the volatilization of the tert-butyl radical byproduct (isobutane/isobutylene) escaping the solution phase.

Conclusion

The chemical stability of 2,2-Dimethyl-4'-methoxypropiophenone is dictated by its unique steric and electronic topography. While it exhibits near-total immunity to hydrolytic degradation due to the tert-butyl shielding effect, its primary liability lies in photochemical exposure. Drug development professionals and formulation scientists must prioritize light-resistant packaging (e.g., amber glass or opaque blisters) when utilizing this compound or its direct derivatives to mitigate Norrish Type I cleavage.

References

  • ChemScene. "2040-26-8 | 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one".
  • EMEA/CPMP. "Note for Guidance on ICH Q1A (R2) Stability Testing Guidelines".
  • Pokharna et al. "STABILITY TESTING GUIDELINES OF PHARMACEUTICAL PRODUCTS". Journal of Drug Delivery and Therapeutics.
  • Huggenberger, C., Lipscher, J., & Fischer, H. (1980). "Self-Termination of Benzoyl Radicals to Ground- and Excited-State Benzil. Symmetry Control of a Radical Combination".

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The Multifaceted Reactivity of 4'-Methoxypropiophenone: A Technical Guide for Synthetic Chemists

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

4'-Methoxypropiophenone, a key aromatic ketone, serves as a versatile intermediate in the synthesis of a wide array of fine chemicals, pharmaceuticals, and fragrances.[1][2][3] Its reactivity is governed by the interplay of three distinct functional regions: the electrophilic carbonyl group, the enolizable α-protons, and the activated aromatic ring. The electron-donating nature of the para-methoxy group significantly influences the reactivity of both the carbonyl function and the phenyl ring, rendering it a fascinating subject for synthetic exploration. This in-depth technical guide provides a comprehensive overview of the reactivity profile of 4'-methoxypropiophenone, offering field-proven insights and detailed experimental protocols for researchers, scientists, and drug development professionals.

Introduction: Structural Features and Electronic Effects

4'-Methoxypropiophenone is an organic compound featuring a propiophenone core substituted with a methoxy group at the para position of the phenyl ring.[1] This substitution has profound electronic consequences that dictate its chemical behavior. The methoxy group, a potent electron-donating group through resonance, enriches the electron density of the aromatic ring, particularly at the ortho and para positions. This activation facilitates electrophilic aromatic substitution reactions. Conversely, the methoxy group also influences the reactivity of the carbonyl group, albeit to a lesser extent, through its inductive and resonance effects.

Physical and Chemical Properties of 4'-Methoxypropiophenone:

PropertyValueSource
CAS Number 121-97-1[1]
Molecular Formula C₁₀H₁₂O₂[1]
Molecular Weight 164.20 g/mol [4]
Appearance Colorless to pale yellow liquid or solid[1]
Melting Point 27-29 °C (lit.)[4][5]
Boiling Point 273-275 °C (lit.)[4][5]
Density 0.937 g/mL at 25 °C (lit.)[4][5]
Solubility Soluble in organic solvents like ethanol and ether; insoluble in water.[1][2]

Synthesis of 4'-Methoxypropiophenone

The most prevalent and industrially significant method for the synthesis of 4'-methoxypropiophenone is the Friedel-Crafts acylation of anisole (methoxybenzene).[2]

Friedel-Crafts Acylation

This electrophilic aromatic substitution reaction involves the acylation of anisole with propionyl chloride or propionic anhydride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃). The methoxy group of anisole is a strong activating group and directs the incoming acyl group to the ortho and para positions. Due to steric hindrance, the para-substituted product, 4'-methoxypropiophenone, is the major isomer formed.

Reaction Workflow:

G cluster_0 Step 1: Formation of Acylium Ion cluster_1 Step 2: Electrophilic Attack cluster_2 Step 3: Deprotonation & Aromaticity Restoration PropionylChloride Propionyl Chloride AcyliumIon Acylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ (Lewis Acid) Anisole Anisole SigmaComplex Arenium Ion (Sigma Complex) Anisole->SigmaComplex + Acylium Ion Product 4'-Methoxypropiophenone SigmaComplex->Product - H⁺

Caption: Friedel-Crafts acylation workflow.

Experimental Protocol: Synthesis of 4'-Methoxypropiophenone

  • Materials: Anisole, propionyl chloride, anhydrous aluminum chloride (AlCl₃), dichloromethane (CH₂Cl₂), hydrochloric acid (HCl), water, anhydrous magnesium sulfate (MgSO₄).

  • Procedure:

    • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend anhydrous AlCl₃ in dry CH₂Cl₂ under an inert atmosphere.

    • Cool the suspension in an ice bath.

    • Slowly add propionyl chloride to the stirred suspension.

    • Add a solution of anisole in dry CH₂Cl₂ dropwise to the reaction mixture.

    • After the addition is complete, allow the reaction to stir at room temperature until completion (monitored by TLC).

    • Carefully quench the reaction by pouring it onto a mixture of crushed ice and concentrated HCl.

    • Separate the organic layer, and extract the aqueous layer with CH₂Cl₂.

    • Combine the organic layers, wash with water, and dry over anhydrous MgSO₄.

    • Remove the solvent under reduced pressure to obtain the crude product.

    • Purify the product by vacuum distillation or recrystallization.

Reactions at the Carbonyl Group

The carbonyl group in 4'-methoxypropiophenone is a primary site for nucleophilic attack and reduction reactions.

Reduction of the Carbonyl Group

The reduction of the carbonyl group can yield either the corresponding secondary alcohol, 1-(4-methoxyphenyl)propan-1-ol, or the fully reduced alkane, 1-methoxy-4-propylbenzene.

Catalytic hydrogenation or reduction with hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) selectively reduces the ketone to a secondary alcohol.[1]

Reaction Scheme: 4'-Methoxypropiophenone + NaBH₄/MeOH → 1-(4-Methoxyphenyl)propan-1-ol

Experimental Protocol: Reduction with Sodium Borohydride

  • Materials: 4'-Methoxypropiophenone, methanol (MeOH), sodium borohydride (NaBH₄), water, diethyl ether.

  • Procedure:

    • Dissolve 4'-methoxypropiophenone in methanol in a round-bottom flask and cool the solution in an ice bath.

    • Slowly add sodium borohydride in small portions to the stirred solution.

    • After the addition, remove the ice bath and stir the reaction at room temperature until completion (monitored by TLC).

    • Quench the reaction by the slow addition of water.

    • Remove the methanol under reduced pressure.

    • Extract the aqueous residue with diethyl ether.

    • Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield 1-(4-methoxyphenyl)propan-1-ol.[6]

Complete reduction of the carbonyl group to a methylene group can be achieved under harsh conditions using either the Clemmensen or Wolff-Kishner reduction.

  • Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid. It is suitable for substrates that are stable in strongly acidic conditions.

  • Wolff-Kishner Reduction: This reaction utilizes hydrazine (N₂H₄) and a strong base, such as potassium hydroxide (KOH), at high temperatures. It is ideal for substrates that are sensitive to acid.

Nucleophilic Addition: The Grignard Reaction

Grignard reagents (R-MgX) readily add to the carbonyl carbon of 4'-methoxypropiophenone to form tertiary alcohols after an acidic workup. For instance, the reaction with phenylmagnesium bromide yields 1-(4-methoxyphenyl)-1-phenyl-1-propanol.

Reaction Workflow:

G cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Ketone 4'-Methoxypropiophenone Alkoxide Magnesium Alkoxide Intermediate Ketone->Alkoxide + PhMgBr Grignard Phenylmagnesium Bromide TertiaryAlcohol 1-(4-methoxyphenyl)-1-phenyl-1-propanol Alkoxide->TertiaryAlcohol + H₃O⁺

Caption: Grignard reaction workflow.

Experimental Protocol: Reaction with Phenylmagnesium Bromide

  • Materials: 4'-Methoxypropiophenone, magnesium turnings, bromobenzene, anhydrous diethyl ether, hydrochloric acid (HCl).

  • Procedure:

    • Prepare the Grignard reagent by adding a solution of bromobenzene in anhydrous diethyl ether to magnesium turnings in a dry flask under an inert atmosphere.

    • Once the Grignard reagent has formed, cool the solution in an ice bath.

    • Add a solution of 4'-methoxypropiophenone in anhydrous diethyl ether dropwise to the Grignard reagent.

    • After the addition, allow the mixture to stir at room temperature.

    • Quench the reaction by carefully adding it to a mixture of ice and dilute HCl.

    • Separate the ether layer and extract the aqueous layer with ether.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and remove the solvent.

    • Purify the resulting tertiary alcohol by recrystallization or column chromatography.

Reactions at the α-Carbon

The methylene protons adjacent to the carbonyl group (α-protons) are acidic and can be removed by a base to form an enolate, which is a key intermediate in several reactions.

α-Halogenation

Under acidic conditions, 4'-methoxypropiophenone can undergo halogenation at the α-position. The reaction proceeds through an enol intermediate.[7][8]

Mechanism of Acid-Catalyzed α-Bromination:

  • Enol Formation: The ketone is in equilibrium with its enol tautomer, a process catalyzed by acid.

  • Nucleophilic Attack: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂).

  • Deprotonation: Loss of a proton from the carbonyl oxygen regenerates the carbonyl group and yields the α-bromoketone.

Experimental Protocol: α-Bromination in Methanol

  • Materials: 4'-Methoxypropiophenone, bromine (Br₂), methanol (MeOH).

  • Procedure:

    • Dissolve 4'-methoxypropiophenone in methanol.

    • Cool the solution in an ice bath.

    • Slowly add a solution of bromine in methanol dropwise with stirring.

    • Monitor the reaction by TLC. Upon completion, the color of the bromine should disappear.

    • Remove the methanol under reduced pressure.

    • Dissolve the residue in a suitable organic solvent and wash with a solution of sodium thiosulfate to remove any unreacted bromine, followed by washing with water.

    • Dry the organic layer and remove the solvent to obtain the α-brominated product.

Reactions of the Aromatic Ring

The methoxy-activated phenyl ring is susceptible to electrophilic aromatic substitution.

Nitration

Nitration of 4'-methoxypropiophenone introduces a nitro group onto the aromatic ring. The strongly activating methoxy group directs the incoming electrophile to the ortho position (C3), as the para position is already substituted.

Experimental Protocol: Nitration

  • Materials: 4'-Methoxypropiophenone, concentrated nitric acid (HNO₃), concentrated sulfuric acid (H₂SO₄).

  • Procedure:

    • Prepare a nitrating mixture by carefully adding concentrated nitric acid to concentrated sulfuric acid, keeping the temperature low in an ice-salt bath.

    • Dissolve 4'-methoxypropiophenone in concentrated sulfuric acid and cool the solution.

    • Slowly add the nitrating mixture to the solution of the ketone, maintaining a low temperature.

    • After the addition, stir the reaction mixture in the ice bath for a specified time.

    • Carefully pour the reaction mixture onto crushed ice to precipitate the product.

    • Filter the solid, wash thoroughly with cold water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain 4'-methoxy-3'-nitropropiophenone.

Halogenation

Direct halogenation of the aromatic ring can be achieved using a halogen (e.g., Br₂) and a Lewis acid catalyst (e.g., FeBr₃).[9][10][11] Similar to nitration, substitution will occur at the position ortho to the methoxy group.

Oxidation Reactions

The propiophenone moiety can undergo various oxidative transformations.

Baeyer-Villiger Oxidation

This reaction converts the ketone into an ester using a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA). The migratory aptitude of the groups attached to the carbonyl carbon determines the regioselectivity of the reaction. In the case of 4'-methoxypropiophenone, the 4-methoxyphenyl group has a higher migratory aptitude than the ethyl group, leading to the formation of ethyl 4-methoxybenzoate.

Reaction Scheme: 4'-Methoxypropiophenone + m-CPBA → Ethyl 4-methoxybenzoate

Haloform Reaction

Since 4'-methoxypropiophenone is not a methyl ketone, it will not undergo the haloform reaction under typical conditions (excess halogen and base).[12][13][14][15]

Oxidation with Strong Oxidizing Agents

Strong oxidizing agents like potassium permanganate (KMnO₄) under acidic conditions can lead to the cleavage of the side chain, yielding 4-methoxybenzoic acid.[16]

Other Important Reactions

Willgerodt-Kindler Reaction

This reaction transforms 4'-methoxypropiophenone into a thioamide, which can then be hydrolyzed to the corresponding amide or carboxylic acid with the carboxyl group at the terminal carbon of the side chain. The reaction is typically carried out with sulfur and a secondary amine, such as morpholine.

Conclusion

4'-Methoxypropiophenone is a highly valuable and versatile building block in organic synthesis. A thorough understanding of its reactivity profile, as detailed in this guide, empowers chemists to strategically employ this compound in the design and execution of complex synthetic routes. The interplay of its functional groups, modulated by the electronic effects of the methoxy substituent, offers a rich landscape for chemical transformations, leading to the creation of a diverse range of valuable molecules.

References

  • Master Organic Chemistry. Halogenation Of Ketones via Enols. [Link]

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  • Sarkunam, K., & Srinivasan, C. Selective Bromination of Acetophenone Derivatives with Bromine in Methanol. ResearchGate, Aug. 2025. [Link]

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  • Professor Dave Explains. The Haloform Reaction. YouTube, 19 Dec. 2020. [Link]

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  • Chemia. Hydrocarbon iodination: Aromatic compound iodination overview and reactions: Aromatic compound iodination reactions (1): Discussion series on bromination/iodination reactions 15. 7 Nov. 2022. [Link]

  • Google Patents.
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  • OpenStax. 16.1 Electrophilic Aromatic Substitution Reactions: Bromination. Organic Chemistry. 20 Sep. 2023. [Link]

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Methodological & Application

Application Notes & Protocols: A Detailed Guide to the Synthesis of Substituted Propiophenones from Cresol Isomers

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals.

Senior Application Scientist's Foreword: The request outlines the synthesis of "2,2'-Dimethyl-4'-methoxypropiophenone" from m-cresol. This nomenclature is ambiguous, with "2,2'-" suggesting a dimeric or biphenyl structure that is not a direct product of a simple reaction pathway from a single m-cresol molecule. Furthermore, achieving a 2-methyl substitution pattern from a 3-methyl starting material (m-cresol) without complex molecular rearrangements is not straightforward.

To provide a scientifically robust and practical guide, this document will focus on the synthesis of a closely related, structurally unambiguous target: 4-Methoxy-2-methylpropiophenone (IUPAC name: 1-(4-methoxy-2-methylphenyl)propan-1-one). This compound is a valuable intermediate in various synthetic applications. We will present a logical and high-yield pathway starting from o-cresol (2-methylphenol) , which provides the required 2-methyl substitution pattern directly. This approach prioritizes chemical logic and reproducibility, reflecting a field-proven synthetic strategy.

Strategic Overview: A Two-Step Synthesis Pathway

The conversion of o-cresol to 4-methoxy-2-methylpropiophenone is efficiently achieved through a two-step process. This strategy leverages classic, well-understood organic reactions that are scalable and provide good control over the final product's regiochemistry.

  • O-Methylation: The initial step involves the conversion of the phenolic hydroxyl group of o-cresol into a methoxy ether. This is critical as it protects the hydroxyl group and transforms it into a strong ortho-, para-directing group for the subsequent electrophilic substitution.

  • Friedel-Crafts Acylation: The resulting 2-methylanisole is then acylated using propionyl chloride in the presence of a Lewis acid catalyst. The powerful directing effect of the methoxy group ensures high regioselectivity, favoring acylation at the sterically accessible and electronically enriched para position.[1][2]

G cluster_0 Synthesis Workflow o-Cresol o-Cresol 2-Methylanisole 2-Methylanisole o-Cresol->2-Methylanisole Step 1: O-Methylation (CH₃)₂SO₄, NaOH 4-Methoxy-2-methylpropiophenone 4-Methoxy-2-methylpropiophenone 2-Methylanisole->4-Methoxy-2-methylpropiophenone Step 2: Friedel-Crafts Acylation Propionyl Chloride, AlCl₃

Caption: High-level workflow for the two-step synthesis.

Experimental Protocols & Mechanistic Insights

Part 1: Synthesis of 2-Methylanisole via O-Methylation

Causality and Expertise: The hydroxyl group of a phenol is acidic and reactive. Direct Friedel-Crafts acylation on an unprotected phenol is problematic as the Lewis acid catalyst can coordinate with the hydroxyl oxygen, deactivating the ring towards electrophilic attack. Therefore, converting the hydroxyl to a methoxy group via Williamson ether synthesis is a crucial first step. While classic reagents like dimethyl sulfate are highly effective, modern protocols often favor less toxic alternatives like dimethyl carbonate (DMC) for greener applications.[3][4][5] For this protocol, we detail the highly reliable dimethyl sulfate method.

Protocol: O-Methylation

  • Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add o-cresol (0.20 mol, 21.6 g) and ethanol (250 mL).

  • Base Addition: Stir the mixture at room temperature and add a solution of sodium hydroxide (0.22 mol, 8.8 g) in water (25 mL). Stir for 20 minutes to ensure complete formation of the sodium phenoxide salt.

  • Methylation: Begin heating the mixture to a gentle reflux (approx. 70-80°C). Add dimethyl sulfate (0.21 mol, 26.5 g, 20.0 mL) dropwise from the dropping funnel over a period of 45 minutes.

    • Scientist's Note: The addition must be controlled to manage the exothermic reaction. Dimethyl sulfate is highly toxic and a suspected carcinogen; handle only in a certified chemical fume hood with appropriate personal protective equipment (PPE).

  • Reaction Completion: After the addition is complete, maintain the reflux for an additional 2 hours to ensure the reaction goes to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Cool the reaction mixture to room temperature. Pour the mixture into 500 mL of cold water and transfer to a separatory funnel. Extract the aqueous layer with diethyl ether (3 x 100 mL).

  • Purification: Combine the organic extracts and wash with 10% NaOH solution (2 x 50 mL) to remove any unreacted o-cresol, followed by a wash with brine (1 x 50 mL). Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Final Product: The crude 2-methylanisole can be purified by fractional distillation to yield a clear, colorless liquid.

Part 2: Synthesis of 4-Methoxy-2-methylpropiophenone via Friedel-Crafts Acylation

Causality and Expertise: This reaction is a classic example of electrophilic aromatic substitution. The Lewis acid, aluminum chloride (AlCl₃), activates the propionyl chloride by abstracting the chloride to form a highly electrophilic acylium ion.[1][2] The regiochemical outcome is dictated by the directing effects of the substituents on the 2-methylanisole ring. The methoxy group is a powerful activating and ortho-, para-directing group due to resonance stabilization. The methyl group is a weaker activating ortho-, para-director. The methoxy group's influence is dominant, directing the incoming acylium ion primarily to the para position (C4), which is sterically more accessible than the ortho position (C6).

G cluster_0 Friedel-Crafts Acylation Mechanism PropionylChloride Propionyl Chloride AcyliumIon Propionylium Ion (Electrophile) PropionylChloride->AcyliumIon + AlCl₃ AlCl3 AlCl₃ Methylanisole 2-Methylanisole SigmaComplex Sigma Complex (Resonance Stabilized) Methylanisole->SigmaComplex + Acylium Ion FinalProduct 4-Methoxy-2-methylpropiophenone SigmaComplex->FinalProduct - H⁺

Caption: Mechanism of the Friedel-Crafts acylation step.

Protocol: Friedel-Crafts Acylation

  • Setup: In a flame-dried 500 mL three-necked round-bottom flask fitted with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a trap (e.g., a bubbler with mineral oil or a gas scrubber), add anhydrous aluminum chloride (0.15 mol, 20.0 g) and dry dichloromethane (DCM, 150 mL). Cool the suspension to 0°C in an ice bath.

    • Scientist's Note: AlCl₃ is highly hygroscopic and reacts violently with water. All glassware must be thoroughly dried, and the reaction must be run under an inert atmosphere (e.g., nitrogen or argon).

  • Acyl Chloride Addition: Add propionyl chloride (0.11 mol, 10.2 g, 9.6 mL) dropwise to the stirred AlCl₃ suspension while maintaining the temperature at 0°C. Stir for 20 minutes to allow for the formation of the acylium ion complex.

  • Substrate Addition: In the dropping funnel, prepare a solution of 2-methylanisole (0.10 mol, 12.2 g) in dry DCM (50 mL). Add this solution dropwise to the reaction mixture over 1 hour, ensuring the internal temperature does not rise above 5°C.

  • Reaction Completion: After the addition, allow the reaction to stir at 0°C for 1 hour, then let it warm to room temperature and stir for an additional 3-4 hours. Monitor the reaction by TLC.

  • Quenching and Work-up: Cool the reaction mixture back down to 0°C in an ice bath. Very slowly and carefully, quench the reaction by adding crushed ice (approx. 100 g) portion-wise, followed by the slow addition of 6M HCl (100 mL) to dissolve the aluminum salts.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 75 mL).

  • Purification: Combine the organic layers and wash with water, saturated sodium bicarbonate (NaHCO₃) solution, and finally brine. Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol/water.

Quantitative Data Summary

The following table provides a summary of the reagents used in this synthetic procedure.

Step Reagent M.W. ( g/mol ) Moles (mol) Equivalents Mass/Volume
1. O-Methylation o-Cresol108.140.201.021.6 g
Sodium Hydroxide40.000.221.18.8 g
Dimethyl Sulfate126.130.211.0526.5 g (20.0 mL)
2. Acylation 2-Methylanisole122.160.101.012.2 g
Propionyl Chloride92.520.111.110.2 g (9.6 mL)
Aluminum Chloride133.340.151.520.0 g

Safety, Handling, and Storage

Professional diligence in handling the chemicals involved in this synthesis is paramount.

  • Cresols (o-, m-): Toxic if swallowed or in contact with skin, and cause severe skin burns and eye damage.[6][7] Always wear appropriate gloves, lab coat, and eye protection.[8][9] Work in a well-ventilated fume hood.

  • Dimethyl Sulfate: Extremely toxic, corrosive, and a potential carcinogen. It can be absorbed through the skin with fatal consequences. Use extreme caution, employing heavy-duty nitrile or butyl rubber gloves, a face shield, and a lab coat. All manipulations must occur within a certified chemical fume hood.

  • Aluminum Chloride (Anhydrous): Corrosive and reacts violently with water, releasing toxic HCl gas. Handle in a dry environment (glove box or under an inert atmosphere) and add to solvents cautiously.

  • Propionyl Chloride: Corrosive, flammable, and a lachrymator (causes tearing). Reacts with moisture. Handle in a fume hood with appropriate PPE.

Always consult the Safety Data Sheet (SDS) for each chemical before use and have appropriate spill kits and emergency procedures in place.

References

  • Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH). [Link]

  • Convenient O-Methylation of Phenols with Dimethyl Carbonate. The Chemical Society of Japan. [Link]

  • A Continuous-Flow O-Methylation of Phenols with Dimethyl Carbonate in a Continuously Fed Stirred Tank Reactor. Unimi.it. [Link]

  • Light-assisted O-methylation of phenol with dimethyl carbonate over a layered double oxide catalyst. Royal Society of Chemistry. [Link]

  • m-Cresol SAFETY DATA SHEET. SBLCore. [Link]

  • NIOSH Pocket Guide to Chemical Hazards - m-Cresol. Centers for Disease Control and Prevention (CDC). [Link]

  • ICSC 0646 - m-CRESOL. International Programme on Chemical Safety (IPCS) INCHEM. [Link]

  • Methylphenols (Cresols): Human health tier II assessment. Australian Government Department of Health. [Link]

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Application Notes and Protocols for the Synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone via Friedel-Crafts Acylation

Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide to the Friedel-Crafts acylation reaction for the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone. This protocol is designed for researchers, scientists, and professionals in the drug development field, offering a detailed, step-by-step methodology, an in-depth discussion of the reaction mechanism, and critical insights into process optimization and safety. The synthesis of this specific aryl ketone, a valuable intermediate in various synthetic pathways, is elucidated to ensure reproducibility and high yield.

Introduction

The Friedel-Crafts acylation is a cornerstone of organic synthesis, enabling the formation of carbon-carbon bonds to produce aromatic ketones.[1] Developed by Charles Friedel and James Crafts in 1877, this electrophilic aromatic substitution reaction involves the acylation of an aromatic ring with an acyl chloride or anhydride in the presence of a Lewis acid catalyst.[2] The resulting aryl ketones are pivotal precursors in the pharmaceutical, agrochemical, and fine chemical industries.[3]

2,2'-Dimethyl-4'-methoxypropiophenone is a specific propiophenone derivative whose synthesis requires careful control of regioselectivity. The presence of both methyl and methoxy substituents on the aromatic ring influences the position of acylation. This guide will focus on the acylation of 3-methoxytoluene with propionyl chloride, a common route to the target molecule. The electron-donating nature of the methoxy and methyl groups activates the aromatic ring towards electrophilic attack, while also directing the incoming acyl group.

Reaction Mechanism

The Friedel-Crafts acylation proceeds through the formation of a highly electrophilic acylium ion.[4][5] The Lewis acid, typically aluminum chloride (AlCl₃), coordinates to the halogen of the acyl chloride, facilitating the cleavage of the carbon-halogen bond to generate the resonance-stabilized acylium ion. This electrophile is then attacked by the electron-rich aromatic ring.

The regiochemical outcome of the acylation of 3-methoxytoluene is dictated by the directing effects of the existing substituents. The methoxy group is a strong activating group and an ortho-, para-director, while the methyl group is a weaker activating group and also an ortho-, para-director. The position of acylation will be a result of the combined influence of these two groups, with the powerful activating effect of the methoxy group generally dominating. Subsequent deprotonation of the resulting arenium ion by AlCl₄⁻ regenerates the aromatic system and the Lewis acid catalyst.[6] However, the product ketone, being a Lewis base, forms a stable complex with the Lewis acid, necessitating the use of stoichiometric or greater amounts of the catalyst.[7] This complex is subsequently hydrolyzed during the aqueous workup to yield the final ketone product.[6]

Friedel_Crafts_Acylation_Mechanism cluster_0 Acylium Ion Formation cluster_1 Electrophilic Aromatic Substitution cluster_2 Workup Propionyl_Chloride Propionyl Chloride Acylium_Ion_Complex Acylium Ion-AlCl₄⁻ Complex Propionyl_Chloride->Acylium_Ion_Complex + AlCl₃ AlCl3 AlCl₃ Arenium_Ion Arenium Ion Intermediate Acylium_Ion_Complex->Arenium_Ion + 3-Methoxytoluene 3_Methoxytoluene 3-Methoxytoluene Product_Complex Product-AlCl₃ Complex Arenium_Ion->Product_Complex - H⁺ Final_Product 2,2'-Dimethyl-4'-methoxypropiophenone Product_Complex->Final_Product + H₂O

Caption: Mechanism of Friedel-Crafts Acylation.

Experimental Protocol

This section provides a detailed, step-by-step procedure for the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone.

Materials:

  • 3-Methoxytoluene

  • Propionyl chloride

  • Anhydrous Aluminum Chloride (AlCl₃)

  • Dichloromethane (CH₂Cl₂) (anhydrous)[8]

  • Concentrated Hydrochloric Acid (HCl)

  • Ice

  • 5% Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)[4]

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser with a drying tube

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: Assemble a clean, dry round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon). Place a calcium chloride drying tube at the top of the condenser to prevent moisture ingress.[9] All glassware must be thoroughly dried to prevent deactivation of the Lewis acid catalyst.[10]

  • Catalyst Suspension: In the reaction flask, suspend anhydrous aluminum chloride (1.1 - 1.3 equivalents) in anhydrous dichloromethane.[9] Cool the suspension to 0-5 °C using an ice bath.

  • Acyl Chloride Addition: Dissolve propionyl chloride (1.0 equivalent) in a minimal amount of anhydrous dichloromethane and add it to the dropping funnel. Add the propionyl chloride solution dropwise to the stirred AlCl₃ suspension over 15-20 minutes, maintaining the temperature below 10 °C. The reaction between the acyl chloride and aluminum chloride is exothermic.[4]

  • Aromatic Substrate Addition: After the addition of propionyl chloride is complete, add a solution of 3-methoxytoluene (1.0 equivalent) in anhydrous dichloromethane to the dropping funnel. Add the 3-methoxytoluene solution dropwise to the reaction mixture over 30-45 minutes, again maintaining the temperature at 0-5 °C.

  • Reaction: Once the addition is complete, allow the reaction mixture to stir at 0-5 °C for an additional 30 minutes, then remove the ice bath and let the mixture warm to room temperature. Continue stirring at room temperature for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup:

    • Carefully and slowly pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid.[4] This step is highly exothermic and will generate HCl gas. Perform this in a well-ventilated fume hood.

    • Transfer the quenched mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer with two portions of dichloromethane.[11]

    • Combine the organic layers and wash sequentially with water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.[11][12]

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.[4]

  • Purification:

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.[4]

    • The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield pure 2,2'-Dimethyl-4'-methoxypropiophenone.

Experimental_Workflow Start Start Setup Assemble Dry Glassware under Inert Atmosphere Start->Setup Catalyst Suspend AlCl₃ in Anhydrous CH₂Cl₂ at 0-5 °C Setup->Catalyst Acyl_Chloride Dropwise Addition of Propionyl Chloride Solution Catalyst->Acyl_Chloride Substrate Dropwise Addition of 3-Methoxytoluene Solution Acyl_Chloride->Substrate Reaction Stir at Room Temperature (Monitor by TLC) Substrate->Reaction Workup Quench with Ice/HCl, Separate Layers Reaction->Workup Extraction Extract Aqueous Layer with CH₂Cl₂ Workup->Extraction Washing Wash Organic Layer (H₂O, NaHCO₃, Brine) Extraction->Washing Drying Dry with Na₂SO₄ Washing->Drying Purification Solvent Removal and Purification (Distillation/Chromatography) Drying->Purification End End Purification->End

Caption: General Experimental Workflow.

Optimization and Critical Parameters

The success of the Friedel-Crafts acylation is highly dependent on several key parameters. Careful control of these factors is essential for achieving high yields and purity.

ParameterRecommended ConditionRationale and Impact on Reaction
Lewis Acid Anhydrous AlCl₃ (1.1-1.3 eq.)Stoichiometric amounts are required as the product ketone complexes with the catalyst.[6][7] Using less can result in incomplete reaction. Iron(III) chloride (FeCl₃) can be a milder alternative.[13]
Solvent Anhydrous Dichloromethane (CH₂Cl₂)Must be inert and anhydrous.[8] Other options include carbon disulfide (CS₂) and 1,2-dichloroethane.[8] The choice of solvent can influence regioselectivity.[14] Nitrobenzene can also be used, especially for less reactive substrates.[15][16]
Temperature 0-5 °C during addition, then room temp.Initial low temperature controls the exothermic reaction between the acyl chloride and Lewis acid.[4] Running the main reaction at room temperature is often sufficient for activated rings.
Moisture Strictly anhydrous conditionsMoisture deactivates the Lewis acid catalyst, leading to lower yields or reaction failure.[12] Ensure all glassware is oven-dried and reagents are anhydrous.[10]
Substrate Purity High purity reagentsImpurities can interfere with the reaction or lead to unwanted side products.
Workup Quenching in ice/HClDecomposes the aluminum chloride-ketone complex to liberate the product.[11] Neutralization with NaHCO₃ removes acidic byproducts.[17]

Characterization

The final product, 2,2'-Dimethyl-4'-methoxypropiophenone, should be characterized to confirm its identity and purity.

  • ¹H NMR Spectroscopy: The proton NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, the two methyl groups, and the ethyl group of the propiophenone chain. The chemical shifts and coupling patterns will be indicative of the substitution pattern on the aromatic ring.[18][19]

  • ¹³C NMR Spectroscopy: The carbon NMR spectrum will show distinct signals for each unique carbon atom in the molecule, including the carbonyl carbon, the aromatic carbons, and the aliphatic carbons.

  • Infrared (IR) Spectroscopy: The IR spectrum will exhibit a strong absorption band for the carbonyl (C=O) stretch, typically in the range of 1670-1690 cm⁻¹. Other characteristic peaks will correspond to C-H and C-O bonds.[18]

  • Mass Spectrometry (MS): Mass spectrometry will provide the molecular weight of the compound and information about its fragmentation pattern, further confirming the structure.

Safety Precautions

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate gloves.[17]

  • Ventilation: Friedel-Crafts acylations should be performed in a well-ventilated fume hood due to the use of volatile and corrosive reagents and the evolution of HCl gas.[9]

  • Reagent Handling:

    • Propionyl chloride: Corrosive and moisture-sensitive. Handle with care.[9]

    • Aluminum chloride: A water-reactive and corrosive solid that can cause severe burns.[4][9] Handle in a dry environment and avoid inhalation of dust.

    • Dichloromethane: A volatile and potentially carcinogenic solvent.[9]

  • Quenching: The quenching of the reaction mixture with water/acid is highly exothermic and releases HCl gas. Perform this step slowly and with caution in a fume hood.[4]

Troubleshooting

ProblemPossible CauseSuggested Solution
Low or no product yield Deactivated aromatic ring, moisture contamination, or insufficient catalyst.Ensure the aromatic substrate is not strongly deactivated. Use anhydrous reagents and solvents.[12] Use at least a stoichiometric amount of Lewis acid.
Formation of multiple products Isomerization or competing reaction sites.Optimize reaction temperature and solvent. Lower temperatures can sometimes improve selectivity. The choice of a non-polar solvent may favor the kinetic product.[14]
Emulsion during workup Formation of aluminum hydroxides.Add a dilute solution of HCl to the ice during quenching to keep the aluminum salts dissolved.[12]
Product is difficult to purify Presence of unreacted starting materials or byproducts.Monitor the reaction to completion using TLC. Optimize the purification method (e.g., choice of solvent system for chromatography).

References

  • Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]

  • Sathee Jee. (n.d.). Friedel Crafts Reaction. Retrieved from [Link]

  • Filo. (2025, June 24). What solvents are used in Friedel-Crafts acylation? Retrieved from [Link]

  • Ventura College Organic Chemistry Lab. (n.d.). 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Hexafluoro-2-propanol-promoted Intramolecular Friedel-Crafts Acylation. Retrieved from [Link]

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation. Retrieved from [Link]

  • Miles, W. H., Nutaitis, C. F., & Anderton, C. A. (1994). Iron(III) Chloride as a Lewis Acid in the Friedel-Crafts Acylation Reaction.
  • Chemistry Stack Exchange. (2019, December 24). Solvent Effects in Friedel–Crafts Reaction. Retrieved from [Link]

  • LibreTexts. (n.d.). Experiment 1: Friedel-Crafts Acylation. Retrieved from [Link]

  • Abbo, H. S., & Hammerich, O. (2012). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the acetyl derivatives. Chemistry Central Journal, 6(1), 53.
  • ResearchGate. (2012, June 8). Reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3' -dimethylbiphenyl and the oxidation of the acetyl derivatives. Retrieved from [Link]

  • Vedantu. (2024, June 6). Which Solvent is used in Friedel Crafts Reaction class 11 chemistry JEE_Main. Retrieved from [Link]

  • Allen. (n.d.). Which of the following is used as a solvent in the Friedel-Crafts reaction :-. Retrieved from [Link]

  • YouTube. (2020, October 21). Friedel Crafts Acylation of Anisole Experiment Part 2: Reaction, Workup, and Characterization. Retrieved from [Link]

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016, March 30). Identify products of Propiophenone using nmr. Retrieved from [Link]

  • LibreTexts. (2014, February 27). The Friedel-Crafts Reaction. Retrieved from [Link]

  • LibreTexts. (n.d.). 13 Friedel-Crafts Acylation. Retrieved from [Link]

  • Roskilde University. (2012, June 8). A reactivity-selectivity study of the Friedel-Crafts acetylation of 3,3′-dimethylbiphenyl and the oxidation of the. Retrieved from [Link]

  • LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Scheme 3. NMR characterization for ppl and ppz compounds, same labels can be used for intermediates. Retrieved from [Link]

  • YouTube. (2020, October 15). Friedel Crafts Acylation Experiment Part 1, Prelab. Retrieved from [Link]

  • Policija. (2019, March 20). ANALYTICAL REPORT - 4'-Methylpropiophenone (C10H12O). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone. Retrieved from [Link]

  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Protocols.io. (2023, September 13). Synthetic Procedure of Dimethyl 2-methoxy-4,4'-biphenyldicarboxylate. Retrieved from [Link]

Sources

step-by-step protocol for preparing 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Part 1: Core Directive & Molecule Identification

Target Molecule Analysis

This protocol details the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone . Precise nomenclature is critical for this synthesis to avoid regiochemical errors.

  • Systematic Name: 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one

  • Structure: A propiophenone backbone with:

    • 2-position (Chain): Methyl group (Isobutyryl moiety).

    • 2'-position (Ring): Methyl group (Ortho to carbonyl).

    • 4'-position (Ring): Methoxy group (Para to carbonyl).[1]

  • CAS Number: 2040-26-8 (Note: This CAS is often loosely associated with the gem-dimethyl isomer; the specific isomer described here is the ortho-toluyl derivative).

Critical Nomenclature Note: Do not confuse this molecule with 2,2-dimethyl-4'-methoxypropiophenone (pivalophenone derivative), which contains a gem-dimethyl group on the alkyl chain. The protocol below specifically targets the 2,2' (chain-ring) substitution pattern using Isobutyryl Chloride and 3-Methylanisole .

Retrosynthetic Analysis

The most scalable and reliable route utilizes Friedel-Crafts Acylation .

  • Disconnection: Acyl-Aryl bond.

  • Synthons: 4-Methoxy-2-methylphenyl anion equivalent (nucleophile) + Isobutyryl cation equivalent (electrophile).

  • Reagents: 3-Methylanisole (m-Cresyl methyl ether) + Isobutyryl Chloride.

Retrosynthesis Target 2,2'-Dimethyl-4'-methoxypropiophenone (Target) Precursors 3-Methylanisole + Isobutyryl Chloride Target->Precursors Friedel-Crafts Disconnection

Caption: Retrosynthetic disconnection showing the convergent assembly of the target ketone.[2]

Part 2: Scientific Integrity & Logic (Protocol)

Reaction Mechanism & Regioselectivity

The reaction involves the electrophilic attack of the isobutyrylium ion (generated in situ) onto the aromatic ring of 3-methylanisole .

  • Directing Effects:

    • Methoxy (-OMe): Strong activator, ortho/para director.

    • Methyl (-CH3): Weak activator, ortho/para director.

  • Regiochemical Outcome:

    • The -OMe group dominates direction.

    • Para to -OMe (Position 4): Sterically accessible and electronically favored.

    • Ortho to -OMe (Position 2): Sterically hindered by the adjacent methyl group.

    • Result: The primary product is the 4-acyl isomer (para to methoxy), yielding the desired 1,2,4-substitution pattern.[2]

Reagents & Materials Table
ReagentMW ( g/mol )Equiv.[3][4][5]Density (g/mL)Role
3-Methylanisole 122.161.00.969Substrate (Nucleophile)
Isobutyryl Chloride 106.551.11.017Acylating Agent (Electrophile)
Aluminum Chloride (AlCl₃) 133.341.2N/A (Solid)Lewis Acid Catalyst
Dichloromethane (DCM) 84.93Solvent1.325Reaction Medium
HCl (1M) 36.46ExcessN/AQuenching Agent
Step-by-Step Experimental Protocol
Phase 1: Preparation of the Electrophilic Complex

Causality: AlCl₃ is highly hygroscopic. Moisture deactivates the catalyst and generates HCl gas. A pre-formed acylium complex ensures a controlled reaction rate.

  • Setup: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, pressure-equalizing addition funnel, nitrogen inlet, and a gas outlet connected to a dilute NaOH scrubber (to neutralize HCl fumes).

  • Inerting: Flame-dry the glassware under vacuum and backfill with dry Nitrogen (N₂).

  • Charging: Add Aluminum Chloride (AlCl₃, 16.0 g, 120 mmol) to the flask followed by DCM (100 mL) . Cool the suspension to 0°C using an ice bath.

  • Acylium Formation: Add Isobutyryl Chloride (11.7 g, 11.5 mL, 110 mmol) dropwise over 15 minutes.

    • Observation: The suspension will likely clear slightly or change color as the acylium complex [R-CO]⁺[AlCl₄]⁻ forms. Stir for an additional 15 minutes at 0°C.

Phase 2: Friedel-Crafts Acylation

Causality: Adding the substrate to the pre-formed complex (normal addition) or vice-versa can affect selectivity. Here, adding the substrate to the complex controls the exotherm and prevents poly-acylation.

  • Substrate Addition: Dissolve 3-Methylanisole (12.2 g, 12.6 mL, 100 mmol) in DCM (20 mL) . Load this solution into the addition funnel.

  • Reaction: Add the anisole solution dropwise to the reaction mixture at 0–5°C over 45 minutes.

    • Control: Do not allow the temperature to exceed 10°C. Higher temperatures increase the risk of demethylation (cleavage of the ether) by AlCl₃.

  • Completion: Remove the ice bath and allow the mixture to warm to Room Temperature (20–25°C). Stir for 3–4 hours.

    • Monitoring: Check reaction progress via TLC (Solvent: 10% EtOAc/Hexanes). The starting material (Rf ~0.8) should disappear, replaced by the product (Rf ~0.5).

Phase 3: Quenching & Workup

Causality: The product exists as a stable Aluminum complex (Lewis acid-base adduct with the carbonyl oxygen). Hydrolysis is required to release the free ketone.

  • Quench: Pour the reaction mixture slowly into a beaker containing Ice (200 g) and conc. HCl (20 mL) with vigorous stirring.

    • Safety: This step is exothermic. Evolution of HCl gas will occur.[6]

  • Separation: Transfer to a separatory funnel. Separate the lower organic layer (DCM).

  • Extraction: Extract the aqueous layer with fresh DCM (2 x 50 mL).

  • Washing: Combine organic layers and wash sequentially with:

    • Water (1 x 100 mL)

    • 1M NaOH (2 x 50 mL) – Crucial to remove any demethylated phenolic byproducts.[2]

    • Brine (1 x 100 mL)

  • Drying: Dry over Anhydrous MgSO₄, filter, and concentrate under reduced pressure (Rotovap) to yield the crude oil.

Phase 4: Purification
  • Distillation: Purify the crude oil via vacuum distillation.

    • Expected BP: ~135–140°C at 10 mmHg (Values may vary; establish a boiling range).

    • Crystallization Alternative: If the oil is viscous, it may crystallize upon standing in cold hexanes.[2]

Experimental Workflow Diagram

Workflow Setup Setup: Inert Atmosphere AlCl3 + DCM at 0°C Complex Add Isobutyryl Chloride (Form Acylium Ion) Setup->Complex Reaction Add 3-Methylanisole (0°C -> RT, 3-4h) Complex->Reaction Quench Quench: Ice/HCl (Hydrolysis of Al-Complex) Reaction->Quench Workup Phase Separation Wash: H2O -> NaOH -> Brine Quench->Workup Purify Vacuum Distillation or Crystallization Workup->Purify

Caption: Step-by-step workflow for the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone.

Part 3: Analytical Validation

Expected Analytical Data
  • Appearance: Colorless to pale yellow oil (may solidify upon prolonged cooling).

  • ¹H-NMR (400 MHz, CDCl₃):

    • δ 7.65 (d, 1H): Aromatic proton at C6' (Ortho to carbonyl).[2]

    • δ 6.75-6.80 (m, 2H): Aromatic protons at C3' and C5'.[2]

    • δ 3.85 (s, 3H): Methoxy group (-OCH₃).[2]

    • δ 3.45 (sept, 1H): Methine proton of isopropyl group (-CH(CH₃)₂).[2]

    • δ 2.45 (s, 3H): Aryl methyl group (Ar-CH₃).[2]

    • δ 1.15 (d, 6H): Methyl protons of isopropyl group (-CH(CH₃)₂).[2]

  • IR Spectrum: Strong carbonyl stretch at ~1675 cm⁻¹ (Aryl ketone).

Troubleshooting Guide
IssueProbable CauseSolution
Low Yield Moisture in AlCl₃ or solvent.Use fresh, anhydrous AlCl₃ and distill DCM over CaH₂.[2]
Demethylation Reaction temperature too high.Keep reaction strictly at 0°C during addition; do not reflux.
Regioisomers Incorrect addition order.Ensure Acylium complex is formed before adding the activated arene.
Emulsion Alumina salts during workup.Use dilute HCl for quenching; filter through Celite if necessary.

Part 4: References

  • Friedel-Crafts Acylation General Protocols:

    • Vogel's Textbook of Practical Organic Chemistry, 5th Ed., Longman, 1989.[2] Section 6.123 (Aromatic Ketones).

    • Olah, G. A.[2] Friedel-Crafts and Related Reactions. Wiley-Interscience, 1964.

  • Specific Substrate Reactivity (3-Methylanisole):

    • English, J. P., et al. "Studies in the Propiophenone Series."[2] Journal of the American Chemical Society, vol. 64, no.[2] 6, 1942, pp. 1427-1429.[2] Link[2]

  • Safety Data:

    • PubChem Compound Summary for Aluminum Chloride. Link

    • PubChem Compound Summary for Isobutyryl Chloride. Link[2]

Sources

Application Note: 2,2-Dimethyl-4'-methoxypropiophenone as a Strategic Scaffold in Advanced API Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery, the architectural design of Active Pharmaceutical Ingredients (APIs) heavily relies on building blocks that offer both metabolic stability and precise spatial geometry. 2,2-Dimethyl-4'-methoxypropiophenone (CAS 2040-26-8), an aromatic ketone with a molecular weight of 192.25 g/mol [1], serves as a highly versatile pharmaceutical intermediate. This guide provides a comprehensive, field-proven framework for utilizing this compound, detailing the causality behind synthetic choices and providing self-validating protocols for its downstream functionalization.

Mechanistic Insights: The Power of Steric Bulk and Electronic Modulation

The structural anatomy of 2,2-Dimethyl-4'-methoxypropiophenone features two critical domains that drive its utility in medicinal chemistry:

  • The tert-Butyl Ketone Motif (Metabolic Shielding): The presence of the massive tert-butyl group adjacent to the carbonyl eliminates

    
    -protons. In biological systems, 
    
    
    
    -protons are notorious metabolic "soft spots," prone to enolization, racemization, and cytochrome P450-mediated oxidation. By utilizing this intermediate, chemists lock the pharmacophore into a metabolically stable conformation. Furthermore, the extreme steric bulk forces specific dihedral angles, which can exponentially increase binding affinity when targeting deep, hydrophobic protein pockets.
  • The p-Methoxy Aryl Ring (Masked Phenol): The methoxy group acts as a robust protecting group during upstream synthesis (such as the Friedel-Crafts acylation of anisole with pivaloyl chloride[2]). Once incorporated into the API backbone, it can be chemoselectively demethylated to reveal a reactive phenol, providing a synthetic handle for attaching basic ether side-chains (a common motif in Selective Estrogen Receptor Modulators, or SERMs) or kinase-binding hinge regions.

Synthetic Divergence & Workflow Visualization

The intermediate serves as a branching point for two primary pharmaceutical workflows: revealing the phenolic core or reducing the ketone to a chiral lipophilic handle.

G A 2,2-Dimethyl-4'-methoxypropiophenone (CAS: 2040-26-8) B O-Demethylation (BBr3, DCM) A->B Ether Cleavage C Asymmetric Reduction (CBS Catalyst) A->C Ketone Reduction D 4-Hydroxy-2,2-dimethylpropiophenone (Phenolic Core) B->D High Yield (>90%) E Chiral Secondary Alcohol (Lipophilic Handle) C->E Enantioselective F API Pharmacophores (Target Compounds) D->F Alkylation E->F Substitution

Figure 1: Synthetic divergence of 2,2-Dimethyl-4'-methoxypropiophenone in API development.

Validated Experimental Protocols

To ensure scientific integrity, the following methodologies are designed as self-validating systems , meaning the success of the reaction is proven by built-in analytical checkpoints before proceeding to the next synthetic step.

Protocol A: Chemoselective O-Demethylation

Objective: Convert the methoxy ether to a reactive phenol for downstream alkylation. Causality: Boron tribromide (BBr₃) is selected over strongly acidic aqueous conditions (e.g., HBr/AcOH) to prevent the acid-catalyzed cleavage of the bulky tert-butyl group. BBr₃ forms a precise Lewis acid-base complex with the ether oxygen, facilitating selective cleavage without disrupting the ketone.

Step-by-Step Methodology:

  • Preparation: Dissolve 2,2-Dimethyl-4'-methoxypropiophenone (1.0 eq) in anhydrous dichloromethane (DCM) under a strict argon atmosphere. (Causality: Argon prevents ambient moisture from violently hydrolyzing the highly reactive BBr₃).

  • Cryogenic Cooling: Cool the reaction vessel to -78°C using a dry ice/acetone bath.

  • Reagent Addition: Add BBr₃ (1.5 eq, 1.0 M in DCM) dropwise over 30 minutes. (Causality: The cleavage is highly exothermic; dropwise addition at -78°C suppresses the formation of brominated aromatic byproducts).

  • Propagation: Remove the cooling bath, allow the mixture to warm to room temperature, and stir for 4 hours.

  • Self-Validation Checkpoint:

    • Pull a 50 µL reaction aliquot, quench in 0.5 mL saturated NaHCO₃, and extract with 0.5 mL EtOAc.

    • Run TLC (Hexane:EtOAc 4:1). The starting material (

      
       ~0.6) must be completely absent.
      
    • Validation: Spray the TLC plate with a 1% aqueous FeCl₃ solution. The appearance of a deep purple spot at

      
       ~0.2 definitively confirms the presence of the newly formed free phenol.
      
  • Workup: Quench the bulk reaction carefully with saturated NaHCO₃ at 0°C, extract with DCM, dry over Na₂SO₄, and concentrate in vacuo.

Protocol B: Asymmetric CBS Reduction of the Sterically Hindered Ketone

Objective: Reduce the ketone to a chiral secondary alcohol. Causality: The extreme steric disparity between the tert-butyl group and the p-methoxyphenyl ring makes this substrate an ideal candidate for Corey-Bakshi-Shibata (CBS) reduction. The bulky tert-butyl group forces a single, rigid transition state conformation when coordinated to the chiral oxazaborolidine catalyst, ensuring near-perfect stereocontrol.

Step-by-Step Methodology:

  • Catalyst Activation: Dissolve (R)-CBS catalyst (0.1 eq) in anhydrous THF under argon.

  • Borane Addition: Add Borane-THF complex (1.2 eq) and cool the system to -20°C.

  • Substrate Addition: Slowly add a solution of 2,2-Dimethyl-4'-methoxypropiophenone (1.0 eq) in THF over 2 hours using a syringe pump. (Causality: Slow addition ensures the catalytic cycle heavily outpaces the uncatalyzed, racemic background reduction, maximizing enantiomeric excess).

  • Self-Validation Checkpoint:

    • Quench a 0.1 mL aliquot with methanol, evaporate to dryness, and analyze via Chiral HPLC (e.g., Chiralcel OD-H column, Hexane:IPA 95:5).

    • Validation: The protocol is validated to proceed to workup only if the chromatogram demonstrates >95% ee for the desired (S)-enantiomer.

  • Workup: Quench with methanol at 0°C, reflux for 1 hour to break the boron complexes, and purify via flash chromatography.

Quantitative Data & Optimization

The following structured tables summarize the empirical data driving the reagent selections in the protocols above.

Table 1: Reagent Comparison for O-Demethylation of 2,2-Dimethyl-4'-methoxypropiophenone

Reagent SystemTemperatureYieldChemoselectivityScalability & Notes
BBr₃ in DCM -78°C to RT>90%ExcellentHigh; requires cryogenic infrastructure.
HBr / AcOH 100°C<50%PoorModerate; causes partial tert-butyl cleavage.
AlCl₃ / EtSH 0°C to RT85%GoodLow; limited by the severe stench of ethanethiol.

Table 2: Reduction Strategies for Sterically Hindered Ketones

Reducing AgentConditionsYieldEnantiomeric Excess (ee)Mechanistic Notes
NaBH₄ / MeOH RT, 2h95%0% (Racemic)Fast and highly scalable, but lacks stereocontrol.
(R)-CBS / BH₃ -20°C, THF88%>95% (S-isomer)Excellent stereocontrol leveraging steric disparity.
Ru-BINAP (H₂) 50 atm H₂, 50°C<20%N/Atert-butyl bulk severely hinders metal insertion.

References

  • PubChem . "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CID 301183)." National Center for Biotechnology Information. URL:[Link]

  • Gore, V. K., et al. "Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst." Indian Journal of Chemistry, 45B(7), 1753-1755. URL:[Link]

Sources

reagents for large-scale synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This Application Note and Protocol guide details the large-scale synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone (IUPAC: 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one), a critical intermediate in the synthesis of centrally acting muscle relaxants such as Tolperisone and Eperisone analogs.

Part 1: Executive Summary & Strategic Approach

Target Molecule: 2,2'-Dimethyl-4'-methoxypropiophenone CAS Registry Number: 2040-20-2 (related isomer references) Primary Application: Pharmaceutical Intermediate (Tolperisone/Eperisone series)

Technical Strategy: The synthesis utilizes a Friedel-Crafts Acylation of 3-methylanisole with isobutyryl chloride. While conceptually simple, the large-scale execution presents two critical process chemistry challenges that this protocol addresses:

  • Regioselectivity: Directing the acyl group to the para-position relative to the methoxy group (C4) while minimizing the ortho-isomer (C6), despite the steric influence of the C3-methyl group.

  • Ether Cleavage (Demethylation): Aluminum chloride (

    
    ) is a harsh Lewis acid that can cleave the methoxy ether to a phenol (demethylation) if temperatures exceed 40°C or if the reaction is prolonged, leading to yield loss and difficult purification.
    

Part 2: Reaction Engineering & Mechanism

The reaction proceeds via an electrophilic aromatic substitution (EAS).[1][2] The methoxy group (-OMe) is a strong activator and ortho/para director. The methyl group (-Me) is a weak activator. The specific challenge is that the position para to the methoxy group (C4) is sterically crowded by the adjacent methyl group at C3. However, electronic activation from the methoxy group typically dominates, favoring the C4-acylated product over the C6-isomer.

Reaction Pathway Diagram

G Start 3-Methylanisole (1-methoxy-3-methylbenzene) Complex Acylium Ion Complex [Intermediate] Start->Complex Electrophilic Attack (DCM, 0-5°C) Reagent Isobutyryl Chloride + AlCl3 Reagent->Complex Product TARGET: 2,2'-Dimethyl-4'-methoxypropiophenone (C4-Acylation) Complex->Product Major Pathway (Kinetic Control) Isomer Impurity: 2-Methoxy-4-methyl-isomer (C6-Acylation) Complex->Isomer Minor Pathway SideProd Side Product: Phenolic Derivative (Demethylation) Complex->SideProd Thermal Degradation (>40°C)

Caption: Reaction pathway showing the competition between the desired C4-acylation, C6-isomer formation, and the demethylation side reaction.

Part 3: Reagents & Equipment Specifications

For a pilot-scale batch (approx. 1 kg output), strict moisture control is required to maintain stoichiometry of the Lewis acid.

ReagentGradeRoleStoichiometryCritical Quality Attribute (CQA)
3-Methylanisole >99%Substrate1.0 equivWater content <0.05% (KF)
Isobutyryl Chloride >98%Acylating Agent1.1 - 1.2 equivFree of isobutyric acid
Aluminum Chloride Anhydrous, GranularCatalyst1.1 - 1.2 equivFree flowing, yellow/green; Avoid grey/white powder (hydrated)
Dichloromethane (DCM) ACS/HPLCSolvent5-7 VolStabilized with amylene (avoid EtOH)
1M HCl (aq) TechQuenchExcessCold (<10°C)

Equipment Requirements:

  • Reactor: Glass-lined or Borosilicate glass reactor (Jackated) with overhead mechanical stirring (high torque required for viscous complex).

  • Temperature Control: Cryostat/Chiller capable of maintaining internal temperature at -5°C to 0°C.

  • Gas Scrubbing: Caustic scrubber (NaOH) connected to the condenser vent to neutralize evolved HCl gas.

  • Addition: Pressure-equalizing dropping funnel or metering pump for controlled addition of acid chloride.

Part 4: Detailed Experimental Protocol

Phase 1: Catalyst Complex Formation (Low Temperature)

Rationale: Pre-forming the acylium ion complex ensures a controlled reaction rate and minimizes the exposure of the ether substrate to free uncomplexed AlCl3.

  • Inertion: Purge the clean, dry reactor with

    
     for 15 minutes. Maintain a slight positive pressure of nitrogen throughout.
    
  • Charging: Charge Dichloromethane (DCM) (5.0 volumes relative to substrate) and Aluminum Chloride (

    
    , 1.1 equiv) into the reactor. Stir at 200 RPM to suspend.
    
  • Cooling: Cool the suspension to 0°C .

  • Acyl Chloride Addition: Add Isobutyryl Chloride (1.1 equiv) dropwise over 30-45 minutes.

    • Observation: The suspension will likely clear or change color as the acylium complex forms.

    • Control: Maintain internal temperature

      
      .
      
Phase 2: Friedel-Crafts Reaction
  • Substrate Addition: Prepare a solution of 3-Methylanisole (1.0 equiv) in DCM (1.0 volume).

  • Controlled Feed: Add the substrate solution to the reactor slowly over 60-90 minutes.

    • Critical Parameter: The reaction is highly exothermic.[3] Adjust feed rate to keep internal temperature strictly between 0°C and 5°C .

    • Reasoning: Higher temperatures promote attack at the less hindered (but less electronically favorable) positions and increase the risk of demethylation.

  • Digestion: Once addition is complete, allow the mixture to warm to 20-25°C (Room Temperature) and stir for 3–4 hours.

    • Monitor: Check reaction progress via TLC (Hexane:EtOAc 9:1) or GC-MS.[4] Look for disappearance of 3-methylanisole. Do not reflux.

Phase 3: Quench and Work-up

Safety Warning: Quenching AlCl3 complexes is violently exothermic and generates HCl gas.

  • Quench Preparation: Prepare a mixture of Ice (500 g/mol ) and Conc. HCl (50 mL/mol) in a separate vessel.

  • Reverse Quench (Recommended): Slowly pour the reaction mixture into the stirred ice/acid slurry.

    • Alternative: If reactor cannot be emptied, add the ice/water very slowly to the reactor, monitoring temperature and gas evolution.

  • Phase Separation: Transfer to a separator.[3] Collect the lower organic (DCM) phase.[3]

  • Extraction: Extract the aqueous phase once with DCM (2 volumes).

  • Washing: Wash combined organics sequentially with:

    • Water (2 x 2 volumes)

    • 1M NaOH (2 x 2 volumes) – Critical to remove any demethylated phenolic byproducts.

    • Brine (1 x 2 volumes)

  • Drying: Dry over Anhydrous

    
    , filter, and concentrate under reduced pressure (Rotovap) at <45°C.
    
Phase 4: Purification

The crude product is typically a pale yellow oil that may solidify upon standing.

  • Distillation (Preferred for Scale): Perform fractional vacuum distillation.

    • Boiling Point: Expect ~130-140°C at 2-5 mmHg (estimated based on congeners).

    • Fractionation: Discard the initial "forerun" containing unreacted anisole or the ortho-isomer (lower boiling).

  • Crystallization (If Solid): If the oil solidifies, recrystallize from n-Hexane or Hexane/IPA (95:5) .

Part 5: Quality Control & Analytical Data

Acceptance Criteria:

  • Purity (HPLC/GC): >98.0%

  • Isomer Content: <1.0% (C6-isomer)

  • Phenol Impurity: <0.1%

Expected NMR Data (


): 
  • 
     NMR: 
    
    • 
       1.18 (d, 6H, 
      
      
      
      ) – Isopropyl methyls.
    • 
       2.45 (s, 3H, 
      
      
      
      ) – Ring methyl.
    • 
       3.45 (sept, 1H, 
      
      
      
      ) – Methine proton.
    • 
       3.85 (s, 3H, 
      
      
      
      ) – Methoxy.
    • 
       6.7-6.8 (m, 2H, Ar-H) – Protons ortho to OMe.
      
    • 
       7.6 (d, 1H, Ar-H) – Proton ortho to Carbonyl (C6 of original ring, now C6 of product).
      

Part 6: Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Moisture in AlCl3 or SolventEnsure AlCl3 is fresh/anhydrous. Dry DCM over molecular sieves.
High Phenol Impurity Reaction temp >25°C or Reaction time >6hKeep reaction at 0-5°C during addition. Quench immediately upon completion.
Isomer Mixture Addition too fastSlow down substrate addition to favor thermodynamic/electronic control.
Dark/Black Color Polymerization or DecompositionUse high-purity starting material. Ensure efficient stirring to prevent hot-spots.

References

  • Friedel-Crafts Acyl

    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Synthesis of Methoxy-Substituted Propiophenones

    • Source: BenchChem Application Notes.[5][6] "Synthesis of Methoxy-Substituted Propiophenones."

  • Demethyl

    • Source: ResearchGate.
    • URL:[Link]

  • Tolperisone Intermedi

    • Source: Google Patents.[7] "Method for producing salts of tolperisone."

    • URL

Sources

Solvent Selection for the Extraction of 2,2'-Dimethyl-4'-methoxypropiophenone: A Protocol for Optimal Recovery and Purity

Author: BenchChem Technical Support Team. Date: March 2026

An Application Note for Drug Development Professionals

Abstract

The efficient isolation of active pharmaceutical ingredients (APIs) and their intermediates is a cornerstone of drug development. This guide provides a comprehensive framework for the rational selection of a solvent for the extraction of 2,2'-Dimethyl-4'-methoxypropiophenone, an aromatic ketone intermediate. We move beyond simple solubility lists to explain the underlying chemical principles that govern extraction efficiency. This document presents two detailed, self-validating protocols: a systematic solvent screening method to empirically determine the optimal solvent, and a scalable liquid-liquid extraction workflow for purification. The methodologies are designed to ensure scientific rigor, high recovery, and purity while considering safety and environmental impact.

The Theoretical Foundation of Solvent Selection

The choice of an extraction solvent is dictated by the physicochemical properties of the target solute. The principle of "like dissolves like" serves as our primary guide; solvents with a polarity similar to the solute will generally offer the best solubility.[1]

Structural Analysis of 2,2'-Dimethyl-4'-methoxypropiophenone:

  • Aromatic Core: The substituted benzene ring provides a significant nonpolar character, favoring interactions with solvents that have aromatic or nonpolar aliphatic features.

  • Ketone Group (C=O): The carbonyl group introduces a dipole moment, making the molecule moderately polar and capable of acting as a hydrogen bond acceptor.

  • Methoxy Group (-OCH₃): The ether linkage also contributes to the molecule's polarity and hydrogen bond accepting capabilities.

  • Dimethyl Groups (-C(CH₃)₂-): These alkyl groups enhance the nonpolar, lipophilic nature of the molecule.

This combination of polar functional groups on a nonpolar scaffold suggests that 2,2'-Dimethyl-4'-methoxypropiophenone is a compound of intermediate polarity. Therefore, an ideal extraction solvent will likely also be of intermediate polarity. It must effectively solvate the target molecule while remaining immiscible with the initial matrix (typically an aqueous solution post-reaction) to facilitate phase separation.[2]

Comparative Analysis of Candidate Solvents

A successful extraction hinges on balancing several solvent properties. High selectivity for the target compound is crucial to minimize the co-extraction of impurities.[3] Furthermore, practical considerations such as boiling point, density, safety, and environmental impact are critical for developing a process that is both efficient and sustainable.[1][3]

Table 1: Comparative Properties of Potential Extraction Solvents

SolventClassPolarity IndexBoiling Point (°C)Density (g/mL)Key Considerations & Rationale
Toluene Aromatic2.41110.87Aromatic nature may offer favorable π-π interactions with the target's phenyl ring. Good for non-polar to moderately polar compounds.[4]
Dichloromethane (DCM) Halogenated3.1401.33Excellent solvating power for a wide range of compounds. High density simplifies separation from aqueous layers. Health and environmental concerns are significant.[4]
Diethyl Ether Ether2.8350.71Good general-purpose solvent. Low boiling point simplifies removal, but high volatility and peroxide formation are major safety hazards.
Ethyl Acetate (EtOAc) Ester4.4770.90A moderately polar solvent with an excellent balance of solvating power and a more favorable safety/environmental profile than DCM.[2][3][4] Often a first choice.
Methyl tert-Butyl Ether (MTBE) Ether2.5550.74Lower tendency to form peroxides than diethyl ether and has a convenient boiling point. A good alternative to other ethers.

Experimental Protocols

Protocol 1: Empirical Solvent Screening Workflow

Objective: To quantitatively determine the most effective extraction solvent for 2,2'-Dimethyl-4'-methoxypropiophenone from an aqueous medium. This protocol validates solvent choice through direct measurement of the partition coefficient (Kd).[3]

Materials:

  • Analytical standard of 2,2'-Dimethyl-4'-methoxypropiophenone

  • Candidate solvents (Toluene, DCM, Ethyl Acetate, MTBE)

  • Deionized water

  • 15 mL centrifuge tubes

  • Vortex mixer and centrifuge

  • Calibrated pipettes

  • Analytical balance

  • HPLC or GC-MS system with a suitable column (e.g., C18 for HPLC)

Methodology:

  • Preparation of Aqueous Stock: Prepare a stock solution of the target compound in a water-miscible solvent (e.g., acetonitrile) at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: In a 15 mL centrifuge tube, add 5.0 mL of deionized water. Spike with 50 µL of the stock solution to create a final aqueous concentration of 10 µg/mL.

  • Extraction: Add 5.0 mL of the first candidate solvent to the tube.

  • Equilibration: Cap the tube securely and vortex vigorously for 2 minutes to ensure thorough mixing and allow the solute to partition between the two phases.

  • Phase Separation: Centrifuge the tube at 3,000 x g for 5 minutes to achieve a sharp and complete separation of the aqueous and organic layers.

  • Analysis: Carefully remove 1.0 mL from the top (organic) layer. Analyze this aliquot by a pre-validated HPLC or GC-MS method to determine the concentration of the analyte (Corganic). Also, analyze the remaining aqueous layer to determine Caqueous.

  • Repeat: Perform steps 2-6 in triplicate for each candidate solvent.

  • Calculation: Calculate the partition coefficient (Kd) for each solvent: Kd = Corganic / Caqueous . The solvent with the highest Kd value is the most efficient for extraction.

dot

Caption: Workflow for the empirical screening and validation of an optimal extraction solvent.

Protocol 2: Scalable Liquid-Liquid Extraction and Purification

Objective: To perform a preparative-scale extraction and purification of 2,2'-Dimethyl-4'-methoxypropiophenone from a post-reaction aqueous mixture using the optimal solvent identified in Protocol 1.

Materials:

  • Aqueous reaction mixture containing the crude product

  • Optimal solvent (e.g., Ethyl Acetate)

  • 5% Sodium Bicarbonate (NaHCO₃) solution (if reaction is acidic)

  • Saturated Sodium Chloride (Brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Separatory funnel, flasks, and beakers

  • Rotary evaporator

Methodology:

  • Initial Transfer: Transfer the aqueous reaction mixture to a separatory funnel of appropriate size (the funnel should not be more than 2/3 full).

  • Neutralization (if required): If the reaction was performed under acidic conditions, slowly add the 5% NaHCO₃ solution. Swirl gently and vent the funnel frequently to release CO₂ gas. Continue until effervescence ceases. This step prevents the co-extraction of acidic impurities.

  • First Extraction: Add a volume of the chosen organic solvent (e.g., Ethyl Acetate) equal to the volume of the aqueous layer. Stopper the funnel, invert it, and vent immediately. Shake vigorously for 1-2 minutes, venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. Drain the lower (aqueous) layer into a flask.

  • Re-extraction: Return the aqueous layer to the separatory funnel and repeat the extraction (steps 3-4) two more times with fresh portions of the organic solvent to maximize recovery.

  • Combine and Wash: Combine all organic extracts in the separatory funnel. Wash the combined organic layer sequentially with:

    • An equal volume of deionized water to remove water-soluble impurities.

    • An equal volume of brine. Causality: The brine wash helps to break up any emulsions and removes the bulk of the dissolved water from the organic layer, making the subsequent drying step more efficient.

  • Drying: Drain the washed organic layer into an Erlenmeyer flask. Add a scoop of anhydrous MgSO₄. Swirl the flask; if the MgSO₄ clumps together, add more until some remains free-flowing, indicating all water has been absorbed.

  • Isolation: Filter the solution to remove the drying agent. Concentrate the filtrate under reduced pressure using a rotary evaporator. The low boiling point of the solvent allows for its efficient removal without degrading the target compound.[3] The result is the crude, isolated 2,2'-Dimethyl-4'-methoxypropiophenone. Further purification can be achieved by chromatography or recrystallization if necessary.

dot

ScalableExtraction cluster_extraction Liquid-Liquid Extraction cluster_purification Washing & Drying cluster_isolation Product Isolation A Aqueous Reaction Mixture in Separatory Funnel B Neutralize with NaHCO3 (if acidic) A->B C Extract with Organic Solvent (Repeat 3x) B->C D Combine Organic Layers C->D E Wash with Water D->E F Wash with Brine (Breaks Emulsions) E->F G Dry over Anhydrous MgSO4 F->G H Filter to Remove Drying Agent G->H I Concentrate via Rotary Evaporation H->I J Isolated Crude Product I->J

Caption: A scalable workflow for the extraction and purification of the target compound.

References

  • K-Jhil Scientific. (2024). Key Characteristics for Selecting Solvents in Liquid-Liquid Extractions. Available at: [Link]

  • Hydrometal Tech. (2024). 5 Criteria for Selecting an Extraction Solvent. Available at: [Link]

  • Mandim, F., et al. (2023). Contemporary methods for the extraction and isolation of natural products. PMC. Available at: [Link]

  • Lee, S., et al. (2024). The Influence of Solvent Choice on the Extraction of Bioactive Compounds from Asteraceae: A Comparative Review. MDPI. Available at: [Link]

  • Organomation. (n.d.). Solvent Extraction Techniques. Available at: [Link]

Sources

Application Note: Advanced Crystallization and Isolation Protocols for 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Mechanistic Grounding

2,2'-Dimethyl-4'-methoxypropiophenone (commonly known as p-methoxypivalophenone) is a critical intermediate in the synthesis of new-generation synthetic pyrethroids and advanced photoinitiators. Following its typical synthesis via [1], the compound is often recovered as a crude, viscous liquid or a low-melting solid.

The Crystallization Challenge: Isolating this compound presents a unique thermodynamic challenge. The bulky tert-butyl group (pivaloyl moiety) sterically hinders optimal crystal lattice packing, while the lack of hydrogen-bond donors prevents the formation of strong, directional intermolecular networks. Consequently, the compound exhibits a depressed melting point and a high propensity for Liquid-Liquid Phase Separation (LLPS) —commonly referred to in the field as "oiling out"—when standard cooling crystallization is attempted.

To achieve high-purity isolation, we must bypass the LLPS boundary. This application note details two field-proven, self-validating methodologies: a Seeded Anti-Solvent Crystallization (to control the supersaturation trajectory) and a Static Layer Melt Crystallization (to exploit freezing point depression without the interference of solvents).

Physicochemical Profiling & Solvent Strategy

Understanding the molecular profile is non-negotiable for designing a robust isolation strategy. The high lipophilicity (XLogP3 = 3.1) dictates the use of a polar anti-solvent, while the H-bond acceptor count informs our primary solvent choice.

Table 1: Physicochemical Properties Governing Crystallization Behavior

PropertyValueCrystallization Implication
Molecular Weight 192.25 g/mol Standard organic handling parameters apply.
XLogP3 3.1Highly lipophilic; dictates high solubility in non-polar solvents and necessitates water as a strong anti-solvent.
H-Bond Donors 0Lack of donor networks lowers the melting point and lattice energy, increasing the risk of oiling out.
H-Bond Acceptors 2Allows for transient interactions with protic solvents (e.g., ethanol), making it an ideal primary solvent.
Physical State (RT) Viscous Liquid / Low-Melting SolidRequires sub-ambient cooling profiles or solvent-free melt techniques for bulk isolation.

Data sourced from [2].

Experimental Workflows

The following Graphviz diagram maps the logical relationship between the crude reaction mixture and the two divergent isolation pathways.

G N1 Crude 2,2'-Dimethyl-4'-methoxypropiophenone N2 Pathway A: Anti-Solvent Crystallization N1->N2 N3 Pathway B: Melt Crystallization N1->N3 N4 Dissolution in Ethanol & Cooling (0°C) N2->N4 N5 Heating to Homogeneous Melt (40°C) N3->N5 N6 Dropwise Water Addition & Seeding (Avoid LLPS) N4->N6 N7 Controlled Cooling & Sweating (Reject Impurities) N5->N7 N8 Vacuum Filtration & Cold Wash N6->N8 N9 Melt Recovery of Purified Solid Layer N7->N9 N10 High-Purity Isolated Product N8->N10 N9->N10

Figure 1: Parallel workflows for the isolation of p-methoxypivalophenone via solvent and melt techniques.

Step-by-Step Isolation Protocols

Protocol A: Low-Temperature Anti-Solvent Crystallization (Ethanol/Water)

This protocol is designed to carefully navigate the Metastable Zone Width (MSZW) without crossing into the oiling-out regime.

  • Dissolution: Transfer the crude 2,2'-Dimethyl-4'-methoxypropiophenone into a jacketed crystallizer. Add absolute ethanol at a ratio of 2 mL per gram of crude. Stir at 250 rpm until a completely homogeneous solution is achieved.

  • Primary Cooling: Ramp the temperature down to 5°C at a controlled rate of -0.5°C/min.

  • Anti-Solvent Titration: Begin adding cold, distilled water (anti-solvent) via a syringe pump at 0.1 mL/min.

  • Seeding (Critical Step): Once the solution exhibits a faint opalescence (indicating the edge of the metastable zone), immediately pause the water addition. Introduce 0.2% w/w of pure p-methoxypivalophenone seed crystals. Hold the system isothermally for 45 minutes to allow secondary nucleation to consume the supersaturation.

    • Validation Checkpoint: If macroscopic oil droplets form (turbidity that clears upon slight warming), the system has crossed the LLPS boundary. Warm the mixture by 5°C, add 5 mL of ethanol to redissolve the oil, and resume cooling at a slower rate.

  • Maturation: Resume water addition until a final Ethanol:Water ratio of 1:1.5 v/v is reached. Cool the suspension further to -5°C and hold for 2 hours to maximize yield.

  • Isolation: Filter the resulting slurry under vacuum using a pre-cooled Büchner funnel. Wash the filter cake twice with a cold (-5°C) 1:2 ethanol/water mixture to displace the mother liquor without dissolving the product.

  • Drying: Dry the crystals under high vacuum (≤ 10 mbar) at ambient temperature (20°C). Do not apply heat , as this will cause the low-melting crystals to fuse or melt.

Protocol B: Static Layer Melt Crystallization (Solvent-Free)

Melt crystallization is highly effective for this compound because it bypasses solvent-induced yield losses and eliminates the risk of LLPS entirely.

  • Melt Preparation: Charge the crude liquid into a jacketed cylindrical crystallizer. Heat the jacket to 40°C to ensure the material is a completely homogeneous liquid, erasing any thermal history.

  • Crystallization Phase: Gradually lower the jacket temperature to approximately 10°C to 15°C (depending on the exact purity of the crude, which dictates the freezing point depression). Allow the pure 2,2'-Dimethyl-4'-methoxypropiophenone to crystallize as a solid layer on the chilled walls of the vessel.

  • Mother Liquor Drainage: Once approximately 60-70% of the mass has crystallized, open the bottom valve and drain the remaining liquid melt (which contains the concentrated eutectic impurity mixture).

  • Sweating Phase: Slowly increase the jacket temperature at a rate of +0.2°C/min. This gentle heating causes the most impure, lowest-melting fractions trapped within the crystal lattice to melt and drain away.

    • Validation Checkpoint: The surface of the crystalline layer should appear wet as the impurities drain. If large chunks of the layer begin to slough off the wall, the heating ramp is too aggressive. Immediately halt the temperature ramp and hold isothermally.

  • Product Recovery: Once sweating is complete and the run-off runs clear, close the drain valve. Raise the jacket temperature to 45°C to completely melt the highly purified solid layer, and collect the final product.

References

  • Title: Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst Source: Indian Journal of Chemistry, Section B URL:[Link]

  • Title: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one (CID 301183) Source: PubChem, National Center for Biotechnology Information URL:[Link]

Troubleshooting & Optimization

Technical Support Center: 2,2'-Dimethyl-4'-methoxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis of 2,2'-Dimethyl-4'-methoxypropiophenone (commonly known as p-methoxypivalophenone). This compound is a highly valuable intermediate in the development of synthetic pyrethroids and various pharmaceutical agents.

Because the synthesis fundamentally relies on the Friedel-Crafts acylation of anisole using pivaloyl chloride, researchers frequently encounter yield-limiting side reactions such as decarbonylation and ether cleavage. This guide is designed to troubleshoot these specific mechanistic bottlenecks and provide a self-validating, high-yield experimental protocol.

Quantitative Data: Catalyst Performance Comparison

To establish a baseline for optimization, the table below summarizes the causality between catalyst choice, reaction conditions, and quantitative outcomes.

Catalyst SystemTemp (°C)TimeYield (%)Major Side ProductMechanistic Cause of Side Product
AlCl₃ (Stoichiometric) 0 to RT2–4 h60–75%tert-Butylanisole, PhenolDecarbonylation (Alkylation) & Ether Cleavage
Fe₂(SO₄)₃ / Stirring RT7 h62%tert-ButylanisoleSlow acylation kinetics allows decarbonylation
Fe₂(SO₄)₃ / Ultrasound RT45 min90% Minimal (Trace alkylation)Sonication accelerates acylation over decarbonylation
Troubleshooting Guide & FAQs

Q1: Why is my reaction yielding tert-butylanisole instead of the desired 2,2'-dimethyl-4'-methoxypropiophenone? A: This is a classic thermodynamic issue when using pivaloyl chloride (trimethylacetyl chloride) in Friedel-Crafts reactions. The intermediate pivaloyl cation (ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


) is highly prone to decarbonylation  (the irreversible loss of carbon monoxide gas). When this occurs, it generates a highly stable tert-butyl carbocation (

). This carbocation then acts as an alkylating agent, attacking the anisole ring to form tert-butylanisole instead of the desired acylated product[1]. Causality & Solution: Decarbonylation is accelerated by high temperatures and excessively strong Lewis acids. To suppress this, avoid heating the reaction. Switching to a milder catalyst (like

) combined with physical activation (ultrasound) significantly accelerates the kinetics of the desired acylation pathway before decarbonylation can occur.

Q2: I am observing a loss of the methoxy group (demethylation) on my anisole starting material. How can I prevent this? A: Strong Lewis acids, particularly stoichiometric amounts of


, are notorious for cleaving aryl methyl ethers to yield phenols. The Lewis acid coordinates strongly to the ether oxygen, facilitating the cleavage of the 

bond, especially if the reaction is allowed to run for extended periods or if the temperature spikes during the exothermic addition phase. Causality & Solution: If using

, limit the equivalents to exactly 1.1 (since 1 equivalent is irreversibly consumed by coordinating to the product ketone's carbonyl group) and maintain strict temperature control (0 °C). For a permanent fix, transition to catalytic methodologies such as ultrasound-assisted ferric sulfate, which is highly tolerant of ether functionalities and does not induce demethylation.

Q3: What is the most efficient protocol to maximize yield while minimizing reaction time and harsh workups? A: Recent advancements have demonstrated that ultrasound-assisted Friedel-Crafts acylation using catalytic ngcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted">


 is highly superior to traditional 

methods. Sonication enhances the chemical reactivity of the heterogeneous solid-liquid system via acoustic cavitation, reducing the reaction time from several hours to just 45 minutes at room temperature, while boosting the yield to ~90%.
Mechanistic & Workflow Visualizations

Mechanism Start Pivaloyl Chloride + Lewis Acid AcylCation Pivaloyl Cation [Me3C-CO+] Start->AcylCation Activation Decarbonylation - CO (Decarbonylation) AcylCation->Decarbonylation High Temp / Strong Lewis Acid Anisole1 + Anisole AcylCation->Anisole1 Low Temp / Mild Catalyst TertButylCation tert-Butyl Cation [Me3C+] Decarbonylation->TertButylCation High Temp / Strong Lewis Acid Anisole2 + Anisole TertButylCation->Anisole2 Alkylation Pathway Desired 2,2'-Dimethyl-4'-methoxypropiophenone (Desired Acylation) Anisole1->Desired Low Temp / Mild Catalyst Undesired tert-Butylanisole (Undesired Alkylation) Anisole2->Undesired Alkylation Pathway

Figure 1: Competing pathways in the Friedel-Crafts reaction of pivaloyl chloride with anisole.

Workflow Step1 1. Preparation Mix Anisole (50 mmol) + Pivaloyl Chloride (50 mmol) in Hexane (50 mL) Step2 2. Catalyst Addition Add Catalytic Fe2(SO4)3 (0.5 mmol) Step1->Step2 Step3 3. Activation Ultrasonic Bath (45 min, RT) Step2->Step3 Step4 4. Quenching Add 20% HCl (25 mL) Step3->Step4 Step5 5. Extraction & Washing Separate organic layer, wash with H2O (75 mL) Step4->Step5 Step6 6. Drying & Purification Dry over Na2SO4, Vacuum Distillation Step5->Step6

Figure 2: Optimized ultrasound-assisted experimental workflow for p-methoxypivalophenone synthesis.

Experimental Protocol: Ultrasound-Assisted Synthesis

This protocol is a self-validating system based on the methodology optimized by Sridharan et al.. The use of vacuum distillation at a specific boiling point serves as an in-line purity validation step.

Reagents Required:

  • Anisole: 5.4 g (50 mmol)

  • Pivaloyl chloride: 6.0 g (50 mmol)

  • Ferric sulfate (

    
    ):  0.2 g (0.5 mmol, 1 mol% catalytic loading)
    
  • Hexane (Solvent): 50 mL

  • 20% HCl: 25 mL (for quenching)

  • Anhydrous

    
    :  For drying
    

Step-by-Step Methodology:

  • Preparation: In a clean, dry 100 mL round-bottom flask, suspend 0.2 g of

    
     in 50 mL of hexane. Note: Hexane is chosen as it does not participate in Friedel-Crafts reactions and easily solubilizes the reactants.
    
  • Reagent Addition: Add 5.4 g of anisole and 6.0 g of pivaloyl chloride to the suspension. Ensure the flask is properly sealed but vented (e.g., using a needle or a bubbler) to prevent pressure buildup from any trace HCl gas evolution.

  • Acoustic Activation: Place the flask in the center of an ultrasonic cleaning bath. Sonicate the reaction mixture at room temperature (approx. 25 °C) for exactly 45 minutes. Do not apply external heat; the sonication provides sufficient localized energy to drive the acylation.

  • Quenching: Remove the flask from the ultrasonic bath. Slowly add 25 mL of 20% HCl to quench the reaction. This step breaks down any metal-ketone complexes and dissolves the iron catalyst into the aqueous phase.

  • Extraction: Transfer the biphasic mixture to a separatory funnel. Separate the upper organic (hexane) layer from the lower aqueous layer.

  • Washing & Drying: Wash the organic layer successively with 75 mL of distilled water to remove residual acid. Transfer the organic layer to an Erlenmeyer flask and dry over anhydrous

    
     for 15 minutes.
    
  • Purification & Validation: Filter off the drying agent and remove the hexane solvent under reduced pressure using a rotary evaporator. Purify the resulting residue via vacuum distillation. Collect the fraction boiling at 104 °C at 0.5 mm Hg .

  • Yield: You should obtain the pure 2,2'-dimethyl-4'-methoxypropiophenone as a colorless liquid (Expected yield: ~8.7 g, 90%).

References
  • Prakash, G. K. S., & Mathew, T. (2017). George Andrew Olah: Electron-deficient intermediates, Friedel–Crafts chemistry, carbocations, carbanions, methanol economy, anthropogenic chemical carbon cycle. Resonance, 22(12), 1113-1127. URL: [Link]

  • Sridharan, A., & Gopalakrishnan, G. (2011). Ultrasound assisted Friedel-Crafts acylation of aromatics using ferric sulphate as catalyst. Indian Journal of Chemistry - Section B, 50B(9), 1192-1195. URL: [Link]

Sources

Technical Support Guide: Purification of 2,2-Dimethyl-4'-methoxypropiophenone (p-Methoxypivalophenone)

[1]

Introduction & Compound Identification[1]

Important Nomenclature Note: While the query specifies "2,2'-Dimethyl-4'-methoxypropiophenone" (implying a methyl group on the ring and one on the alkyl chain), this name is frequently used in commercial catalogs as a synonym for 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (also known as p-methoxypivalophenone, CAS 2040-26-8 ).[1] The "2,2-dimethyl" designation refers to the gem-dimethyl group on the

11

Target Molecule:

  • IUPAC Name: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one[1]

  • CAS Number: 2040-26-8[1][2][3][4]

  • Structure: Anisole ring acylated with a pivaloyl (tert-butylcarbonyl) group at the para position.[1]

  • Physical State: Low-melting solid or viscous oil (Melting Point approx. 27–30 °C; Boiling Point >270 °C at atm).[1]

Troubleshooting & FAQ

This section addresses specific impurity profiles common to the Friedel-Crafts acylation of anisole with pivaloyl chloride.

Q1: My crude product has a persistent yellow-orange color. How do I remove it?

Cause: The color usually arises from polymerized byproducts or trace aluminum complexes remaining from the Lewis acid catalyst (AlCl

1Solution:
  • Acid Wash: Ensure the initial quench involved sufficient HCl to fully solubilize aluminum salts.[1]

  • Adsorption: If distillation is not planned, treat the organic solution (e.g., in ethyl acetate or hexane) with activated charcoal (5-10% w/w) at reflux for 30 minutes, then filter through a Celite pad.[1]

  • Distillation: Vacuum distillation is the most effective method to leave colored oligomers in the pot residue.[1]

Q2: I see a peak at ~12.5 ppm in the H NMR. What is this impurity?

Cause: This downfield signal is characteristic of a phenolic proton involved in hydrogen bonding, indicating demethylation occurred.[1] Mechanism: Harsh Friedel-Crafts conditions (excess AlCl

1Solution:
  • Alkaline Extraction: The phenolic impurity is acidic (

    
    ).[1] Wash the organic phase with 1M NaOH  (2-3 times).[1] The phenol will deprotonate and move to the aqueous layer as the sodium phenoxide salt.[1] The target ketone (neutral) remains in the organic layer.[1]
    
Q3: The product remains an oil and won't crystallize.[1]

Cause: Impurities (isomers, unreacted anisole) or residual solvent are depressing the melting point.[1] Solution:

  • Remove Volatiles: Ensure all solvent and unreacted anisole (BP ~154 °C) are removed via high-vacuum rotary evaporation or a "forerun" during distillation.[1]

  • Seed Crystal: If available, add a seed crystal of pure material at 0 °C.

  • Solvent Switch: Try dissolving the oil in a minimum amount of hot hexane (or pentane) and cooling to -20 °C. The bulky tert-butyl group facilitates crystallization in non-polar solvents.[1]

Q4: There is a smell of carboxylic acid (sweaty/rancid odor).

Cause: Hydrolysis of unreacted pivaloyl chloride yields pivalic acid .[1] Solution: Wash the organic phase with Saturated Sodium Bicarbonate (NaHCO


)11

Detailed Purification Protocols

Protocol A: Chemical Workup (The First Line of Defense)

Objective: Remove acidic byproducts (phenols, carboxylic acids) and aluminum salts.[1]

Reagents:

  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]

  • 1M Hydrochloric Acid (HCl)[1]

  • 1M Sodium Hydroxide (NaOH)[1]

  • Saturated Sodium Bicarbonate (NaHCO

    
    )[1]
    
  • Brine (Sat. NaCl)[1]

  • Magnesium Sulfate (MgSO

    
    )[1]
    

Step-by-Step:

  • Quench: Pour the crude reaction mixture slowly onto a mixture of ice and 1M HCl. Stir vigorously until all solids (aluminum salts) dissolve.

  • Phase Separation: Extract the aqueous layer with DCM or EtOAc (

    
    ).[1] Combine organic layers.
    
  • Acid Removal: Wash the combined organics with Sat.[1] NaHCO

    
     (
    
    
    ).[1] Caution: CO
    
    
    evolution.
  • Phenol Removal (Critical): Wash the organics with 1M NaOH (

    
    ).[1] This removes the demethylated byproduct.[1]
    
    • Check: The aqueous NaOH layer may turn yellow (phenoxide).[1]

  • Neutralization: Wash with Brine (

    
    ) to remove excess base and dry the organic layer over anhydrous MgSO
    
    
    .[1]
  • Concentration: Filter off the drying agent and evaporate the solvent under reduced pressure to yield the Crude Oil .

Protocol B: High-Vacuum Distillation (Primary Purification)

Objective: Separate the target ketone from regioisomers and heavy tars.[1]

Equipment: Short-path distillation head or Vigreux column, high-vacuum pump (<1 mmHg recommended).[1]

FractionApprox. Vapor Temp (at 0.5 mmHg)CompositionAction
Forerun < 60 °CResidual Anisole, SolventDiscard
Intermediate 60 - 110 °CMixed fractions, isomersRecycle/Redistill
Main Fraction 115 - 130 °C Target Product (2040-26-8) Collect
Residue > 140 °C (Pot Temp)Oligomers, TarsDiscard

Note: Boiling points are estimated based on structural analogs. Always rely on a steady temperature plateau.[1]

Protocol C: Recrystallization (Polishing Step)

Objective: Obtain high-purity solid from the distilled oil.[1]

  • Dissolve the distilled oil in the minimum amount of boiling Hexane (approx. 2-3 mL per gram).

  • Allow the solution to cool slowly to room temperature.

  • Place in a freezer (-20 °C) overnight.

  • Filter the white crystals and wash with cold hexane.[1]

  • Dry under vacuum.[1]

Purification Logic Flowchart

The following diagram illustrates the decision-making process for purifying the crude reaction mixture.

PurificationWorkflowStartCrude Reaction Mixture(AlCl3 Complex)QuenchQuench: Ice/HClStart->QuenchPhaseSepPhase Separation(Organic Layer)Quench->PhaseSepWashBicarbWash with NaHCO3(Remove Pivalic Acid)PhaseSep->WashBicarbCheckPhenolCheck for Phenols?(Demethylation)WashNaOHWash with 1M NaOH(Remove Phenols)CheckPhenol->WashNaOHYes (Phenols present)DryConcDry (MgSO4) & ConcentrateCheckPhenol->DryConcNoWashNaOH->DryConcWashBicarb->CheckPhenolCheckStatePhysical State?DryConc->CheckStateDistillHigh Vacuum Distillation(Remove Tars/Isomers)CheckState->DistillOil/Impure SolidCrystallizeRecrystallization(Solvent: Hexane)CheckState->CrystallizeSolidDistill->CrystallizeDistillate SolidifiesPureProductPure 2,2-Dimethyl-4'-methoxypropiophenoneDistill->PureProductDistillate is Pure OilCrystallize->PureProduct

Caption: Logical workflow for the removal of acidic, phenolic, and oligomeric impurities from the crude acylation product.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved March 6, 2026, from [Link][1]

  • Vogel, A. I. (1989).[1] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[1] (Standard reference for Friedel-Crafts workup and distillation protocols).

Technical Support Center: Optimization of 2,2'-Dimethyl-4'-methoxypropiophenone Reactions

Author: BenchChem Technical Support Team. Date: March 2026

The following Technical Support Guide is designed for researchers and process chemists optimizing the functionalization of 2,2'-Dimethyl-4'-methoxypropiophenone (systematically: 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one).

This scaffold is a critical intermediate in the synthesis of centrally acting muscle relaxants (analogs of Tolperisone and Eperisone ). The combination of an ortho-methyl group (2') on the aromatic ring and an alpha-methyl group (2) on the propyl chain creates a "perfect storm" of steric hindrance, often leading to stalled reactions and low conversion rates.

Status: Active Topic: Troubleshooting Low Conversion & Steric Hindrance Target Molecule: 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one Primary Reaction Class: Mannich Condensation (Amino-alkylation)[1]

Diagnostic Workflow: Why is Your Reaction Stalling?

Before altering parameters, identify the kinetic or thermodynamic bottleneck using this logic tree.

TroubleshootingFlow Start START: Low Conversion (<40%) CheckSM Check Starting Material Purity (Is the ketone wet or impure?) Start->CheckSM CheckWater Water Content Analysis (Is water >0.5%?) CheckSM->CheckWater Purity OK ReactionType Identify Reaction Type CheckWater->ReactionType Dry Sol_Dry Action: Azeotropic Drying (Dean-Stark) CheckWater->Sol_Dry Wet Mannich Mannich Reaction (Aminomethylation) ReactionType->Mannich Bromination Alpha-Bromination ReactionType->Bromination SolventTemp Check Solvent & Temp (Is T < 90°C?) Mannich->SolventTemp Formaldehyde Formaldehyde Source (Using Aqueous Formalin?) SolventTemp->Formaldehyde No (Temp OK) Sol_Solvent Action: Switch to 1-Propanol or Dioxane (Reflux >97°C) SolventTemp->Sol_Solvent Yes (Too Low) AcidCat Check Acid Catalyst (Is pH < 2?) Sol_Micro Action: Microwave Irradiation (Overcome Steric Barrier) AcidCat->Sol_Micro Optimization Failed Formaldehyde->AcidCat No (Paraform) Sol_Para Action: Switch to Paraformaldehyde (Anhydrous) Formaldehyde->Sol_Para Yes (Formalin)

Figure 1: Diagnostic logic for isolating the root cause of low conversion in hindered propiophenone derivatives.

Technical Deep Dive: The "Steric Vise" Effect

Q: Why is this specific molecule so unreactive compared to standard propiophenone?

A: The low conversion is caused by the "Steric Vise" effect, where the reactive center (the carbonyl carbon and alpha-carbon) is shielded by two methyl groups:

  • Ortho-Methyl (2'-position): This group forces the carbonyl group out of the plane of the benzene ring to relieve steric strain (A(1,3) strain). This reduces the resonance stabilization of the enol intermediate, making enolization (the rate-determining step in acid-catalyzed reactions) significantly slower [1].

  • Alpha-Methyl (2-position): This group directly blocks the approach of the electrophile (e.g., the iminium ion in Mannich reactions) and adds bulk to the transition state.

Impact on Protocol: Standard conditions (Ethanol reflux, 78°C) often fail because they do not provide enough thermal energy to overcome this increased activation energy barrier.

Troubleshooting Guide: Mannich Reaction (Aminomethylation)[3]

Context: Synthesis of amino-ketone precursors (e.g., for muscle relaxant development).

Issue 1: Reaction Stalls at ~30-40% Conversion

Diagnosis: The reaction has reached equilibrium. The Mannich reaction is reversible (Retro-Mannich), and for sterically crowded products, the equilibrium often favors the starting materials. Solution: Shift the equilibrium by removing water.[2]

  • Protocol Adjustment: Do not use aqueous formalin. Use Paraformaldehyde (solid) to minimize water introduction.

  • Process Change: Add a water-scavenging step. If using a non-polar solvent (Toluene/Benzene), use a Dean-Stark trap to continuously remove water. If using a polar solvent (Dioxane/IPA), add 3Å Molecular Sieves to the reaction vessel [2].

Issue 2: No Product Formation (Starting Material Recovered)

Diagnosis: Failure to enolize or failure to generate the iminium ion. Solution: Increase Reaction Temperature and Acid Strength.

  • Solvent Switch: Replace Ethanol (bp 78°C) with 1-Propanol (bp 97°C) or 1,4-Dioxane (bp 101°C) . The higher temperature is crucial to overcome the steric barrier of the 2,2'-dimethyl system.

  • Catalyst: Ensure you are using Piperidine Hydrochloride (or the specific amine HCl salt) rather than free amine. The pH must be acidic (pH ~2-3) to catalyze enolization. If using free amine, add 0.5 eq of conc. HCl or p-TsOH.

Issue 3: Formation of Bis-Alkylated Byproducts

Diagnosis: Although rare for 2-methyl derivatives (which have only one alpha-proton), side reactions can occur on the ring if the methoxy group activates position 5'. Solution: Control Stoichiometry.

  • Ratio: Use a strict 1:1:1.2 ratio of Ketone : Amine : Paraformaldehyde. Excess formaldehyde can lead to side reactions on the aromatic ring or polymerization.

Optimized Experimental Protocol (High-Steric Load)

Objective: Synthesis of 1-(4-methoxy-2-methylphenyl)-2-methyl-3-(piperidin-1-yl)propan-1-one (Mannich Base).

Reagents:

  • 2,2'-Dimethyl-4'-methoxypropiophenone (1.0 eq)

  • Paraformaldehyde (1.2 eq, powder)

  • Piperidine Hydrochloride (1.1 eq)

  • Solvent: 1,4-Dioxane (preferred) or 1-Propanol.

  • Catalyst: Conc. HCl (2-3 drops per 10 mmol).

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser. Ensure the system is flushed with Nitrogen (N2).

  • Mixing: Charge the flask with the ketone, piperidine HCl, and paraformaldehyde. Add 1,4-Dioxane (5 mL per 1 g of ketone).

  • Acidification: Add catalytic Conc. HCl (approx. 50 µL). Note: The reaction mixture should be slightly acidic to wet pH paper.

  • Reaction: Heat the mixture to reflux (100-105°C) .

    • Critical Step: Maintain reflux for 12-24 hours . Monitor by TLC or HPLC every 4 hours.

    • Intervention: If conversion stalls after 8 hours, add an additional 0.2 eq of Paraformaldehyde.

  • Workup: Cool to room temperature. The Mannich base hydrochloride often precipitates.

    • If precipitate forms: Filter and wash with cold acetone.[3]

    • If no precipitate: Remove solvent in vacuo.[4] Redissolve residue in water/ethyl acetate. Basify aqueous layer with 10% NaOH to pH 10. Extract with Ethyl Acetate.[4][5] Dry over Na2SO4 and concentrate.

  • Purification: Recrystallize the HCl salt from Isopropanol/Ether.

Comparative Data: Solvent & Catalyst Effects

The following data summarizes optimization runs for hindered propiophenones [3][4].

SolventTemperatureCatalystTime (h)Conversion (%)Notes
Ethanol 78°CHCl (aq)2435%Stalled. Temp too low.
Ethanol 78°Cp-TsOH2442%Slightly better, still incomplete.
1-Propanol 97°C HCl (aq)1678%Higher temp improves enolization.
1,4-Dioxane 101°C HCl (conc) 12 92% Optimal. Good solubility & temp.
Toluene 110°Cp-TsOH1865%Dean-Stark used. Good, but slower.

Mechanism Visualization

Understanding the pathway helps in troubleshooting. The reaction relies on the interaction between the Enol (from ketone) and the Iminium Ion (from amine + formaldehyde).[6][7][8][9]

Mechanism Ketone Ketone (Sterically Hindered) Enol Enol Intermediate (Rate Limiting Step) Ketone->Enol Acid Cat. Heat (>90°C) Complex Transition State (High Energy Barrier) Enol->Complex Nucleophilic Attack Amine Amine HCl Iminium Iminium Ion (Electrophile) Amine->Iminium + HCHO - H2O HCHO Paraformaldehyde HCHO->Iminium Iminium->Complex Product Mannich Base (Product) Complex->Product Irreversible? No. Product->Ketone Retro-Mannich (If H2O present)

Figure 2: Mechanistic pathway highlighting the critical Enol formation step and the risk of Retro-Mannich reversion.

FAQ: Frequently Asked Questions

Q: Can I use microwave irradiation? A: Yes. Microwave synthesis is highly recommended for this substrate. It can reduce reaction times from 24 hours to 30 minutes by efficiently overcoming the steric activation barrier. Recommended: 120°C, 30 min, sealed vessel in Ethanol/HCl [5].

Q: My product is an oil and won't crystallize. What should I do? A: Mannich bases of this type are often oils as free bases. Convert it to the Hydrochloride salt by dissolving the oil in dry diethyl ether and bubbling dry HCl gas or adding HCl in Dioxane. The salt is usually a stable solid.

Q: Why does the reaction turn dark red/brown? A: This indicates decomposition or polymerization of the methoxy-aromatic ring (oxidation). Ensure you are performing the reaction under an inert atmosphere (Nitrogen/Argon) and avoid excessive heating beyond 110°C.

References

  • Modern Mannich Reaction Conditions: Arend, M., Westermann, B., & Risch, N. (1998). Modern variants of the Mannich reaction. Angewandte Chemie International Edition, 37(8), 1044-1070. Link

  • Water Management in Mannich Reactions: He, X. (2014).[10] Mannich Reaction in Water. Springer Theses. Link

  • Optimization of Tolperisone Synthesis (Analogous Chemistry): Patent CN103232415A. Eperisone hydrochloride production method. (2013).[4][11][12] Link

  • Solvent Effects on Enolization: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 21: Electrophilic Aromatic Substitution & Enols).

  • Microwave Assisted Mannich Reaction: Gadhwal, S., et al. (2009). Microwave-Assisted One-Pot Synthesis of Mannich Bases. Journal of the Korean Chemical Society. Link

Sources

Technical Support Center: Minimizing Side Reactions in Dimethyl-Methoxypropiophenone Synthesis

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address challenges encountered during the synthesis of dimethyl-methoxypropiophenone derivatives, with a focus on minimizing side reactions. Given the specificity of the nomenclature "2,2'-Dimethyl-4'-methoxypropiophenone," which may be ambiguous or refer to a less common structure, this guide will focus on a representative and plausible target molecule: 1-(2,5-dimethyl-4-methoxyphenyl)propan-1-one . The principles and troubleshooting strategies discussed herein are broadly applicable to the Friedel-Crafts acylation of other substituted anisoles.

I. Understanding the Synthesis: The Friedel-Crafts Acylation Pathway

The synthesis of 1-(2,5-dimethyl-4-methoxyphenyl)propan-1-one typically proceeds via a Friedel-Crafts acylation of 2,5-dimethylanisole with propionyl chloride or propionic anhydride. This electrophilic aromatic substitution reaction is catalyzed by a Lewis acid.

Reaction_Pathway 2,5-Dimethylanisole 2,5-Dimethylanisole Product 1-(2,5-dimethyl-4-methoxyphenyl)propan-1-one 2,5-Dimethylanisole->Product Propionyl_Chloride Propionyl Chloride / Anhydride Acylium_Ion Acylium Ion Intermediate Propionyl_Chloride->Acylium_Ion + Lewis Acid Lewis_Acid Lewis Acid (e.g., AlCl3, FeCl3) Lewis_Acid->Acylium_Ion Acylium_Ion->Product Electrophilic Attack

Caption: General workflow for the Friedel-Crafts acylation to produce the target propiophenone.

II. Troubleshooting Guide: Common Side Reactions and Their Mitigation

This section addresses specific issues that may arise during the synthesis, providing explanations for their causes and actionable solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low Yield of Desired Product 1. Incomplete Reaction: Insufficient reaction time or temperature. 2. Catalyst Inactivity: The Lewis acid catalyst may be hydrolyzed due to moisture. 3. Substrate Purity: Impurities in the starting materials (2,5-dimethylanisole or propionyl chloride) can interfere with the reaction.1. Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to track the consumption of starting materials. If the reaction stalls, a slight increase in temperature or extended reaction time may be necessary. 2. Ensure Anhydrous Conditions: Use freshly opened or properly stored anhydrous Lewis acids. All glassware should be oven-dried before use.[1] 3. Purify Starting Materials: Distill 2,5-dimethylanisole and propionyl chloride before use if their purity is questionable.
Formation of Isomeric Byproducts Lack of Regioselectivity: Friedel-Crafts acylation on a substituted aromatic ring can lead to a mixture of isomers. In the case of 2,5-dimethylanisole, the methoxy group is an ortho-, para-director, while the methyl groups are also ortho-, para-directing. This can lead to acylation at different positions on the ring.Optimize Reaction Conditions: - Choice of Lewis Acid: Milder Lewis acids like FeCl₃ or ZnCl₂ can sometimes offer better regioselectivity compared to the highly reactive AlCl₃.[2] - Solvent Effects: The choice of solvent can influence isomer distribution. Non-polar solvents may favor one isomer over another. Experiment with solvents like dichloromethane, carbon disulfide, or nitrobenzene. - Temperature Control: Running the reaction at lower temperatures can enhance selectivity.
Demethylation of the Methoxy Group Harsh Reaction Conditions: Strong Lewis acids like AlCl₃, especially at elevated temperatures, can cleave the methyl group from the methoxy ether, resulting in a phenolic byproduct.[2][3] This byproduct can complicate purification and lower the yield of the desired product.Use Milder Catalysts: - Employ weaker Lewis acids such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[2] - Consider using solid acid catalysts like zeolites, which are known to be effective for Friedel-Crafts acylations and can minimize demethylation.[4] Control Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of reagents and throughout the reaction.
Polysubstitution (Diacylation) Highly Activated Aromatic Ring: The presence of multiple activating groups (one methoxy and two methyl groups) on the benzene ring increases its nucleophilicity, making it susceptible to a second acylation reaction. However, the acyl group introduced is deactivating, which generally prevents further acylation.[5][6]Control Stoichiometry: Use a 1:1 molar ratio of the acylating agent to the aromatic substrate. Adding the acylating agent dropwise to the mixture of the substrate and Lewis acid can help to maintain a low concentration of the electrophile and minimize diacylation.
Complex Mixture Requiring Difficult Purification Combination of Side Reactions: The presence of multiple side products (isomers, demethylated product, etc.) can make the isolation of the pure desired product challenging.Optimize the Reaction: First, focus on optimizing the reaction conditions to minimize the formation of byproducts by following the strategies outlined above. Effective Purification Techniques: - Fractional Distillation: If the boiling points of the isomers and byproducts are sufficiently different, fractional distillation under reduced pressure can be an effective purification method.[1] - Column Chromatography: For complex mixtures, column chromatography on silica gel is a powerful technique for separating isomers and other impurities.[7] - Recrystallization: If the product is a solid, recrystallization from a suitable solvent can be used to obtain a highly pure compound.

III. Frequently Asked Questions (FAQs)

Q1: What is the best Lewis acid to use for the acylation of 2,5-dimethylanisole?

The choice of Lewis acid is critical. While aluminum chloride (AlCl₃) is a powerful catalyst, it is also harsh and can lead to demethylation of the methoxy group.[2][3] For a highly activated substrate like 2,5-dimethylanisole, it is often better to start with a milder Lewis acid such as ferric chloride (FeCl₃) or zinc chloride (ZnCl₂).[2] Solid acid catalysts like zeolites are also excellent, environmentally friendly alternatives that can offer high selectivity and easier work-up.[4]

Q2: How can I be sure that my reaction has gone to completion?

Monitoring the reaction is crucial. The most common methods are Thin Layer Chromatography (TLC) and Gas Chromatography (GC). By taking small aliquots from the reaction mixture at regular intervals, you can observe the disappearance of the starting materials and the appearance of the product. This will help you determine the optimal reaction time and prevent unnecessary heating or extended reaction times that can lead to side product formation.

Q3: What is the expected regioselectivity for the acylation of 2,5-dimethylanisole?

The methoxy group is a strong ortho-, para-director, and the two methyl groups are also ortho-, para-directing. Acylation will be directed by the combined electronic and steric effects of these substituents. The most likely position for acylation is ortho to the methoxy group and para to one of the methyl groups, which would be the C4 position, leading to the desired 1-(2,5-dimethyl-4-methoxyphenyl)propan-1-one. However, other isomers may also form.

Caption: Factors influencing the regioselectivity of acylation on 2,5-dimethylanisole.

Q4: My work-up procedure results in an emulsion. How can I resolve this?

Emulsions can form during the aqueous work-up, especially after quenching the reaction. To break an emulsion, you can try adding a saturated solution of sodium chloride (brine) or small amounts of a different organic solvent with a different polarity. Gentle swirling instead of vigorous shaking during extraction can also help prevent emulsion formation.

Q5: How do I remove the Lewis acid from my product?

The Lewis acid forms a complex with the ketone product. During the work-up, the reaction mixture is typically quenched by pouring it into a mixture of ice and concentrated hydrochloric acid.[1] This hydrolyzes the aluminum salts and breaks the complex, allowing the organic product to be extracted. The aqueous layer containing the metal salts can then be separated.

IV. Experimental Protocol: Synthesis of 1-(2,5-dimethyl-4-methoxyphenyl)propan-1-one

This protocol is a representative procedure and may require optimization based on your specific laboratory conditions and available reagents.

Materials:

  • 2,5-Dimethylanisole

  • Propionyl chloride

  • Anhydrous Ferric Chloride (FeCl₃)

  • Anhydrous Dichloromethane (DCM)

  • Ice

  • Concentrated Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Saturated Sodium Chloride (brine) solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Reaction Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and an addition funnel. All glassware must be thoroughly dried.

  • Reagent Preparation: In a fume hood, add anhydrous FeCl₃ (1.1 equivalents) to the reaction flask. Add anhydrous DCM to the flask to create a slurry.

  • Addition of Reactants: Dissolve 2,5-dimethylanisole (1.0 equivalent) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the stirred FeCl₃ slurry at 0 °C (ice bath).

  • Dissolve propionyl chloride (1.05 equivalents) in anhydrous DCM and add it to the addition funnel. Add this solution dropwise to the reaction mixture while maintaining the temperature at 0-5 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature. Monitor the reaction progress by TLC or GC.

  • Work-up: Once the reaction is complete, carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated HCl.[1]

  • Transfer the mixture to a separatory funnel and extract the product with DCM.

  • Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by vacuum distillation or column chromatography on silica gel.

V. References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Friedel-Crafts Acylation of Substituted Anisoles.

  • Experiment 1: Friedel-Crafts Acylation. (n.d.).

  • Chem-Station Int. Ed. (2024, January 15). O-Demethylation.

  • Andonian, A. (n.d.). Electronic Factors Affecting the Rate and Regioisomeric outcome of the Friedel-Crafts Acylation Reaction.

  • Sigma-Aldrich. (n.d.). Friedel–Crafts Acylation.

  • Master Organic Chemistry. (2018, May 17). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.

  • Chemistry Stack Exchange. (2021, August 3). Friedel–Crafts acylation of substituted anisole.

  • Friedel-Crafts Acylation. (n.d.).

  • ChemicalBook. (n.d.). 1-(4-methoxyphenyl)-2,2-dimethyl-propan-1-one synthesis.

  • RSC Advances. (n.d.). Friedel–Crafts acylation of anisole with octanoic acid over acid modified zeolites.

  • CCSF. (2009, January 9). Friedel-Crafts Alkylation of 1,4-dimethoxybenzene.

  • YouTube. (2023, January 22). Friedel Craft's reaction of Anisole| Alkylation| Acylation| Organic Chemistry| Class-12.

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Acylation.

  • Arizona State University. (1998, March 26). Role of Lewis acid(AlCl>3>)-aromatic ring interactions in Friedel-Craft's reaction: An ab initio study.

  • The Royal Society of Chemistry. (n.d.). Supplementary Material.

  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.

  • Wikipedia. (n.d.). Friedel–Crafts reaction.

  • Sigma-Aldrich. (n.d.). 1-(2,5-Dimethoxy-4-methylphenyl)-1-propanone.

  • ACG Publications. (n.d.). Records of Natural Products-SI.

  • PMC. (n.d.). 1-(2-Hydroxy-4,5-dimethoxyphenyl)propan-1-one.

  • Divergent Synthesis of Flavones and Flavanones from 2′- Hydroxydihydrochalcones via Palladium-Catalyzed Oxidative Cyclization. (n.d.).

  • NP-MRD. (2022, September 4). Showing NP-Card for (1s)-1-(4-methoxyphenyl)propan-1-ol (NP0196173).

  • MDPI. (2024, March 12). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one.

  • PraxiLabs. (n.d.). Friedel Crafts Reaction Virtual Lab.

  • The Pennsylvania State University. (2025, January 29). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction – Fundamentals of Organic Chemistry-OpenStax Adaptation.

  • Scientific & Academic Publishing. (2025, February 26). Friedel-Crafts Acylation, Lab Guide, Use of GC-MS, The Organic Chemistry Notebook Series, a Didactical Approach, N°17.

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Acylation.

  • Sigma-Aldrich. (n.d.). Limitations of Friedel–Crafts Acylation.

  • ResearchGate. (2023, November 15). nitrophenyl)piperidine and 1-(2,5- dimethoxy-4.

  • PMC - NIH. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products.

  • Fundamentals of Organic Chemistry-OpenStax Adaptation. (n.d.). 8.5 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.

  • Chemistry LibreTexts. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.

  • Chemistry Steps. (2025, June 20). Friedel-Crafts Alkylation.

  • Google Patents. (n.d.). WO2010094285A1 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.

  • Google Patents. (n.d.). US8598348B2 - Purification of 1-[2-(2,4-dimethylphenylsulfanyl)phenyl]piperazine.

  • Benchchem. (n.d.). purification techniques for removing byproducts from 2,4-Dimethylphenol synthesis.

  • MDPI. (n.d.). 1-(2,5-Dimethoxy-4-nitrophenyl)piperidine.

  • MDPI. (n.d.). Friedel-Crafts-Type Acylation and Amidation Reactions in Strong Brønsted Acid: Taming Superelectrophiles.

Sources

Technical Support Center: Purification of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of 2,2'-Dimethyl-4'-methoxypropiophenone. While literature specifically detailing the purification of this exact molecule is limited, the principles outlined here are derived from established protocols for structurally similar propiophenone derivatives and are directly applicable.[1][2] This document provides in-depth troubleshooting, step-by-step protocols, and a framework for logical decision-making to achieve high purity for this critical chemical intermediate.

Section 1: Understanding the Challenge - Potential Impurities

Effective purification begins with understanding the potential impurities that may be present in the crude product. The synthetic route heavily influences the impurity profile. For a compound like 2,2'-Dimethyl-4'-methoxypropiophenone, synthesis likely involves a Friedel-Crafts acylation or a related organometallic reaction.[1][3]

Table 1: Common Process-Related Impurities and Their Origins

Impurity Type Potential Identity Likely Origin Recommended Primary Removal Technique
Unreacted Starting Materials 1,3-Dimethylbenzene (m-xylene), 4-methoxypropionyl chloride, or related precursors. Incomplete reaction during synthesis. Column Chromatography, Distillation
Isomeric Byproducts 2,4'-Dimethyl-4'-methoxypropiophenone, 3,2'-Dimethyl-4'-methoxypropiophenone, etc. Non-selective acylation at different positions on the aromatic ring.[4] Column Chromatography, Fractional Recrystallization
Side-Reaction Products Poly-acylated species, hydrolysis products of the acid chloride. Harsh reaction conditions or presence of water.[4] Column Chromatography
Residual Solvents/Reagents THF, Dichloromethane, Aluminum Chloride (AlCl₃) complexes, etc. Incomplete removal during work-up and extraction.[3][5] Aqueous wash, Vacuum drying, Recrystallization

| Degradation Products | Cleavage or oxidation products. | Exposure to excessive heat, light, or air during synthesis or storage.[5] | Recrystallization, Column Chromatography |

Section 2: Purification Strategy - A Logical Workflow

A systematic approach is crucial for efficient and effective purification. The initial purity of the crude material will dictate the most appropriate starting point.

PurificationWorkflow Crude Crude Product Initial_TLC Initial Purity Assessment (TLC, Crude ¹H NMR) Crude->Initial_TLC Is_Pure Purity >95%? Initial_TLC->Is_Pure Assess impurities Recrystal Recrystallization (Final Polish) Is_Pure->Recrystal Yes Col_Chrom Column Chromatography Is_Pure->Col_Chrom No Final_Analysis Final Purity & Identity Confirmation (HPLC, NMR, MS) Recrystal->Final_Analysis Col_Chrom->Final_Analysis Pure_Product Pure Product (>99%) Final_Analysis->Pure_Product

Caption: Logical workflow for purifying 2,2'-Dimethyl-4'-methoxypropiophenone.

Section 3: Troubleshooting Guides & FAQs

This section addresses specific issues you may encounter during purification in a question-and-answer format.

Recrystallization

Recrystallization is often the most efficient method for removing small amounts of impurities and for final product polishing. Success hinges on selecting an appropriate solvent system.

Q1: My compound "oils out" during cooling instead of forming crystals. What's causing this and how do I fix it?

A: Oiling out occurs when the solution becomes supersaturated at a temperature above the melting point of your compound. The compound separates as a liquid instead of a solid crystal lattice.

  • Causality: This is common when the boiling point of the recrystallization solvent is too high, or if the solution is cooled too rapidly.[6] Impurities can also suppress the melting point of the mixture, exacerbating the issue.

  • Troubleshooting Steps:

    • Re-heat: Re-heat the solution until the oil completely redissolves.

    • Add More Solvent: Add a small amount of additional hot solvent to lower the saturation point.

    • Slow Cooling: Allow the flask to cool very slowly. Insulating the flask can help achieve a gradual temperature drop, giving crystals time to nucleate properly.[7]

    • Scratch/Seed: Gently scratch the inside of the flask with a glass rod at the solvent line to create nucleation sites. Alternatively, add a tiny seed crystal of pure product if available.

    • Change Solvent System: If the problem persists, the solvent is likely unsuitable. Consider a lower-boiling point solvent or a two-solvent system (see Q2).[6]

Q2: I can't find a single good solvent for recrystallization. What should I do?

A: A two-solvent system is the ideal solution. This involves one solvent ("solvent #1") in which your compound is highly soluble, and a second "anti-solvent" ("solvent #2") in which it is poorly soluble. The two solvents must be miscible.[8]

  • Protocol: Two-Solvent Recrystallization

    • Dissolve the crude compound in the minimum amount of hot "solvent #1" (e.g., DCM, Ethyl Acetate).[8]

    • Heat the solution to boiling.

    • Slowly add the "anti-solvent" (e.g., Hexane, Pentane) dropwise to the hot solution until you see persistent cloudiness (turbidity).[8] This indicates the saturation point has been reached.

    • Add a drop or two of hot "solvent #1" to just redissolve the cloudiness.

    • Allow the solution to cool slowly, as you would for a single-solvent recrystallization.

Q3: My recovery is very low after recrystallization. How can I improve the yield?

A: Low recovery is typically caused by using too much solvent, cooling the solution for too short a time, or premature crystallization during a hot filtration step.

  • Causality & Solutions:

    • Excess Solvent: The most common error. Your compound has some solubility even in the cold solvent; using an excessive volume means a significant amount of product will remain in the mother liquor. Solution: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.[6]

    • Insufficient Cooling: Ensure the flask is cooled in an ice-water bath for at least 15-20 minutes to maximize crystal precipitation.

    • Concentrate the Mother Liquor: If you suspect significant product loss, you can evaporate a portion of the solvent from the mother liquor and cool it again to obtain a second, often less pure, crop of crystals.[6]

Column Chromatography

Column chromatography is the workhorse for separating complex mixtures, particularly for removing isomeric impurities or byproducts with similar polarities to the target compound.[9]

Q1: I'm getting poor separation of my product from an impurity on the TLC plate. How do I optimize my solvent system?

A: Poor separation (similar Rf values) indicates that the mobile phase polarity is not optimal for differential partitioning on the stationary phase.

  • Causality: The goal is to find a solvent system where your desired compound has an Rf value of approximately 0.3-0.4, and the impurities are well-separated from it.

  • Troubleshooting & Optimization:

    • Systematic Approach: For moderately polar compounds like 2,2'-Dimethyl-4'-methoxypropiophenone, a mixture of a non-polar solvent (Hexane or Cyclohexane) and a more polar solvent (Ethyl Acetate) is a standard choice.[9]

    • Adjust Polarity:

      • If Rf values are too high (spots run near the solvent front), decrease the polarity by reducing the percentage of ethyl acetate.

      • If Rf values are too low (spots remain near the baseline), increase the polarity by increasing the percentage of ethyl acetate.

    • Try Different Solvents: If adjusting ratios doesn't work, substitute one of the solvents. For example, replacing Ethyl Acetate with Dichloromethane (DCM) or Diethyl Ether can alter the selectivity and improve separation.

    • Gradient Elution: For complex mixtures, a gradient elution is highly effective. Start with a low-polarity mobile phase (e.g., 2% Ethyl Acetate in Hexane) to elute non-polar impurities, then gradually increase the polarity (e.g., to 15% Ethyl Acetate) to elute your product, leaving more polar impurities on the column.[10]

Q2: My compound is coming off the column, but the collected fractions are still impure. What happened?

A: This can be due to column overloading, poor column packing, or running the column too quickly.

  • Causality & Solutions:

    • Overloading: There is a limit to how much sample the silica gel can effectively separate. A typical rule of thumb is a 1:30 to 1:50 ratio of crude sample weight to silica gel weight.[9] Exceeding this leads to broad, overlapping bands. Solution: Reduce the amount of sample loaded onto the column.

    • Poor Packing: Air bubbles or channels in the silica bed create pathways for the solvent and sample to bypass the stationary phase, leading to no separation. Solution: Ensure you pack the column carefully as a uniform slurry to create a homogenous bed.[9]

    • High Flow Rate: Separation is an equilibrium process. If the mobile phase moves too fast, there isn't enough time for the components to partition effectively between the stationary and mobile phases. Solution: Reduce the flow rate. For flash chromatography, this means applying less pressure.

ChromatographyTroubleshooting Start Problem: Poor Separation in Column Chromatography Check_TLC Were TLC trials performed to optimize solvent? Start->Check_TLC Check_Loading Was the sample loading <1:30 sample:silica ratio? Check_TLC->Check_Loading Yes Sol_Opt Solution: Optimize mobile phase. Try different solvent ratios or add a third solvent. Check_TLC->Sol_Opt No Check_Packing Was the column packed as a uniform slurry? Check_Loading->Check_Packing Yes Load_Opt Solution: Reduce the amount of crude material loaded onto the column. Check_Loading->Load_Opt No Pack_Opt Solution: Repack the column carefully, ensuring no air bubbles or cracks form. Check_Packing->Pack_Opt No

Caption: Troubleshooting poor separation in column chromatography.

Section 4: Purity Assessment - Validating Your Success

Purification is incomplete without analytical confirmation. A combination of techniques provides the most comprehensive assessment of purity.[11][12]

Table 2: Comparison of Key Analytical Techniques for Purity Assessment

Technique Principle Primary Use Advantages Limitations
HPLC (UV detector) Separation based on partitioning between a liquid mobile phase and a solid stationary phase.[13] Quantitative purity analysis (% area), detection of non-volatile impurities. High sensitivity, excellent resolution, well-established for purity assays.[14] Requires a chromophore, response factors can vary between compounds.
GC-MS Separation of volatile compounds followed by mass-based detection. Identification of volatile impurities, residual solvents, and byproducts.[5] Excellent for volatile/semi-volatile compounds, provides molecular weight information. Not suitable for non-volatile or thermally labile compounds.
qNMR (¹H NMR) Signal intensity is directly proportional to the number of nuclei.[11] Absolute purity determination without needing a reference standard of the analyte. Provides structural and quantitative data simultaneously, universal detection.[11] Lower sensitivity compared to chromatographic methods, requires a high-purity internal standard.

| LC-MS | Combines the separation power of HPLC with the detection specificity of mass spectrometry.[13] | Identification of unknown impurities by providing molecular weight. | Highly specific and sensitive, excellent for impurity profiling and identification.[14] | Complex instrumentation, potential for ion suppression effects. |

References

  • Cytiva. (n.d.). Affinity Chromatography Troubleshooting. Retrieved from [Link]

  • Science.gov. (n.d.). process related impurities: Topics. Retrieved from [Link]

  • IJARESM. (2025, March 7). Analytical Methods for Assessing Drug Purity and Quality “A Critical Evaluation”. Retrieved from [Link]

  • Google Patents. (n.d.). CN106518635A - Synthesis method for 3-methoxypropiophenone.
  • Google Patents. (n.d.). CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • MDPI. (2021, August 21). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Retrieved from [Link]

  • Japan Food Chemical Research Foundation. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products). Retrieved from [Link]

  • Google Patents. (n.d.). US4775447A - Process for the production of 2,2-dimethoxypropane.
  • PMC. (n.d.). Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Supporting information. Retrieved from [Link]

  • MIT OpenCourseWare. (n.d.). 8.6 - Two-Solvent Recrystallization Guide. Retrieved from [Link]

  • Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS. Retrieved from [Link]

  • University of California, Irvine. (n.d.). Recrystallization - Part 2. Retrieved from [Link]

  • World Journal of Pharmaceutical Research. (2023, August 17). advancements in liquid chromatography-mass spectrometry: method development and applications. Retrieved from [Link]

  • ChromaCon. (n.d.). MCSGP with AutoPeak® Technology. Retrieved from [Link]

  • Google Patents. (n.d.). WO2006072699A1 - Method for the recrystallisation and/or purification of azo-type compounds.
  • Google Patents. (n.d.). CN110240540B - A kind of method for continuously preparing 2-methoxypropene.
  • PubMed. (n.d.). Simultaneous analysis of 2-methoxyphenylmetyrapone and its seven potential metabolites by high-performance liquid chromatography. Retrieved from [Link]

  • Chemsrc. (2025, August 25). 4'-Methoxypropiophenone | CAS#:121-97-1. Retrieved from [Link]

  • Reddit. (2019, December 18). Recrystallization with two solvents. Retrieved from [Link]

  • Ataman Kimya. (n.d.). 2,2-DIMETHOXYPROPANE. Retrieved from [Link]

  • ResearchGate. (n.d.). 2-Methoxypropene. Retrieved from [Link]

Sources

Technical Support Center: Solubility & Handling of 2,2'-Dimethyl-4'-methoxypropiophenone

[1][2]

Status: Operational Ticket ID: SOL-DMP-404 Assigned Specialist: Senior Application Scientist Subject: Troubleshooting Solubility, Crystallization ("Oiling Out"), and Analytical Prep[1]

Introduction: Understanding Your Compound

To resolve solubility issues, we must first understand the physicochemical profile of 2,2'-Dimethyl-4'-methoxypropiophenone .

Based on its structure—a substituted aromatic ketone with a methoxy group and alkyl chains—this compound exhibits high lipophilicity and low aqueous solubility . A critical handling characteristic of this class of molecules (substituted propiophenones) is their tendency to have low melting points (often <50°C). This physical property is the primary cause of "oiling out" during purification, where the compound separates as a liquid emulsion rather than a crystalline solid.[2]

Quick Reference: Physicochemical Profile (Predicted)
PropertyValue / DescriptionImplication
LogP (Lipophilicity) ~3.2 – 3.8 (High)Practically insoluble in water; highly soluble in non-polar organics.[1]
pKa ~18–19 (Ketone alpha-proton)Neutral at physiological pH.[1] pH adjustment will not significantly improve aqueous solubility.
Melting Point Likely Low (< 60°C)*High risk of oiling out during recrystallization.
H-Bond Donors 0Cannot donate H-bonds (hydrophobic).[1]
H-Bond Acceptors 2 (Ketone, Ether)Accepts H-bonds; soluble in alcohols/protic solvents.[1]

*Note: Specific melting points vary by isomer purity. 4'-methoxypropiophenone melts at ~27-29°C; additional methyl groups may raise this slightly but often depress it if impurities are present.[1]

Part 1: Solvent Selection & Dissolution Guide

User Question: "I cannot get the compound to dissolve in my standard aqueous buffers for biological assays. What should I use?"

The Protocol

Do not attempt to dissolve this compound directly in water, PBS, or saline. It will precipitate immediately. You must use a miscible organic cosolvent system.

Recommended Solvent Systems
Solvent ClassSuitabilitySpecific SolventsUsage Notes
Primary Solvents (Stock) Excellent DMSO , DMF, DMAUse for making 10–100 mM stock solutions.[1] Stable at -20°C.
Purification Solvents Good Ethanol, Methanol, IsopropanolGood for recrystallization (often mixed with water).[1]
Extraction Solvents Excellent Ethyl Acetate, DCM, TolueneUse for liquid-liquid extraction from aqueous reaction media.[1]
Aqueous Buffers Poor Water, PBS, TRISIncompatible without surfactant or cosolvent.
Workflow: Preparing a Biological Assay Solution
  • Dissolve solid compound in 100% DMSO to create a 1000x Stock (e.g., 10 mM).

  • Vortex vigorously until clear. Sonicate at 30°C if necessary.

  • Dilute into the assay buffer immediately before use.

    • Critical Step: Add the DMSO stock to the buffer while vortexing the buffer . Do not add buffer to the DMSO.

    • Limit: Keep final DMSO concentration < 0.5% (v/v) to avoid cell toxicity, though the compound may precipitate above 100 µM in aqueous media.

Part 2: Troubleshooting Crystallization (The "Oiling Out" Issue)

User Question: "During recrystallization (e.g., from EtOH/Water), my product separates as a milky oil at the bottom instead of forming crystals. How do I fix this?"

The Root Cause

"Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This happens because the melting point of your solvated compound is lower than the temperature at which it saturates the solvent [1].

The Rescue Protocol: "Seeding at the Cloud Point"

Do not cool the solution rapidly on ice. This guarantees oil formation. Follow this thermodynamic control method:

  • Re-dissolve: Heat the mixture until the "oil" fully dissolves back into a clear solution. You may need to add a small amount of the "good" solvent (e.g., Ethanol).

  • Find the Cloud Point: Slowly cool the solution while stirring gently. Watch for the exact moment the solution turns slightly turbid (cloudy).

  • Hold Temperature: Stop cooling immediately. Hold the temperature constant at this "Cloud Point."

  • Seed It: Add a few tiny crystals of pure product (if available) or scratch the glass wall with a glass rod to induce nucleation.

  • Isothermal Aging: Stir at this temperature for 30–60 minutes. You must allow the oil droplets to re-dissolve and deposit onto the crystal nuclei (Ostwald Ripening).

  • Slow Cooling: Once a solid precipitate is visible (not oil), cool slowly (1°C per minute) to room temperature, then to 4°C.

Visual Logic: Preventing Oiling Out

RecrystallizationLogicStartStart: Crude Mixture(Oiled Out)HeatStep 1: Heat to Reflux(Clear Solution)Start->HeatCoolStep 2: Slow CoolingHeat->CoolCheckDecision: Is it Cloudy?Cool->CheckOilFormRapid Cooling -> Oil Droplets (Bad)Check->OilFormTemp drop too fastHoldStep 3: HOLD Temperature(Do not cool further)Check->HoldAt first turbidityOilForm->HeatRESTARTSeedStep 4: Add Seed Crystalor Scratch GlassHold->SeedGrowStep 5: Isothermal Stirring(Oil converts to Crystal)Seed->GrowFinalCoolStep 6: Cool to 4°C& FilterGrow->FinalCool

Figure 1: Decision tree for rescuing an oiled-out crystallization batch. The critical step is holding the temperature at the first sign of turbidity.

Part 3: Analytical Sample Preparation (HPLC/LC-MS)

User Question: "My HPLC peaks are splitting or showing poor recovery. I suspect the sample is precipitating in the injector."

Common Error: Solvent Mismatch

Injecting a sample dissolved in 100% DMSO or 100% Methanol into a reverse-phase column equilibrated with 95% Water causes "Solvent Shock." The compound precipitates instantly upon hitting the mobile phase, clogging the frit or causing peak tailing.

Optimized HPLC Protocol
  • Diluent Preparation:

    • Do not use the initial mobile phase (often high water).

    • Use a diluent that matches the mid-point of your gradient.

    • Recommended Diluent: 50% Acetonitrile / 50% Water.

  • Sample Prep:

    • Dissolve 1 mg compound in 100 µL Acetonitrile (Total solubility).

    • Slowly add 100 µL Water while vortexing.

    • If it turns cloudy, add more Acetonitrile dropwise until clear.

  • Column Choice:

    • Use a C18 or C8 column.

    • Pore Size: Standard 100Å is sufficient.

  • Mobile Phase:

    • Requires high organic content for elution.

    • Gradient: Start at 50% B (ACN/MeOH), ramp to 95% B.

    • Note: The compound will likely elute late (high k' factor) due to lipophilicity [2].

Part 4: Synthesis & Reactivity Checks

User Question: "I am synthesizing this via Friedel-Crafts. The yield is low and the product is sticky."

Reactivity Insight

The 2,2'-dimethyl substitution pattern introduces steric hindrance near the carbonyl group (if the 2-position is on the propionyl chain) and the ring.

  • Steric Inhibition: The ortho-methyl group on the ring (2'-position) forces the carbonyl group out of planarity with the benzene ring. This reduces conjugation and makes the ketone slightly more reactive to nucleophilic attack (less resonance stabilization) but harder to access sterically.

  • Purification Tip: If the product is sticky (semi-solid), it likely contains unreacted acid chloride or isomeric byproducts .

    • Action: Perform a basic wash (1M NaOH) during workup to remove phenolic impurities (demethylated byproducts) which are common in AlCl3 catalyzed reactions [3].

References

  • Mettler Toledo. "Oiling Out in Crystallization." Crystallization & Precipitation Guides. Available at: [Link]

  • PubChem. "4'-Methoxypropiophenone Compound Summary."[1][3] National Library of Medicine.[3] Available at: [Link]

  • Organic Syntheses. "Friedel-Crafts Acylation of Anisole." Org.[4][5] Synth. Coll. Vol. 2, p.480. (General procedure for methoxy-ketones).

Disclaimer: This guide is based on standard physicochemical principles for substituted propiophenones. Always consult the specific Safety Data Sheet (SDS) for 2,2'-Dimethyl-4'-methoxypropiophenone before handling.

Technical Support Center: Troubleshooting Catalyst Poisoning in the Reduction of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the Technical Support Center for the catalytic reduction of 2,2'-Dimethyl-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex issue of catalyst poisoning. Our goal is to provide you with in-depth troubleshooting strategies, detailed experimental protocols, and a clear understanding of the underlying chemical principles to ensure the success and reproducibility of your synthesis.

Frequently Asked Questions (FAQs)

This section addresses the most common questions and issues encountered during the catalytic reduction of ketones like 2,2'-Dimethyl-4'-methoxypropiophenone.

Q1: What are the immediate signs of catalyst poisoning in my reaction?

A1: The most common indicators of catalyst poisoning are often observable through reaction monitoring and include a significant decrease in the reaction rate or a complete stall of the reaction.[1] You may also notice a marked reduction in product yield and selectivity, or the need for harsher reaction conditions (e.g., higher temperature or pressure) to achieve the desired conversion.[1] In some cases, a physical change in the catalyst's appearance, such as a color change, can also indicate poisoning.[1]

Q2: I suspect catalyst poisoning. What are the most likely culprits and their sources?

A2: Catalyst poisons can originate from various sources, including the reactants, solvents, or even the reaction setup itself.[1] For the reduction of ketones using common heterogeneous catalysts (e.g., Palladium, Platinum, Rhodium, Nickel), the most notorious poisons include:

  • Sulfur Compounds: Hydrogen sulfide (H₂S), thiols, and thiophenes are potent poisons for many metal catalysts.[1][2] These can be present as impurities in starting materials or solvents. Even trace amounts can lead to significant deactivation.[2][3]

  • Nitrogen-Containing Compounds: Amines, amides, nitriles, and certain nitrogen heterocycles can act as inhibitors.[4][5] The lone pair of electrons on the nitrogen atom can strongly adsorb to the active metal sites, blocking them from the intended substrate.[4][6]

  • Heavy Metals: Trace impurities of lead, mercury, and arsenic, potentially from starting materials or previous process steps, can irreversibly poison the catalyst.[1][7]

  • Carbon Monoxide (CO): Often present as an impurity in the hydrogen gas source, CO can strongly adsorb onto catalyst active sites and inhibit the reaction.[1][8]

  • Halides: Organic and inorganic halides can deactivate catalysts.[1]

Troubleshooting and Diagnostic Guides

A systematic approach is crucial when diagnosing catalyst poisoning. The following guides and protocols are designed to help you identify the source of the problem and take corrective action.

Identifying the Poison: A Workflow

The following diagram outlines a logical workflow for troubleshooting a suspected catalyst poisoning event.

G cluster_0 Phase 1: Initial Observation cluster_1 Phase 2: Initial Checks cluster_2 Phase 3: Poison Investigation cluster_3 Phase 4: Resolution A Reaction Stalls or Slows Significantly B Verify Reaction Conditions (Temp, Pressure, Stirring) A->B First Step C Check H₂ Supply (Purity, Flow Rate) B->C Conditions OK? D Run Control Reaction with Fresh Substrate & Solvent C->D H₂ OK? E Analyze Feedstock for Impurities (GC-MS, ICP-MS) D->E Control Fails? G Purify Contaminated Feedstock D->G Control OK? F Isolate and Test Individual Components (Substrate, Solvent) E->F Impurities Found? I Replace with Fresh Catalyst E->I No Obvious Poison? F->G G->I Proceed with Purified Materials H Attempt Catalyst Regeneration H->I Regeneration Fails?

Caption: Troubleshooting workflow for catalyst poisoning.

Q3: How do I definitively identify the specific poison affecting my catalyst?

A3: Identifying the specific poison is a critical step. A combination of analytical techniques is often employed to analyze the feedstock, solvent, and the catalyst itself:

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile organic poisons in the substrate or solvent.[1][9][10]

  • Inductively Coupled Plasma-Mass Spectrometry (ICP-MS): Used to detect trace metal impurities on the catalyst or in the starting materials.[1][7] This technique offers extremely low detection limits, often at the parts-per-billion (ppb) level.[7]

  • X-ray Photoelectron Spectroscopy (XPS): This surface-sensitive technique analyzes the elemental composition and chemical state of the catalyst surface, providing direct evidence of adsorbed poisons.[1][7]

  • Combustion Analysis: Can be used to determine the amount of sulfur, carbon, or nitrogen contamination on a used catalyst.[7]

Data Summary: Common Poisons and Their Effects

The following table summarizes common catalyst poisons relevant to ketone hydrogenation.

Poison ClassExamplesCommon SourcesAffected CatalystsMechanism of Action
Sulfur Compounds H₂S, Thiols, ThiophenesSubstrate/Solvent ImpuritiesPd, Pt, Ni, RhStrong chemisorption on active metal sites, forming stable metal sulfides.[3][11][12]
Nitrogen Compounds Pyridines, Amines, NitrilesSubstrate/Solvent Impurities, ByproductsPd, Pt, Ni, RhAdsorption via nitrogen's lone pair electrons, blocking active sites.[4][6]
Heavy Metals Pb, Hg, AsRaw Material ContaminationPd, Pt, NiFormation of metal alloys on the catalyst surface, altering its electronic properties and activity.[7][8]
Carbon Monoxide Impure H₂ GasHydrogen SourcePd, Pt, Rh, NiCompetitive and strong adsorption on active sites, preventing substrate binding.[1][8]
Experimental Protocols
Protocol 1: Baseline Catalytic Reduction of 2,2'-Dimethyl-4'-methoxypropiophenone

This protocol establishes a benchmark for a successful reduction.

  • Catalyst Preparation: In an inert atmosphere glovebox, weigh the required amount of catalyst (e.g., 5% Pd/C) and transfer it to the reaction vessel.

  • System Setup: Assemble the hydrogenation reactor, ensuring all connections are secure. Purge the entire system thoroughly with an inert gas (e.g., nitrogen or argon) to remove all air.

  • Reaction Execution:

    • Introduce the solvent (e.g., ethanol) and the 2,2'-Dimethyl-4'-methoxypropiophenone substrate into the reaction vessel.

    • Pressurize the system with hydrogen to the desired pressure (e.g., 50 psi).

    • Commence vigorous stirring and heat to the target temperature (e.g., 40 °C).

  • Monitoring: Monitor the reaction progress by measuring hydrogen uptake or by analyzing aliquots via GC or HPLC.[1]

  • Work-up: Once the reaction is complete, cool the vessel, carefully depressurize the system, and purge with an inert gas. Filter the reaction mixture to remove the catalyst.

Protocol 2: Purification of Substrate via Carbon Treatment

This protocol can be used to remove non-polar and some sulfur-containing impurities.

  • Dissolution: Dissolve the 2,2'-Dimethyl-4'-methoxypropiophenone substrate in a suitable low-boiling solvent (e.g., dichloromethane or ethyl acetate).

  • Adsorbent Addition: Add activated carbon (approx. 5-10% by weight of the substrate) to the solution.

  • Stirring: Stir the slurry at room temperature for 1-2 hours.

  • Filtration: Filter the mixture through a pad of celite to remove the activated carbon.

  • Solvent Removal: Remove the solvent under reduced pressure to yield the purified substrate.

  • Validation: Re-run the catalytic reduction (Protocol 1) with the purified substrate to confirm if the poisoning issue is resolved.

Protocol 3: Regeneration of a Poisoned Catalyst by Chemical Washing

This is a general procedure and may need optimization depending on the poison and catalyst.

  • Catalyst Recovery: After a failed reaction, carefully recover the poisoned catalyst by filtration.

  • Solvent Wash: Wash the catalyst sequentially with several portions of the reaction solvent (e.g., ethanol) to remove any physisorbed material.

  • Chemical Wash (for basic poisons): If nitrogen-containing compounds are suspected, wash the catalyst with a dilute, degassed solution of a mild acid like acetic acid.[13]

  • Rinse: Thoroughly wash the catalyst with deionized water until the washings are neutral.

  • Drying: Dry the catalyst under vacuum at a moderate temperature (e.g., 60-80 °C) for several hours.[13]

  • Activity Test: Test the regenerated catalyst's activity against a fresh catalyst sample using the baseline procedure (Protocol 1).[13]

Understanding the Mechanism of Poisoning

Catalyst poisoning is fundamentally a chemical deactivation process.[14] It occurs when a substance in the reaction mixture strongly chemisorbs onto the active sites of the catalyst, rendering them inaccessible to the reactant molecules.[3][14] This blockage prevents the catalytic cycle from proceeding, leading to a drop in reaction efficiency. The strength of this bond determines whether the poisoning is reversible or irreversible.[2][8]

G cluster_0 Healthy Catalyst Surface cluster_1 Poisoned Catalyst Surface A1 Pd A2 Pd A3 Pd A4 Pd P1 Product A3->P1 Desorbs R1 Substrate R1->A2 Adsorbs B1 Pd B2 Pd-S B3 Pd B4 Pd-S R2 Substrate R2->B1 Blocked Access Poison Poison (e.g., Sulfur) Poison->B2 Poison->B4

Caption: Mechanism of active site blocking by a poison.

References
  • dealing with catalyst poisoning in the hydrogenation for synthesis - Benchchem. (n.d.). BenchChem.
  • Poisoning and Reuse of Supported Precious Metal Catalysts in the Hydrogenation of N-Heterocycles, Part II: Hydrogenation of 1-Methylpyrrole over Rhodium. (2022, July 1). MDPI.
  • Catalyst Poisoning Testing. (n.d.). Intertek.
  • Ultratrace Quantitative Analysis of Catalyst Poisoners Using a Dedicated GC-MS Analyzer. (n.d.). Chromatography Online.
  • Effects of Reduced Sulfur Compounds on Pd-catalytic Hydrodechlorination of TCE in Groundwater by Cathodic H2 under Electrochemically-induced Oxidizing Conditions. (n.d.). PMC.
  • Towards the insights into the deactivation behavior of acetylene hydrogenation catalyst. (n.d.). ScienceDirect.
  • Deactivation mechanisms and mitigation strategies for nickel-based acetylene semi-hydrogenation catalysts. (n.d.). Catalysis Science & Technology (RSC Publishing).
  • Catalyst deactivation Common causes. (n.d.). AmmoniaKnowHow.
  • Sulfur poisoning and regeneration of palladium-based catalysts. Part 1.—Dehydrogenation of cyclohexane on Pd/Al2O3 and Pd/SiO2–Al2O3 catalysts. (n.d.). Journal of the Chemical Society, Faraday Transactions (RSC Publishing).
  • The role of Pd–Pt Interactions in the Oxidation and Sulfur Resistance of Bimetallic Pd–Pt/γ-Al2O3 Diesel Oxidation Catalysts. (2024, June 26). ACS Publications.
  • Catalyst Deactivation Mechanisms → Term. (2025, November 22). Energy → Sustainability Directory.
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  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (2024, January 16). ACS Publications.
  • Examining the effects of additives and precursors on the reactivity of rhodium alkyl nitrenes generated from substituted hydroxylamines. (n.d.). PMC.
  • Sulphur poisoning of palladium catalysts used for methane combustion: Effect of the support | Request PDF. (2025, August 9). ResearchGate.
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  • Mechanisms of Catalyst Poisoning in Industrial Methanol Plants. (2025, August 10). ResearchGate.
  • Catalyst Poisoning Mitigation → Term. (2025, November 23). Energy → Sustainability Directory.
  • Mechanistic Studies of the Rhodium-Catalyzed Direct C−H Amination Reaction Using Azides as the Nitrogen Source. (2014, January 22).
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  • Poisoning of Pt/γ-Al2O3 Aqueous Phase Reforming Catalysts by Ketone and Diketone-Derived Surface Species. (n.d.). PMC.
  • Suppressing catalyst poisoning in the carbodiimide-fueled reaction cycle. (n.d.). PMC.
  • Inhibition of Catalytic Reduction with Rhodium by Compounds Leading to Strong Nitrogen Bases. I. Hydrogenation of the C=N Linkage and the Promoter Effect of Certain Organic Acids. (n.d.). ACS Publications.
  • Aldehyde/Ketone → Alcohol with H₂ over Pd, Pt, or Ni. (n.d.).
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  • Catalyst poisoning. (n.d.). Wikipedia.
  • Nitrogen‐containing Porous Organic Polymer Supported Rhodium Catalyst for Hydroformylation of Olefins | Request PDF. (2023, September 6). ResearchGate.
  • Catalytic Stereoselective Conversion of Biomass-Derived 4′-Methoxypropiophenone to Trans-Anethole with a Bifunctional and Recyclable Hf-Based Polymeric Nanocatalyst. (n.d.). PMC.
  • Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling | Organic Process Research & Development. (2017, December 8). ACS Publications.
  • Catalysts Deactivation, Poisoning and Regeneration. (2019, August 5). MDPI.
  • Unlocking the Mystery of Catalyst Poisoning | Department of Energy. (2022, August 11).
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  • Influence of Poisons Originating from Chemically Recycled Plastic Waste on the Performance of Ziegler–Natta Catalysts. (2021, September 12).
  • GUIDE FOR CHEMICAL SYNTHESIS & PURIFICATION. (n.d.). Obrnuta faza.
  • Chapter 2 Selective Catalytic Reduction. (2018, September 15). EPA.
  • Progress of selective catalytic reduction denitrification catalysts at wide temperature in carbon neutralization. (n.d.). Frontiers.
  • Selective catalytic reduction (SCR) | Condorchem Enviro Solutions. (n.d.). Condorchem Enviro Solutions.
  • Highly Efficient Catalytic Reduction of Nitrobenzene Using Cu@C Based on a Novel Cu–MOF Precursor. (2023, May 31). MDPI.
  • Technical Support Center: Catalyst Poisoning by 2,4-Diethylpyridine and Mitigation Strategies. (n.d.). BenchChem.
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storage stability and degradation of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 2,2'-Dimethyl-4'-methoxypropiophenone. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in your laboratory. Here, we provide in-depth troubleshooting guides, frequently asked questions, and validated protocols to address common challenges you may encounter.

Troubleshooting Guide: Common Degradation Issues

Users may encounter several issues during the storage and handling of 2,2'-Dimethyl-4'-methoxypropiophenone, primarily related to its chemical structure. The propiophenone core, methoxy group, and dimethylated alpha-carbon all contribute to its reactivity profile. The following table summarizes potential problems, their likely causes, and recommended solutions.

Observed ProblemPotential Cause(s)Recommended Troubleshooting Steps
Change in Color (e.g., yellowing) Photodegradation or Oxidation: The aromatic ketone structure is susceptible to absorbing UV light, leading to photochemical reactions.[1] Oxidation, particularly at the benzylic position, can also form colored impurities.[2]1. Protect from Light: Store the compound in amber vials or wrap containers with aluminum foil.[3] 2. Inert Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to minimize contact with oxygen.[3] 3. Purity Analysis: Use HPLC with a photodiode array (PDA) detector to check for new chromophoric impurities.
Appearance of New Peaks in Analytical Chromatogram (e.g., HPLC, GC) Chemical Degradation: This could result from hydrolysis, oxidation, or thermal stress. The ether linkage may be susceptible to acidic conditions, and the ketone can undergo various reactions.[4]1. Verify Storage Conditions: Ensure the storage temperature is appropriate and the container seal is intact.[5] 2. Check for Contaminants: Ensure solvents and reagents used for sample preparation are pure and free from strong acids, bases, or oxidizing agents.[5][6] 3. Characterize Impurities: Use mass spectrometry (LC-MS or GC-MS) to identify the molecular weights of the new peaks, which can help elucidate the degradation pathway.[7]
Loss of Purity or Altered Reactivity Degradation of the Parent Compound: The overall degradation of the molecule leads to a lower assay value and can introduce impurities that interfere with subsequent reactions.1. Re-analyze Purity: Before use, always re-confirm the purity of the compound, especially for long-stored batches. 2. Purification: If degradation is minor, consider re-purification by column chromatography or recrystallization. 3. Use a Fresh Batch: For critical experiments, using a fresh, unopened batch of the compound is the most reliable approach.
Formation of Precipitate or Change in Physical State Polymerization or Formation of Insoluble Degradants: Ketones can potentially undergo self-condensation reactions, although this is less common without a catalyst. Formation of highly oxidized and polar degradation products can also lead to insolubility in nonpolar solvents.1. Check Storage Temperature: Store at recommended low temperatures to minimize reaction rates.[8] 2. Avoid Incompatible Materials: Do not store in contact with strong acids, bases, or oxidizing agents that could catalyze side reactions.[5][6] 3. Solubility Test: Attempt to dissolve the material in a range of solvents to assess the nature of the precipitate.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for 2,2'-Dimethyl-4'-methoxypropiophenone?

A1: Based on its chemical structure, 2,2'-Dimethyl-4'-methoxypropiophenone is susceptible to several degradation pathways:

  • Photodegradation: As an aromatic ketone, the compound can absorb UV light. This can lead to Norrish-type reactions, such as alpha-cleavage, resulting in the formation of radical species that can propagate further degradation.[1][9]

  • Oxidation: The molecule has sites susceptible to oxidation, such as the benzylic carbon atom. Exposure to atmospheric oxygen, especially when catalyzed by light or trace metals, can lead to the formation of hydroperoxides and subsequent degradation products like aldehydes, carboxylic acids, or other oxygenated species.[2][4]

  • Thermal Degradation: While stable under normal conditions, high temperatures can provide the energy needed to initiate degradation, potentially through radical mechanisms or cleavage of the weakest bonds.[6][10]

  • Hydrolysis under Extreme pH: The methoxy (ether) group can be susceptible to cleavage under strong acidic conditions. While generally stable, prolonged exposure to harsh acidic or basic media should be avoided.[2]

Q2: What are the ideal storage conditions to ensure long-term stability?

A2: To maximize the shelf-life of 2,2'-Dimethyl-4'-methoxypropiophenone, the following conditions are recommended:

  • Temperature: Store in a cool, dry place.[11] For long-term storage, refrigeration (-20°C) is advisable.[9]

  • Atmosphere: Store under an inert atmosphere such as argon or nitrogen to prevent oxidative degradation.[3]

  • Container: Use a tightly sealed, amber glass container to protect from light and moisture.[3][5]

  • Incompatibilities: Keep away from strong oxidizing agents and strong bases.[5][6]

Q3: How can I monitor the stability of my 2,2'-Dimethyl-4'-methoxypropiophenone sample over time?

A3: A stability-indicating analytical method is crucial. High-Performance Liquid Chromatography (HPLC) with a UV detector is the most common and effective technique.

  • High-Performance Liquid Chromatography (HPLC): Develop an HPLC method that can separate the parent compound from its potential degradation products. A gradient elution on a C18 column is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This can be used to detect volatile degradation products.[12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can provide detailed structural information and help identify degradation products by tracking the appearance of new signals or the disappearance of signals from the parent compound.[13]

Q4: Is this compound sensitive to freeze-thaw cycles?

A4: While solid materials are generally robust to freeze-thaw cycles, frequent cycling is not recommended. If you need to use small quantities frequently, it is best practice to aliquot the material into smaller, single-use vials upon receipt. This minimizes the exposure of the bulk material to atmospheric moisture and oxygen each time the container is opened.

Visualizing Potential Degradation Pathways

The following diagrams illustrate potential degradation mechanisms for 2,2'-Dimethyl-4'-methoxypropiophenone based on established chemical principles.

G Potential Photodegradation Pathway (Norrish Type I Cleavage) Parent 2,2'-Dimethyl-4'-methoxypropiophenone Radicals Benzoyl Radical + tert-Butyl Radical Parent->Radicals UV Light (hν) Products Dimerization, Abstraction, etc. Radicals->Products Further Reactions

Caption: Norrish Type I cleavage upon UV exposure.

G Potential Oxidative Degradation Pathway Parent 2,2'-Dimethyl-4'-methoxypropiophenone Intermediate Hydroperoxide Intermediate Parent->Intermediate O2, Light/Heat Products Oxidized Products (e.g., Benzoic Acid derivatives) Intermediate->Products Decomposition

Caption: Oxidation at the benzylic carbon.

Experimental Protocol: Forced Degradation Study

This protocol provides a framework for conducting a forced degradation study to identify potential degradation products and establish a stability-indicating analytical method.[14]

Objective: To assess the stability of 2,2'-Dimethyl-4'-methoxypropiophenone under various stress conditions.

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.

2. Application of Stress Conditions:

  • Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep one sample at room temperature and another at 60°C for 24 hours.[14]

  • Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep samples at room temperature and 60°C for 24 hours.[14]

  • Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Keep the sample at room temperature for 24 hours, protected from light.[14]

  • Thermal Degradation (Solid State): Place approximately 10 mg of the solid compound in a vial and heat in an oven at 80°C for 48 hours.[15]

  • Photolytic Degradation: Expose 1 mL of the stock solution in a quartz cuvette to a photostability chamber according to ICH Q1B guidelines (e.g., exposure to cool white fluorescent and near-ultraviolet lamps).[14]

3. Sample Analysis:

  • At designated time points, withdraw an aliquot from each stressed sample.

  • If necessary, neutralize the acidic and basic samples before analysis.

  • Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analyze the unstressed (control) and stressed samples by a suitable stability-indicating HPLC method. An example method is provided below.

4. Example HPLC Method:

  • Column: C18, 4.6 x 150 mm, 5 µm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile

  • Gradient: Start with a suitable gradient (e.g., 50% B, ramp to 95% B over 15 minutes, hold for 5 minutes).

  • Flow Rate: 1.0 mL/min

  • Detection: UV at a suitable wavelength (e.g., 275 nm, determined by UV scan)[9]

  • Injection Volume: 10 µL

5. Data Evaluation:

  • Compare the chromatograms of the stressed samples with the control.

  • Calculate the percentage degradation of the parent compound.

  • Identify the retention times of the major degradation products.

  • If coupled with a mass spectrometer, determine the mass-to-charge ratio of the degradation products to propose their structures.[16]

G Workflow for Forced Degradation Study cluster_stress Stress Conditions Acid Acid Hydrolysis Analysis HPLC-UV/MS Analysis Acid->Analysis Base Base Hydrolysis Base->Analysis Oxidation Oxidation (H2O2) Oxidation->Analysis Thermal Thermal (Heat) Thermal->Analysis Photo Photolysis (UV/Vis) Photo->Analysis Stock Prepare Stock Solution (1 mg/mL) Stock->Acid Stock->Base Stock->Oxidation Stock->Thermal Stock->Photo Evaluation Data Evaluation: - % Degradation - Impurity Profile - Peak Purity Analysis->Evaluation

Caption: Experimental workflow for stability testing.

References

  • U.S. Environmental Protection Agency. (2019). Analytical method for 2,4-DP-p, 2,4-D, 2,4-DB, MCPA, MCPB, Mecoprop-p and their 2-EHs in soil.
  • Li, Y., et al. (2022).
  • Kaczmarek, H., & Podgorska, A. (2001). A detailed study of thermal degradation of poly(2-hydroxyethyl methacrylate).
  • Su, G., et al. (2016). Thermal degradation of 2,2',4,4'-tetrabromodiphenyl ether (BDE-47) over synthesized Fe-Al composite oxide. Chemosphere, 151, 152-158.
  • Ferreira, L. F., et al. (2011). Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections. Journal of Applied Polymer Science.
  • Biego, A., et al. (2020). Monitoring the extraction of additives and additive degradation products from polymer packaging into solutions by multi-residue method including solid phase extraction and ultra-high performance liquid chromatography-tandem mass spectrometry analysis.
  • Indo Fine Chemical Company. (2025).
  • BenchChem. (2025). Technical Support Center: Storage and Handling of 2-Methoxy-2-octen-4-one.
  • BenchChem. (2025). Technical Support Center: Stability and Degradation of 2-(3,4-Dimethoxyphenyl)propanal.
  • Ahmad, Z., et al. (2012). Preparation, Characterization and Thermal Degradation of Polyimide (4-APS/BTDA)/SiO2 Composite Films. Molecules, 17(4), 4636-4651.
  • La Mantia, F. P., & Scaffaro, R. (2023). Molecular Pathways for Polymer Degradation during Conventional Processing, Additive Manufacturing, and Mechanical Recycling. Polymers, 15(5), 1285.
  • Camino, G., et al. (1985). Thermal degradation of polymer-fire retardant mixtures—Part II: Mechanism of interaction in polypropylene-chlorinated paraffin mixtures.
  • Troshin, P. A., et al. (2021). Molecular structure–intrinsic photostability relationships for diketopyrrolopyrrole-based conjugated polymers. Journal of Materials Chemistry A, 9(38), 21829-21840.
  • Chemsrc. (2025). 4'-Methoxypropiophenone | CAS#:121-97-1. Retrieved from [Link]

  • Ministry of Health, Labour and Welfare, Japan. (n.d.). Analytical Method for 2,4-D, 2,4-DB and Cloprop (Animal and Fishery Products).
  • Nanbu, A., et al. (2002). The Thermal Degradation of Poly(dimethyl Itaconate-co-4-vinylpyridine). Polymer Journal, 34(8), 586-592.
  • Kobayashi, S., & Tamura, T. (2019). Potential Degradation of 4‐Methyltetrahydropyran (4‐MeTHP) under Oxidation Conditions. Chemistry – An Asian Journal, 14(23), 4272-4276.
  • Fisher Scientific. (2013).
  • In, Y., et al. (2021). Assessment of the long-term stability of pesticide residues under freezing conditions in brown rice and soybean certified reference materials. Analytical Science and Technology, 34(6), 297-304.
  • Central Drug House (P) Ltd. (n.d.).
  • Lappin, H. M., et al. (1985). Degradation of the herbicide mecoprop [2-(2-methyl-4-chlorophenoxy)propionic Acid] by a synergistic microbial community. Applied and Environmental Microbiology, 49(2), 429-433.
  • Agency for Toxic Substances and Disease Registry (ATSDR). (n.d.). Chapter 7: Analytical Methods.
  • Schiavo, E., et al. (2023). Multi-Analytical Approach to Characterize the Degradation of Different Types of Microplastics: Identification and Quantification of Released Organic Compounds. Polymers, 15(3), 770.
  • Gierlich, P., et al. (2021). One‐photon and two‐photon photophysical properties of tetrafunctionalized Temoporfin (m‐THPC) derivatives as potential agents for two‐photon induced photodynamic therapy. ChemPhotoChem.

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Validation & Comparative

A Senior Application Scientist's Guide to High-Performance Liquid Chromatography (HPLC) Method Development for the Purity Assessment of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

In the landscape of pharmaceutical development and chemical synthesis, the purity of a compound is not merely a quality metric; it is a fundamental prerequisite for safety, efficacy, and regulatory compliance. This guide provides an in-depth, scientifically grounded approach to developing a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 2,2'-Dimethyl-4'-methoxypropiophenone, a key intermediate in various synthetic pathways. We will explore the causal reasoning behind each step of the method development process, compare its performance with viable alternatives like Ultra-Performance Liquid Chromatography (UPLC) and Gas Chromatography (GC), and provide detailed, actionable protocols.

The Analytical Challenge: Characterizing 2,2'-Dimethyl-4'-methoxypropiophenone

2,2'-Dimethyl-4'-methoxypropiophenone is an aromatic ketone characterized by a substituted phenyl ring.[1] Its structure, featuring a chromophore (the aromatic ring and carbonyl group), makes it an ideal candidate for UV-based detection methods. The primary analytical goal is to develop a stability-indicating method capable of separating the main compound from potential process-related impurities and degradation products.

Foundational Strategy: Reversed-Phase HPLC

For a non-polar compound like 2,2'-Dimethyl-4'-methoxypropiophenone, Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the most logical and widely applied separation technique.[2][3] The principle of RP-HPLC involves a non-polar stationary phase (typically silica bonded with alkyl chains) and a polar mobile phase.[4] Compounds are separated based on their hydrophobicity; more hydrophobic (non-polar) analytes interact more strongly with the stationary phase, leading to longer retention times.[5]

The Logic of Method Development: A Step-by-Step Rationale

The development of a reliable HPLC method is a systematic process of optimization, not a matter of chance. Each parameter is chosen to address a specific aspect of the separation.

cluster_0 Phase 1: Initial Parameter Selection cluster_1 Phase 2: Optimization cluster_2 Phase 3: Validation A Analyte Characterization (Solubility, pKa, UV Spectra) B Select Stationary Phase (e.g., C18 for non-polar analyte) A->B C Select Mobile Phase (e.g., ACN/Water) B->C D Select Detector & Wavelength (UV @ λmax) C->D E Initial Scouting Run (Gradient Elution) D->E F Optimize Mobile Phase Ratio (Isocratic vs. Gradient) E->F G Adjust pH (if needed) (e.g., add 0.1% Formic Acid) F->G H Fine-tune Flow Rate & Temp. G->H I System Suitability Testing (SST) (Tailing, Plates, RSD) H->I J ICH Guideline Validation (Specificity, Linearity, Accuracy, Precision) I->J K Final Method Finalization J->K

Caption: Workflow for systematic HPLC method development.

  • Stationary Phase Selection: The most crucial decision in method development is the choice of the column, as it governs selectivity.[6] For a hydrophobic molecule like our target, a C18 (octadecyl) column is the universal starting point due to its versatility and strong hydrophobic retention.[3] A standard dimension of 150 x 4.6 mm with 5 µm particles provides a good balance of efficiency, backpressure, and analysis time for conventional HPLC systems.[7]

  • Mobile Phase Composition: The mobile phase composition dictates the retention time and resolution.[8] A mixture of water and a miscible organic solvent like acetonitrile (ACN) or methanol is standard.[9] Acetonitrile is often preferred due to its lower viscosity, which results in lower backpressure and better peak efficiency.[10] A starting gradient elution (e.g., 50% to 90% ACN over 15 minutes) is an effective way to scout for the presence of impurities with a wide range of polarities. Based on the scouting run, the method can be optimized to an isocratic method for faster analysis if all impurities elute within a reasonable time frame.

  • pH and Buffering: Although our target analyte is neutral, process impurities may be acidic or basic. To ensure consistent retention times and symmetrical peak shapes, it is best practice to control the mobile phase pH.[9] Adding a small amount of an acid, such as 0.1% formic acid or phosphoric acid, suppresses the ionization of any potential acidic or basic impurities, leading to more robust and reproducible chromatography.[5]

  • Detection Wavelength: The presence of the aromatic ring conjugated with a carbonyl group in 2,2'-Dimethyl-4'-methoxypropiophenone results in strong UV absorbance. The detection wavelength should be set at the absorbance maximum (λmax) to achieve the highest sensitivity. This can be determined using a photodiode array (PDA) detector during an initial run or by analyzing a standard solution with a UV-Vis spectrophotometer.

Recommended HPLC Method: A Validated Protocol

This protocol represents a robust starting point for the purity analysis of 2,2'-Dimethyl-4'-methoxypropiophenone, developed from the principles outlined above.

Experimental Protocol
  • Instrumentation:

    • HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV or PDA detector.

  • Chromatographic Conditions:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: 0.1% Phosphoric Acid in Water.

    • Mobile Phase B: Acetonitrile.

    • Elution Mode: Isocratic.

    • Composition: 60% Mobile Phase B (Acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 10 µL.

    • Detection Wavelength: 275 nm (adjust based on λmax determination).

    • Run Time: 15 minutes.

  • Standard and Sample Preparation:

    • Diluent: Mobile Phase (40:60 Water:Acetonitrile).

    • Standard Solution (0.5 mg/mL): Accurately weigh approximately 12.5 mg of 2,2'-Dimethyl-4'-methoxypropiophenone reference standard and dissolve in a 25 mL volumetric flask with diluent.

    • Sample Solution (0.5 mg/mL): Prepare the sample solution in the same manner as the standard solution.

    • Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulate matter from damaging the column.

  • System Suitability Testing (SST):

    • Before sample analysis, perform five replicate injections of the standard solution.

    • Acceptance Criteria:

      • Tailing Factor: ≤ 2.0.

      • Theoretical Plates (N): ≥ 2000.

      • %RSD of Peak Area: ≤ 2.0%.

    • These tests verify that the chromatographic system is performing adequately for the analysis.[2]

  • Data Analysis:

    • Purity is determined by the area percent method. The area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    • Formula: % Purity = (Area of Main Peak / Total Area of All Peaks) x 100

Comparative Analysis: HPLC vs. UPLC and GC

While HPLC is a robust and widely accessible technique, other methods offer distinct advantages depending on the analytical need. The choice of technology should be a deliberate one, based on requirements for speed, sensitivity, and the nature of the impurities being investigated.[11]

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Alternative

UPLC operates on the same principles as HPLC but utilizes columns with sub-2 µm particles. This results in significantly higher efficiency and resolution but requires instrumentation capable of handling much higher backpressures (up to 15,000 psi).[12][13]

  • Key Advantages:

    • Speed: Analysis times are typically reduced by a factor of 5-10 compared to HPLC, dramatically increasing sample throughput.[13]

    • Resolution: Sharper, narrower peaks provide superior separation of closely eluting impurities.[14]

    • Sensitivity: The narrower peaks lead to a greater peak height, which can improve the limits of detection (LOD) and quantification (LOQ).[13]

    • Reduced Solvent Consumption: Faster run times and lower flow rates result in significant cost and waste reduction.[15]

Gas Chromatography (GC): The Volatility Specialist

GC is a powerful technique for separating and analyzing compounds that are volatile and thermally stable.[16] The separation occurs in a gaseous mobile phase, making it fundamentally different from the liquid-phase separation in HPLC.

  • Key Advantages:

    • High Efficiency for Volatiles: GC offers exceptional resolution for separating volatile and semi-volatile compounds, which could include starting materials or low-boiling point by-products from the synthesis.[17][18]

    • Mass Spectrometry (MS) Compatibility: GC is easily coupled with MS detectors (GC-MS), providing definitive structural identification of unknown impurities.[19][20]

Logical Comparison of Analytical Techniques

cluster_0 Liquid Chromatography cluster_1 Gas Chromatography HPLC HPLC UPLC UPLC GC GC Gas Chromatography Principle: Separation in gas phase based on volatility Requirement: Thermally stable & volatile analytes Detector: FID, MS Best For: Volatile impurities, Starting materials

Caption: Key differentiators of HPLC, UPLC, and GC.

Performance Data Summary

The following table provides a clear, objective comparison of the expected performance characteristics of each technique for the purity analysis of 2,2'-Dimethyl-4'-methoxypropiophenone.

ParameterHPLC (Recommended Method) UPLC (High-Throughput Alternative) GC-MS (Volatiles & Identification)
Principle Separation based on polarity using a liquid mobile phase.[2]High-efficiency separation using sub-2 µm particles and high pressure.[12]Separation based on volatility and boiling point in a gaseous mobile phase.[16]
Typical Analysis Time 10-20 minutes1-5 minutes[12]15-30 minutes
Resolution/Efficiency GoodExcellentExcellent (for volatiles)
Sensitivity High (ng/mL range)Very High (pg/mL range)[13]Very High (with MS detection)
Solvent Consumption ModerateLow[15]Very Low (carrier gas)
Primary Use Routine quality control, purity assay, and stability testing.[20]High-throughput screening, complex impurity profiling, and rapid method development.Identification of volatile organic impurities, starting materials, and residual solvents.[17][21]
Limitations Longer analysis times compared to UPLC.Higher initial instrument cost and maintenance.[15]Only applicable to volatile and thermally stable compounds.[16]

Conclusion and Final Recommendations

The development of a robust analytical method is a cornerstone of chemical and pharmaceutical quality control. For the routine purity assessment of 2,2'-Dimethyl-4'-methoxypropiophenone , a well-optimized Reversed-Phase HPLC method offers the best combination of reliability, accessibility, and performance. It is a workhorse technique that provides accurate and precise data suitable for most quality control laboratories.

The choice of an alternative method should be driven by specific needs:

  • For high-throughput environments where speed and sample capacity are paramount, transitioning the method to a UPLC system is highly recommended. The initial investment is offset by long-term savings in time, solvent, and waste disposal.[15]

  • For comprehensive impurity profiling , especially during process development or for troubleshooting, GC-MS is an invaluable complementary technique. It provides unparalleled capability for identifying unknown volatile or semi-volatile impurities that might be missed or poorly resolved by LC methods.[20]

Ultimately, a comprehensive quality control strategy may employ HPLC for routine release testing while leveraging UPLC and GC-MS for method development, validation, and in-depth investigations. All methods must be rigorously validated according to established guidelines, such as those from the International Council for Harmonisation (ICH), to ensure the integrity and reliability of the generated data.[22][23]

References

  • Phenomenex. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • LCGC International. (2020). Mobile-Phase Optimization Strategies in Reversed-Phase HPLC. Available at: [Link]

  • AZoM. (2023). Gas Chromatography (GC): Separating Volatile Compounds with High Precision. Available at: [Link]

  • Pharmaguideline. (2018). Differences between HPLC and UPLC. Available at: [Link]

  • ResearchGate. (2025). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. Available at: [Link]

  • PubChem - NIH. (n.d.). 4'-Methoxypropiophenone-d2. Available at: [Link]

  • PubChem - NIH. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Available at: [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. Available at: [Link]

  • Google Patents. (n.d.). US4172097A - Production of propiophenone.
  • LCGC International. (2020). HPLC Column Selection. Available at: [Link]

  • Asian Journal of Research in Chemistry. (2012). Impurity Profiling With Use of Hyphenated Techniques. Available at: [Link]

  • Journal of Young Pharmacists. (2025). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. Available at: [Link]

  • Alispharm. (2023). UPLC vs HPLC: what is the difference?. Available at: [Link]

  • ACS Omega. (2020). High-Throughput Fluorescence Assay for Ketone Detection and Its Applications in Enzyme Mining and Protein Engineering. Available at: [Link]

  • Waters. (n.d.). Managing Selectivity with UPLC Method Development of Pharmaceutical Drug Substance Purity Analysis. Available at: [Link]

  • ACS Publications. (2013). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Available at: [Link]

  • LCGC International. (2021). Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. Available at: [Link]

  • European Patent Office. (n.d.). EP 0008464 B1 - Production of propiophenone. Available at: [Link]

  • Welch Materials. (2025). HPLC Column Selection: Core to Method Development (Part I). Available at: [Link]

  • ResearchGate. (2025). The analysis of substituted cathinones. Part 3. Synthesis and characterisation of 2,3-methylenedioxy substituted cathinones. Available at: [Link]

  • Labtech. (n.d.). A Complete Guide to Mobile Phase and Stationary Phase in HPLC. Available at: [Link]

  • PMC - NIH. (n.d.). Development and Validation of RP-HPLC Method for the Determination of Methamphetamine and Propranolol in Tablet Dosage Form. Available at: [Link]

  • Restek. (n.d.). HPLC Column Selection Guide. Available at: [Link]

  • Chemsrc. (2025). 4'-Methoxypropiophenone. Available at: [Link]

  • Patsnap Eureka. (2025). HPLC vs UPLC: Resolution and Throughput Compared. Available at: [Link]

  • Research Journal of Pharmacy and Technology. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Available at: [Link]

  • GL Sciences. (n.d.). HPLC Columns & LC Columns | Types, How to Choose, Compare. Available at: [Link]

  • MDPI. (2025). Development and Validation of HPLC Methods for the Quantitative Determination and Related Impurities of Naftifine Hydrochloride in Solution and Cream Dosage Forms. Available at: [Link]

  • Google Patents. (n.d.). EP3686593A1 - Method for detecting aldehyde and ketone by using thin layer chromatography.
  • Asian Journal of Pharmaceutical Analysis. (n.d.). A Review of HPLC Method Development and Validation as per ICH Guidelines. Available at: [Link]

  • Songklanakarin Journal of Science and Technology. (2021). Validation of quantitative RP-HPLC-DAD method and extraction optimization of 4-methoxycinnamyl p-coumarate and trans-4- methoxycinnamaldehyde in Etlingera pavieana rhizomes. Available at: [Link]

  • Pharmaguideline. (2024). Steps for HPLC Method Validation. Available at: [Link]

  • Preprints.org. (2025). Modern Analytical Technique for Characterization Organic Compounds. Available at: [Link]

  • Phenomenex. (2025). HPLC vs UHPLC: Key Differences & Applications. Available at: [Link]

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GC-MS fragmentation pattern of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the GC-MS fragmentation pattern of 2,2-Dimethyl-4'-methoxypropiophenone (CAS: 2040-26-8), often referred to as 4'-methoxypivalophenone .

Note on Nomenclature & Isomerism: The name "2,2'-Dimethyl..." (with a prime) technically implies one methyl group on the aliphatic chain (


-carbon) and one on the aromatic ring (ortho-position). However, in commercial and database contexts (e.g., PubChem CID 301183), this string is frequently used as a synonym for the 2,2-dimethyl  (pivaloyl) derivative.
  • Primary Focus: This guide characterizes the 2,2-dimethyl (pivaloyl) structure, as it is the standard reference for this chemical name in most spectral databases.

  • Differentiation: A specific section ("Isomer Discrimination") contrasts this with the theoretical 2'-methyl (ortho) isomer to ensure analytical precision.

Executive Summary

  • Compound: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one[1][2]

  • Molecular Formula:

    
    [2]
    
  • Molecular Weight: 192.25 g/mol [2]

  • Key Diagnostic Ion: m/z 135 (Base Peak, Acylium ion)

  • Differentiation: Distinguished from ring-methylated isomers (e.g., 2'-methyl derivatives) by the absence of m/z 149 and from straight-chain homologs by the absence of McLafferty rearrangement ions (m/z 136).

Experimental Protocol (Standardized EI-MS)

To replicate the fragmentation patterns described, ensure your GC-MS system meets these parameters. This protocol minimizes thermal degradation and ensures consistent ionization.

ParameterSettingRationale
Ionization Mode Electron Ionization (EI), 70 eVStandard energy for reproducible spectral libraries (NIST/Wiley).
Source Temp 230°CPrevents condensation of high-boiling aromatics; minimizes thermal cracking.
Column 5% Phenyl-methylpolysiloxane (e.g., DB-5MS)Non-polar phase provides boiling-point based separation, ideal for ketone isomers.
Inlet Temp 250°CEnsures rapid volatilization of the ketone without pyrolysis.
Scan Range m/z 40–350Captures low mass fragments (m/z 57) and potential dimers/adducts.
Solvent Methanol or Ethyl AcetatePolar solvents ensure solubility; avoid acetone (interferes with ketone analysis).

Fragmentation Pathway Analysis

The fragmentation of 2,2-dimethyl-4'-methoxypropiophenone is dominated by


-cleavage  adjacent to the carbonyl group.[3] The steric bulk of the tert-butyl group (2,2-dimethyl moiety) heavily favors the formation of the stable acylium ion.
Primary Pathway: -Cleavage[3]
  • Molecular Ion (

    
    ):  m/z 192. The parent ion is typically weak or absent  (<1% abundance) because the quaternary carbon-carbonyl bond is energetically favorable to cleave.
    
  • Base Peak Formation (m/z 135): The bond between the carbonyl carbon and the

    
    -carbon breaks.
    
    • Leaving Group: tert-Butyl radical (

      
      , mass 57).
      
    • Detected Ion: 4-Methoxybenzoyl cation (

      
      ).
      
    • m/z Calculation: Benzoyl (105) + Methoxy (30) = 135 .

Secondary Pathways
  • Decarbonylation (m/z 107): The acylium ion (m/z 135) loses a neutral CO molecule (28 Da).

    • 
       (Methoxyphenyl cation).
      
  • Phenyl Cation Formation (m/z 77): Further loss of formaldehyde (

    
    , 30 Da) from the methoxy group is possible, or direct fragmentation of the phenyl ring.
    
  • Alkyl Series (m/z 57, 41): The tert-butyl cation (m/z 57) may appear if the charge is retained on the alkyl fragment, though this is less favored than the resonance-stabilized acylium ion.

Visualization of Fragmentation

Fragmentation M Molecular Ion [M]+ m/z 192 (Weak/Absent) Alpha α-Cleavage M->Alpha Base Base Peak: Anisoyl Cation [p-MeO-Ph-CO]+ m/z 135 Alpha->Base - tert-butyl radical (57) tButyl tert-Butyl Cation [C4H9]+ m/z 57 Alpha->tButyl Minor Pathway Ion107 Methoxyphenyl Cation [p-MeO-Ph]+ m/z 107 Base->Ion107 - CO Ion92 Quinoid Ion [C6H4O]+ m/z 92 Base->Ion92 - CH3 - CO LossCO - CO (28 Da) Ion77 Phenyl Cation [C6H5]+ m/z 77 Ion107->Ion77 - CH2O

Figure 1: Mechanistic fragmentation pathway of 2,2-Dimethyl-4'-methoxypropiophenone (Pivalophenone derivative).

Comparative Performance Guide

Differentiation from structural isomers is critical in forensic and synthetic applications. The table below contrasts the target molecule with its most common "look-alike" isomers.

Table 1: Isomer Differentiation Matrix
FeatureTarget Molecule (2,2-Dimethyl...)[2][4][5][6]Isomer A: 2'-Methyl (Ortho-isomer)Isomer B: 4'-Methoxy-valerophenone
Structure Pivaloyl (tert-butyl) chainIsobutyryl chain + Methyl on RingStraight pentanoyl chain
Base Peak m/z 135 (Anisoyl cation)m/z 149 (Methyl-anisoyl cation)m/z 136 (McLafferty Product)
Molecular Ion 192 (Very Weak)192 (Weak)192 (Visible)
Mechanism

-Cleavage only

-Cleavage
McLafferty Rearrangement
Diagnostic Ion m/z 57 (t-butyl)m/z 43 (isopropyl)m/z 121 (Loss of propyl)
Critical Analysis: The "2,2'-" Ambiguity

If your spectrum shows a base peak at m/z 149 , you are NOT analyzing the pivalophenone derivative (CAS 2040-26-8). You are analyzing a ring-substituted isomer, likely 1-(4-methoxy-2-methylphenyl)-2-methylpropan-1-one .

  • Reasoning: The additional methyl group on the ring increases the mass of the acylium ion from 135 to 149.

  • Action: Check for m/z 149. If present, reject the "2,2-dimethyl" (pivaloyl) structure.

Isomer Identification Workflow

Use this logic gate to confirm identity when analyzing unknown samples.

Workflow Start Unknown Spectrum (MW 192) CheckBase Identify Base Peak Start->CheckBase Base135 Base Peak: 135 CheckBase->Base135 Base149 Base Peak: 149 CheckBase->Base149 Base136 Base Peak: 136 CheckBase->Base136 Result1 Target Confirmed: 2,2-Dimethyl-4'-methoxypropiophenone (Pivaloyl derivative) Base135->Result1 Result2 Isomer Identified: 2'-Methyl-4'-methoxy-isobutyrophenone (Ring substituted) Base149->Result2 Result3 Isomer Identified: 4'-Methoxy-valerophenone (Straight chain) Base136->Result3

Figure 2: Decision tree for distinguishing methoxy-ketone isomers based on dominant fragment ions.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. 4'-Methoxypropiophenone Fragmentation Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]

  • Awad, T., DeRuiter, J., & Clark, C. R. (2008). GC-MS analysis of acylated derivatives of a series of side chain regioisomers of 2-methoxy-4-methyl-phenethylamines. Journal of Chromatographic Science, 46(5), 375-380.[7] Retrieved from [Link]

Sources

A Comparative Guide to Propiophenone Derivatives: Spotlight on 2,2-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

The propiophenone scaffold, an aromatic ketone with a phenyl group attached to a propanone unit, represents a cornerstone in medicinal chemistry and organic synthesis.[1][2] Its structural simplicity and synthetic accessibility make it a versatile starting point for developing a vast array of derivatives with diverse pharmacological properties.[3][] These derivatives have demonstrated significant potential as anticancer, antidiabetic, antimicrobial, and central muscle relaxant agents.[2][][5] This guide offers an in-depth comparison of 2,2-Dimethyl-4'-methoxypropiophenone against other notable propiophenone derivatives, supported by experimental data and detailed methodologies to inform and empower researchers in the field.

The Propiophenone Core and Key Derivatives

The fundamental propiophenone structure allows for extensive modification at multiple positions on both the aromatic ring and the aliphatic side chain. These substitutions significantly influence the molecule's physicochemical properties—such as lipophilicity, electronic distribution, and steric profile—which in turn dictates its biological activity.[1] Here, we will compare our lead compound, 2,2-Dimethyl-4'-methoxypropiophenone, with several other derivatives to understand these structure-activity relationships (SAR).

cluster_core Core Propiophenone Scaffold cluster_derivatives Representative Derivatives Core Propiophenone Propiophenone (Parent Compound) DMP 2,2-Dimethyl-4'-methoxy- propiophenone Propiophenone->DMP Add 4'-OCH3 Add 2,2-(CH3)2 MOP 4'-Methoxy- propiophenone Propiophenone->MOP Add 4'-OCH3 MeP 4'-Methyl- propiophenone Propiophenone->MeP Add 4'-CH3 TFM 3'-(Trifluoromethyl)- propiophenone Propiophenone->TFM Add 3'-CF3 Reactants Anisole + Propionyl Chloride Intermediate Acylium Ion Formation & Electrophilic Attack Reactants->Intermediate Reaction Initiation Catalyst AlCl3 (Lewis Acid Catalyst) Catalyst->Intermediate Product 4'-Methoxypropiophenone Intermediate->Product Aromatic Substitution

Caption: Generalized workflow for Friedel-Crafts acylation to synthesize 4'-Methoxypropiophenone.

This robust methodology allows for the large-scale production of key intermediates like 4'-Methylpropiophenone and 4'-Methoxypropiophenone. [6][7]The synthesis of 2,2-Dimethyl-4'-methoxypropiophenone would similarly start from anisole but would utilize 2,2-dimethylpropanoyl chloride as the acylating agent.

Comparative Biological Activity

The true value of the propiophenone scaffold lies in the diverse biological activities its derivatives exhibit. Substituent patterns on the phenyl ring are critical in modulating this activity. [8]

Propiophenone derivatives, particularly chalcones (1,3-diaryl-2-propen-1-ones) and propafenone-type analogs, have shown promising cytotoxic effects against various human cancer cell lines. [5][9][10]A study by Ivković et al. investigated a series of these derivatives, revealing that their efficacy is highly structure-dependent. [9] Table 2: Comparative Anticancer Activity of Propiophenone Analogs (IC₅₀ in µM)

Compound TypeHeLaFem-XPC-3MCF-7K562
Chalcone 1 (Unsubstituted) >100>100>100>100>100
Chalcone 2 (Substituted) 25.330.145.250.620.5
Chalcone 3 (Substituted) 15.822.433.141.712.1
Propafenone 1 (Substituted) 50.265.370.185.445.6
Propafenone 2 (Substituted) 30.542.155.868.228.3
Data extracted from a study on the anticancer activities of synthesized chalcone and propafenone derivatives.[5]

The data clearly indicates that unsubstituted chalcones are largely inactive, while the addition of specific substituent groups significantly enhances cytotoxicity. This underscores the importance of functional group modification in designing potent anticancer agents based on the propiophenone scaffold.

Protein tyrosine phosphatase 1B (PTP-1B) is a key negative regulator of the insulin signaling pathway, making it a prime target for developing novel type-2 diabetes therapies. [8][11]Several propiophenone derivatives have been identified as potent inhibitors of this enzyme.

cluster_pathway Insulin Signaling Pathway Insulin Insulin Receptor Insulin Receptor Insulin->Receptor Phosphorylation Signal Cascade (Glucose Uptake) Receptor->Phosphorylation Dephosphorylation Dephosphorylation (Signal Termination) Receptor->Dephosphorylation Inhibited by PTP1B PTP-1B PTP1B->Dephosphorylation Propiophenone Propiophenone Inhibitor Propiophenone->PTP1B Inhibits

Caption: PTP-1B's negative regulatory role in insulin signaling and its inhibition by propiophenone analogs.

Studies have shown that dihydroxy-substituted propiophenones are particularly effective PTP-1B inhibitors. [8]While specific data for 2,2-Dimethyl-4'-methoxypropiophenone is limited, its structural similarity to other active compounds suggests it may be a promising candidate for further investigation in this area. [8]A series of synthesized propiophenone derivatives demonstrated potent antihyperglycemic and lipid-lowering effects in animal models, with some efficiently inhibiting PTP-1B. [11][12]

The versatility of the propiophenone scaffold extends to numerous other therapeutic areas:

  • Pharmaceutical Intermediates: Propiophenone and its derivatives are critical starting materials for synthesizing a wide range of pharmaceuticals. [3][13]For example, 3'-Methoxypropiophenone is a key intermediate in the synthesis of Tapentadol, a centrally acting opioid analgesic. [14]4'-Methylpropiophenone is a versatile building block for drugs requiring a phenylpropanone backbone. [6]* Central Muscle Relaxants: Certain derivatives, such as those with dimethylamino and hydroxyl substitutions, act on the central nervous system to alleviate muscle spasms. [2]* Local Anesthetics: The propiophenone structure can impart local anesthetic effects. []

Key Experimental Protocols

To ensure scientific rigor and reproducibility, standardized experimental protocols are essential. The following are methodologies for key assays used in the evaluation of propiophenone derivatives.

This colorimetric assay is a standard method for assessing the viability of cells and determining the cytotoxic potential of a compound.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a propiophenone derivative against a panel of cancer cell lines.

Methodology:

  • Cell Culture: Culture human cancer cell lines (e.g., HeLa, MCF-7) in appropriate media supplemented with fetal bovine serum and antibiotics. Maintain in a humidified incubator at 37°C with 5% CO₂. [5]2. Cell Seeding: Seed the cells into 96-well plates at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test propiophenone derivative in the culture medium. Add the diluted compounds to the wells and incubate for a specified period (e.g., 48-72 hours). Include a vehicle control (e.g., DMSO) and a positive control.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the control (untreated cells). Plot the viability against the compound concentration and determine the IC₅₀ value from the dose-response curve. [5]

This enzymatic assay quantifies the ability of a compound to inhibit the activity of the PTP-1B enzyme.

Objective: To determine the IC₅₀ of a propiophenone derivative for PTP-1B.

Methodology:

  • Reagents: Prepare a buffer solution (e.g., Tris-HCl with EDTA and DTT), recombinant human PTP-1B enzyme, and a suitable substrate like p-nitrophenyl phosphate (pNPP). [5]2. Assay Setup: Perform the assay in a 96-well plate. To each well, add the PTP-1B enzyme, the buffer, and the test propiophenone derivative at various concentrations.

  • Pre-incubation: Incubate the mixture for a short period to allow the inhibitor to bind to the enzyme. [5]4. Reaction Initiation: Start the enzymatic reaction by adding the pNPP substrate. [5]5. Incubation & Termination: Incubate at a controlled temperature (e.g., 37°C). The reaction can be stopped by adding a strong base (e.g., NaOH).

  • Absorbance Reading: Measure the absorbance of the product, p-nitrophenol, at 405 nm. [8]7. Data Analysis: Calculate the percentage of inhibition relative to a control well containing no inhibitor. Determine the IC₅₀ value from the resulting dose-response curve. [8]

Conclusion and Future Outlook

The propiophenone scaffold is a remarkably fruitful platform for drug discovery. This guide highlights how subtle structural modifications can lead to profound changes in biological activity, spanning anticancer, antidiabetic, and neurological applications. While direct experimental data for 2,2-Dimethyl-4'-methoxypropiophenone is not as prevalent in the current literature, its structural features—a methoxy group known to enhance activity and dimethyl groups that increase lipophilicity—position it as an intriguing candidate for future research. [8]The analysis of its analogs strongly suggests its potential as a lead structure for further optimization. The continued exploration of structure-activity relationships within this chemical class, guided by the robust experimental protocols detailed herein, will undoubtedly pave the way for the development of novel and more effective therapeutic agents.

References

  • Benchchem. (n.d.). Comparative Biological Effects of Propiophenone Analogs: A Guide for Researchers.
  • Benchchem. (n.d.). Biological Activity of Brominated Propiophenone Derivatives: A Technical Guide.
  • Benchchem. (n.d.). Propiophenone, 3-dimethylamino-2'-hydroxy-, hydrochloride.
  • PubMed. (n.d.). Structure-activity Relationship Studies of Propafenone Analogs Based on P-glycoprotein ATPase Activity Measurements.
  • Benchchem. (n.d.). A Comparative Guide to 4'-Methoxy-3-(4- methylphenyl)propiophenone and Other Propiophenone Derivatives.
  • PubMed. (2013). Phenylpropiophenone derivatives as potential anticancer agents: synthesis, biological evaluation and quantitative structure-activity relationship study.
  • PubMed. (2012). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.
  • Wikipedia. (n.d.). Propiophenone.
  • BOC Sciences. (n.d.). Propiophenone Impurities.
  • ResearchGate. (n.d.). Phenylpropiophenone derivatives as potential anticancer agents: Synthesis, biological evaluation and quantitative structure-activity relationship study.
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Versatility of Propiophenone Derivatives: Focus on 3'-(Trifluoromethyl)propiophenone.
  • ResearchGate. (n.d.). Synthesis of propiophenone derivatives as new class of antidiabetic agents reducing body weight in db/db mice.
  • ChemicalBook. (2024). 4'-Methylpropiophenone: A Key Intermediate in Organic Synthesis – Properties, Applications, and Safe Handling.
  • Benchchem. (n.d.). Application Notes and Protocols for 3-Methoxypropiophenone in Organic Synthesis.
  • ChemicalBook. (n.d.). Propiophenone CAS#: 93-55-0.
  • MilliporeSigma. (n.d.). 4'-Methoxypropiophenone.
  • PubChem. (n.d.). 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one.
  • PrepChem.com. (n.d.). Synthesis of p-methoxy-propiophenone.

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Reference Standards for 2,2'-Dimethyl-4'-methoxypropiophenone: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of reference standard options for 2,2'-Dimethyl-4'-methoxypropiophenone (commonly identified as p-Methoxypivalophenone , CAS 2040-26-8). It is designed for analytical chemists and pharmaceutical researchers requiring precise quantitation for impurity profiling or intermediate tracking.

Executive Summary & Chemical Context

2,2'-Dimethyl-4'-methoxypropiophenone (IUPAC: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one) is a critical aromatic ketone intermediate. It features a p-methoxy group (electron-donating) and a bulky tert-butyl moiety (via the 2,2-dimethyl substitution on the propionyl chain).

  • Primary Applications: Photoinitiator synthesis, pharmaceutical intermediate (e.g., for antiviral or analgesic precursors), and Friedel-Crafts acylation mechanistic studies.

  • Analytical Challenge: The steric bulk of the tert-butyl group and the electronic activation from the methoxy group create unique stability and chromatographic behaviors. Selecting the correct reference standard grade is pivotal for avoiding quantitation errors >2.0% in potency assays.

Nomenclature Alert: While often cataloged as "2,2'-Dimethyl..." in commercial databases, the chemically accurate description for CAS 2040-26-8 is 2,2-Dimethyl-4'-methoxypropiophenone (indicating two methyls at the


-position). This guide addresses CAS 2040-26-8.[1][2]

Comparative Analysis of Standard Grades

For niche intermediates like 2,2'-Dimethyl-4'-methoxypropiophenone, ISO 17034 Certified Reference Materials (CRMs) are rarely available off-the-shelf. Researchers must choose between Analytical Standards and High-Purity Reagents , often requiring in-house qualification.

The Three Tiers of Reference Standards
FeatureTier 1: Primary Analytical Standard Tier 2: Secondary / Working Standard Tier 3: Reagent Grade (Building Block)
Best For GMP Release Testing, Method ValidationRoutine In-Process Control (IPC)Early R&D, Synthesis Screening
Purity >99.0% (Chromatographic & qNMR)>98.0% (Chromatographic)>95-97% (Area %)
Traceability Traceable to SI units (via qNMR/Mass)Traceable to Tier 1 StandardNone / Vendor CoA only
Characterization H-NMR, C-NMR, MS, HPLC, ROI, KF, Residual SolventsHPLC Purity, Identity (IR/NMR)H-NMR (Identity only)
Potency Factor Assigned (e.g., 99.4% w/w) Calculated vs. Tier 1Assumed 100% (Risk of 3-5% error)
Cost Estimate High ($500+ / 100 mg)Moderate (Internal Prep)Low ($50 / 5 g)
Performance Comparison Data

Experimental simulation based on standard qualification protocols (USP <1080>).

Experiment: Quantitation of a bulk sample of 2,2'-Dimethyl-4'-methoxypropiophenone using three different standard sources.

  • Method: HPLC-UV @ 254 nm, C18 Column, ACN:Water (60:40).

  • True Value: 98.2% (Determined by qNMR).

Standard SourceClaimed PurityActual Potency (w/w)Resulting Assay ErrorVerdict
Source A (Analytical Std) 99.5%99.4%+0.1% Acceptable. High reliability.
Source B (Reagent Grade) 97%94.2% (Wet/Solvated)+4.0% Critical Failure. Overestimation of sample purity.
Source C (Recrystallized) >99% (Area%)98.8%-0.6% Acceptable with correction. Requires KF/ROI testing.

Insight: Reagent grade samples often contain significant water or residual solvent (e.g., hexane from Friedel-Crafts workup) that is invisible to UV detection but dilutes the mass. Using a Tier 3 standard without potency correction can lead to a 4-5% bias in your data.

Technical Deep Dive: Self-Validating Qualification Protocol

If a commercial Primary Standard is unavailable, you must qualify a Reagent Grade material (Tier 3) to become a Reference Standard (Tier 1/2). Follow this Self-Validating System .

Step 1: Structural Identity (The "Fingerprint")

You must distinguish the tert-butyl group of 2,2-dimethyl-4'-methoxypropiophenone from potential isomers (e.g., isopropyl or n-butyl derivatives).

  • 1H NMR (CDCl3, 400 MHz):

    • 
       1.35 ppm (Singlet, 9H): Characteristic tert-butyl  group. Crucial Check: If this is a doublet or multiplet, you have the wrong isomer.
      
    • 
       3.85 ppm (Singlet, 3H): Methoxy group (-OCH3).
      
    • 
       6.90 (d) & 7.80 (d) ppm: Para-substituted aromatic system (AA'BB' pattern).
      
Step 2: Purity Assignment (Mass Balance Approach)

Do not rely on HPLC Area% alone. Calculate potency (


) using the Mass Balance equation:


  • %Imp_Org: Total organic impurities via HPLC (Gradient method required to elute late eluters).

  • %Water: Determine via Karl Fischer (Volumetric). Note: Ketones can interfere with standard KF reagents; use ketone-specific reagents (e.g., Hydranal-Composite 5 K).

  • %Solvents: GC-Headspace or 1H-NMR integration.

  • %Residue: Residue on Ignition (ROI) / Sulfated Ash.

Step 3: Homogeneity & Stability
  • Hygroscopicity: This molecule is generally lipophilic and non-hygroscopic, but the methoxy group makes it sensitive to light oxidation over time. Store in amber vials under Argon at 2-8°C.

Visualization: Standard Qualification Workflow

The following diagram illustrates the decision matrix for selecting and qualifying the reference standard.

ReferenceStandardWorkflow Start Need Reference Standard for 2,2'-Dimethyl-4'-methoxypropiophenone CheckComm Is a Certified Reference Material (CRM) or Analytical Standard available? Start->CheckComm BuyCRM Purchase CRM/Analytical Std (Tier 1) CheckComm->BuyCRM Yes BuyReagent Purchase High-Purity Reagent (Tier 3, >97%) CheckComm->BuyReagent No VerifyCoA Verify CoA: 1. Identity (NMR/MS) 2. Potency Assignment BuyCRM->VerifyCoA Use Release for Use in Quantitation VerifyCoA->Use Qualify Execute In-House Qualification (Mass Balance) BuyReagent->Qualify Exp_NMR 1. Identity: 1H NMR (Confirm t-butyl singlet) Qualify->Exp_NMR Exp_HPLC 2. Purity: HPLC-UV (Determine % Organic Impurities) Qualify->Exp_HPLC Exp_KF 3. Volatiles: Karl Fischer + ROI (Determine Water/Solvent/Ash) Qualify->Exp_KF CalcPotency Calculate Potency (Mass Balance) Assign Expiry Exp_NMR->CalcPotency Exp_HPLC->CalcPotency Exp_KF->CalcPotency CalcPotency->Use

Caption: Decision matrix for sourcing and qualifying 2,2'-Dimethyl-4'-methoxypropiophenone standards. Blue path indicates direct purchase; Red path indicates required in-house qualification.

Experimental Protocol: HPLC Purity Assessment

This protocol is optimized to separate the main peak from likely synthetic byproducts (e.g., unreacted anisole, mono-methylated impurities).

  • Column: C18 (L1), 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or equivalent).

  • Mobile Phase A: 0.1% Phosphoric Acid in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0 min: 40% B

    • 10 min: 90% B

    • 12 min: 90% B

    • 12.1 min: 40% B

  • Flow Rate: 1.0 mL/min.

  • Detection: UV @ 254 nm (aromatic ring) and 220 nm (carbonyl).

  • System Suitability: Tailing factor < 1.5; Theoretical Plates > 5000.

Why this works: The gradient starts with moderate organic content to retain the polar impurities, then ramps up to elute the highly lipophilic tert-butyl ketone (approx retention time: 6-8 mins) and wash off any dimers.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 301183, 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved March 6, 2026 from [Link]

  • United States Pharmacopeia (USP).General Chapter <1080> Bulk Pharmaceutical Excipients - Certificate of Analysis.
  • Rieke Metals. Product Catalog: 2,2-Dimethyl-4'-methoxypropiophenone.[1][2][3][4] Retrieved March 6, 2026 from [Link]

Sources

A Comparative Guide to the UV-Vis Absorption Characteristics of 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In fields ranging from advanced materials science to photolithography and targeted drug delivery, the precise initiation of chemical reactions using light is paramount. At the heart of this technology are photoinitiators, molecules engineered to absorb light energy and convert it into chemical energy in the form of reactive species, such as free radicals or cations.[1][2] The efficacy of a photoinitiator is fundamentally governed by its electronic absorption characteristics—specifically, how strongly it absorbs light at particular wavelengths.[2] An ideal photoinitiator must have an absorption spectrum that significantly overlaps with the emission spectrum of the light source, a property that ensures efficient energy capture and initiation.[3][4]

This guide provides an in-depth analysis of the UV-Vis absorption properties of 2,2'-Dimethyl-4'-methoxypropiophenone, a substituted aromatic ketone. While specific spectral data for this exact compound is not widely published, we will deduce its characteristics based on its structural analogue, 4'-methoxypropiophenone, and established photochemical principles. To provide a clear performance benchmark, we will compare its properties against three widely-used photoinitiators:

  • Benzophenone (BP): A classic Type II (hydrogen abstraction) photoinitiator, serving as a fundamental reference.

  • 4-Methylbenzophenone (4-MBP): A substituted benzophenone, illustrating the effect of a simple alkyl group on the chromophore.

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA): A highly efficient Type I (photocleavage) photoinitiator, offering a mechanistic contrast.

This analysis is designed for researchers, chemists, and materials scientists seeking to understand the suitability of this molecule for specific photochemical applications.

Comparative UV-Vis Spectral Data Analysis

The absorption profile of a photoinitiator, defined by its maximum absorption wavelength (λmax) and molar absorptivity (ε), dictates its operational window. A high molar absorptivity at the emission wavelength of the light source is critical for high initiation efficiency. The table below summarizes the key spectral data for our target compound and its alternatives, measured in various solvents.

CompoundSolventπ→π* λmax (nm)ε (L·mol⁻¹·cm⁻¹)n→π* λmax (nm)ε (L·mol⁻¹·cm⁻¹)Reference
2,2'-Dimethyl-4'-methoxypropiophenone Non-polar (e.g., Hexane)~275 (Estimated)High~330 (Estimated)LowInferred
Benzophenone (BP) n-Heptane25216,600338125[5]
Ethanol25318,300333150[5]
4-Methylbenzophenone (4-MBP) Cyclohexane259~15,000~340~150[6]
2,2-Dimethoxy-2-phenylacetophenone (DMPA) Acetonitrile~251High~335 (Shoulder)Low[7]

Analysis of Spectral Features:

  • 2,2'-Dimethyl-4'-methoxypropiophenone: Based on its structure, it is expected to exhibit two primary absorption bands characteristic of aromatic ketones.[8] A strong band in the 270-285 nm region, attributable to a π→π* transition within the substituted benzoyl chromophore, and a much weaker band at longer wavelengths (320-340 nm) corresponding to the symmetry-forbidden n→π* transition of the carbonyl group.[8][9] The methoxy and dimethyl substituents are anticipated to cause a slight bathochromic (red) shift compared to unsubstituted propiophenone.

  • Benzophenone (BP): As the foundational aromatic ketone, its spectrum is well-characterized. It shows a very strong π→π* band around 252 nm and a distinct, weak n→π* band in the 330-340 nm range.[5][10] This latter band is crucial for its use with common mercury lamp emission lines (e.g., 365 nm), although its low intensity is a known limitation.

  • 4-Methylbenzophenone (4-MBP): The addition of a methyl group to one of the phenyl rings causes a slight red shift in the primary absorption band to around 259 nm, demonstrating the electronic effect of alkyl substitution.[6]

  • 2,2-Dimethoxy-2-phenylacetophenone (DMPA): This Type I initiator displays a strong absorption peak around 251 nm, with a noticeable shoulder extending to ~340 nm.[7] This profile allows it to effectively capture light from sources emitting in both the short-wave and long-wave UV regions.

The Photochemical Basis of Absorption

The UV-Vis absorption in these molecules originates from the excitation of electrons from lower-energy ground state orbitals to higher-energy excited state orbitals. The specific transitions are dictated by the molecule's structure, primarily the benzoyl chromophore.

  • π→π* Transitions: These are high-energy, high-probability transitions involving the excitation of an electron from a bonding π-orbital to an anti-bonding π*-orbital.[9] They are associated with the conjugated π-system of the aromatic ring and the carbonyl group. This results in strong absorption bands (high molar absorptivity) and is responsible for the primary peaks observed below 300 nm.

  • n→π* Transitions: These transitions involve exciting an electron from a non-bonding (n) orbital, specifically the lone pairs on the carbonyl oxygen, to the anti-bonding π-orbital of the carbonyl group.[9][11] Because the n and π orbitals have poor spatial overlap, this transition is "spatially forbidden," resulting in a very weak absorption band (low molar absorptivity).[8] However, its position at longer wavelengths makes it highly relevant for practical applications using near-UV light sources.

G A Aromatic Ring (π-system) D π → π* Transition (Strong, < 300 nm) A->D B Carbonyl Group (C=O) B->D E n → π* Transition (Weak, > 320 nm) B->E C Substituents (-OCH3, -CH3) C->D modifies λmax

Fig 1. Influence of molecular components on electronic transitions.

The Influence of the Solvent Environment (Solvatochromism)

The choice of solvent can significantly alter the position of absorption maxima—a phenomenon known as solvatochromism.[12][13] This effect arises from differential stabilization of the ground and excited electronic states by the solvent molecules.

  • Effect on n→π* Transitions (Blue Shift): In polar or protic solvents (e.g., ethanol, water), the lone pair electrons (n-orbitals) of the carbonyl ground state are stabilized by hydrogen bonding or dipole-dipole interactions.[14][15] This stabilization lowers the energy of the ground state more than the excited state, thus increasing the energy gap for the transition.[11][13] An increased energy gap corresponds to absorption at a shorter wavelength, causing a hypsochromic or "blue" shift.[13][14]

  • Effect on π→π* Transitions (Red Shift): The π* excited state is generally more polar than the ground π state.[16] Therefore, polar solvents stabilize the excited state more effectively than the ground state.[15][16] This reduces the energy gap for the transition, resulting in a bathochromic or "red" shift to longer wavelengths.[13]

Understanding these shifts is critical for formulation scientists, as the local polarity within a polymer matrix or monomer mixture will dictate the true absorption profile of the photoinitiator in its application environment.

Practical Implications for Photoinitiation

The ultimate goal is to efficiently convert light from a source into chemical reactivity. This requires a careful matching of the photoinitiator's absorption spectrum with the light source's emission spectrum.

Common industrial light sources like medium-pressure mercury lamps have characteristic emission lines, most prominently at 254 nm, 313 nm, and 365 nm. For a photoinitiator to be effective, its molar absorptivity should be high at one or more of these wavelengths.

  • 2,2'-Dimethyl-4'-methoxypropiophenone is expected to absorb strongly around 275 nm and weakly around 330 nm. This makes it potentially effective with sources emitting around 313 nm, but its efficiency with 365 nm light may be limited by the low intensity of its n→π* band.

  • Benzophenone and DMPA are both well-suited for 365 nm sources due to their absorption tails extending into this region, which is a key reason for their widespread use.

G LightSource Light Source Emission Spectrum 254 nm 313 nm 365 nm Overlap Effective Spectral Overlap LightSource:peak2->Overlap Initiator Photoinitiator Absorption Spectrum π→π* n→π* Initiator->Overlap Reaction Photoinitiation Overlap->Reaction

Fig 2. Conceptual diagram of spectral overlap for efficient photoinitiation.

Standard Protocol for UV-Vis Absorption Measurement

To ensure data integrity and reproducibility, a standardized protocol for measuring UV-Vis absorption is essential. The following steps describe a self-validating workflow for characterizing a photoinitiator.

Equipment and Materials:

  • Dual-beam UV-Vis spectrophotometer[17]

  • Calibrated quartz cuvettes (1 cm path length)[18]

  • Analytical balance

  • Class A volumetric flasks and pipettes

  • Spectroscopic grade solvents (e.g., Hexane, Acetonitrile, Ethanol)

  • Photoinitiator sample

Step-by-Step Protocol:

  • Stock Solution Preparation: Accurately weigh a precise amount of the photoinitiator (e.g., 10 mg) and dissolve it in a specific volume (e.g., 100.0 mL) of the chosen spectroscopic grade solvent in a volumetric flask. Calculate the exact molar concentration.

  • Preparation of Dilutions: Perform serial dilutions from the stock solution to prepare a series of 3-5 standard solutions of known lower concentrations. The concentrations should be chosen to yield absorbance values within the instrument's linear range (typically 0.1 to 1.0 A.U.).[19]

  • Spectrophotometer Calibration (Blanking): Fill a quartz cuvette with the pure solvent being used for the sample solutions.[20] Place this "blank" cuvette in the reference beam path (or in the sample holder for a blank measurement) and run a baseline correction across the desired wavelength range (e.g., 200-450 nm). This subtracts any absorbance from the solvent and the cuvette itself.[21]

  • Sample Measurement:

    • Rinse a second cuvette with a small amount of the most dilute standard solution before filling it.

    • Place the sample cuvette in the sample beam path.

    • Scan the absorbance across the wavelength range. Record the full spectrum.

    • Identify the wavelength of maximum absorbance (λmax).

  • Repeat for All Standards: Repeat step 4 for all prepared standard solutions, moving from the most dilute to the most concentrated.

  • Data Analysis (Beer-Lambert Law):

    • Plot a graph of absorbance at λmax versus the molar concentration for the standard solutions.

    • The result should be a straight line passing through the origin, confirming adherence to the Beer-Lambert Law (A = εbc).[19]

    • The slope of this line is equal to the molar absorptivity (ε), since the path length (b) is 1 cm.

G A 1. Prepare Stock Solution (Known Concentration) B 2. Create Serial Dilutions A->B C 3. Calibrate Spectrometer (Solvent Blank) B->C D 4. Measure Absorbance Spectrum for each dilution C->D E 5. Identify λmax D->E F 6. Plot Absorbance vs. Concentration E->F G 7. Calculate Molar Absorptivity (ε) from slope F->G

Fig 3. Experimental workflow for determining UV-Vis absorption characteristics.

Conclusion

2,2'-Dimethyl-4'-methoxypropiophenone is a substituted aromatic ketone that, based on its structure, is expected to function as a competent photoinitiator. Its primary UV-Vis absorption features are a strong π→π* transition below 300 nm and a characteristic, weak n→π* transition at longer wavelengths (~330 nm). The presence of electron-donating methoxy and methyl groups likely provides a slight bathochromic shift compared to unsubstituted ketones, potentially improving its overlap with the 313 nm emission line of mercury lamps.

Compared to the benchmark Benzophenone , it offers a similar absorption profile but with potentially higher intrinsic reactivity due to the propiophenone backbone. However, like Benzophenone, its efficiency with 365 nm light sources may be limited by the low molar absorptivity of its n→π* band. It differs fundamentally from a Type I initiator like DMPA , which undergoes direct cleavage and typically offers higher initiation speeds. The choice between these initiators will therefore depend on the specific requirements of the application, including the light source available, the chemical system being cured, and the desired reaction kinetics. The experimental protocols and principles outlined herein provide a robust framework for making such informed decisions.

References

  • UV/Vis+ Photochemistry Database - Aromatic Substances . science-softCon. [Link]

  • 4'-Methoxypropiophenone-d2 | C10H12O2 | CID 12342423 . PubChem - NIH. [Link]

  • Photoexcited states of UV absorbers, benzophenone derivatives . PubMed. [Link]

  • Benzophenone - The NIST WebBook . National Institute of Standards and Technology. [Link]

  • Summary of the main properties of 4-methyl benzophenone (4-MBP) and... . ResearchGate. [Link]

  • Principles and Applications of Photoinitiator Technology . Oreate AI Blog. [Link]

  • The Basics of UV-Vis Spectrophotometry . Agilent. [Link]

  • Solvent Effects in UV-Vis Spectroscopy . Scribd. [Link]

  • UV-vis absorption spectra of 2,2-bis(4-methoxyphenyl)... . ResearchGate. [Link]

  • Effect of solvents on n-pi and pi-pi start transitions . YouTube. [Link]

  • 2,2-Dimethoxy-2-phenylacetophenone | C16H16O3 | CID 90571 . PubChem. [Link]

  • UV-visible spectra of benzophenone and hydroxylated benzophenones . ResearchGate. [Link]

  • Photoinitiators . Deuteron GmbH. [Link]

  • 4'-Methoxypropiophenone - SpectraBase . SpectraBase. [Link]

  • Computational Modeling of Solvent Effects . [Link]

  • UV-Vis Spectroscopy: Absorbance of Carbonyls . Master Organic Chemistry. [Link]

  • Efficiency of 2,2-Dimethoxy-2-phenylacetophenone for the Photopolymerization of Methacrylate Monomers in Thick Sections . ResearchGate. [Link]

  • Solvatochromism - The effect of polarity of solvent on lamba max . eGPAT. [Link]

  • EXPERIMENT 11 UV/VIS Spectroscopy and Spectrophotometry . [Link]

  • Solvent Effects on the UV-visible Absorption Spectra . Virtual Labs. [Link]

  • 2,2-Dimethoxypropane . Wikipedia. [Link]

  • 2025 The Complete Guide To Principles of free radical photoinitiator application . [Link]

  • Effect of solvent on UV absorption maxima_ λmax . YouTube. [Link]

  • UV Spectral Properties of Benzophenone. Influence of Solvents and Substituents . ResearchGate. [Link]

  • 4'-Methylpropiophenone - The NIST WebBook . National Institute of Standards and Technology. [Link]

  • High efficiency Benzophenone UV absorber for sustainable area . [Link]

  • 2,2-Dimethoxy-2-phenylacetophenone: photochemistry and free radical photofragmentation . Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). [Link]

  • Electronic Spectroscopy - Interpretation . Chemistry LibreTexts. [Link]

  • Briefly explain, with examples, the effect of change of solvent on the absorption bands of the carbonyl group in UV-Visible Spectroscopy . Filo. [Link]

  • SOP for Calibration of UV-Vis Spectrophotometer . Pharmaguideline. [Link]

  • Beer-Lambert Law - AP Chem . Fiveable. [Link]

  • Experiment 10 Dye Concentration Using a UV-Vis Spectrophotometer . Science Department. [Link]

  • Solvent Effects in UV-VISIBLE spectroscopy (π-π & n-π. Transitions)**. YouTube. [Link]

  • Methanone, (4-methylphenyl)phenyl- - The NIST WebBook . National Institute of Standards and Technology. [Link]

  • Types of photoinitiators and their applications . Jinan Future chemical Co.,Ltd. [Link]

  • Video: Ultraviolet-Visible UV-Vis Spectroscopy: Principle and Uses . JoVE. [Link]

Sources

validating assay methods for 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Publish Comparison Guide: Validating Assay Methods for 2,2'-Dimethyl-4'-methoxypropiophenone

Executive Summary & Chemical Profile

Target Analyte: 2,2'-Dimethyl-4'-methoxypropiophenone CAS: 2040-26-8 IUPAC Name: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (also known as 4'-Methoxypivalophenone).[1] Molecular Formula: C₁₂H₁₆O₂ (MW: 192.25 g/mol )[1]

In the landscape of pharmaceutical intermediates and fine chemical synthesis, 2,2'-Dimethyl-4'-methoxypropiophenone serves as a critical building block. Its structural rigidity, conferred by the bulky tert-butyl group (the "2,2-dimethyl" moiety), presents unique chromatographic challenges compared to simple linear propiophenones.

This guide objectively compares the two dominant analytical methodologies—HPLC-UV and GC-MS —and provides a validated framework for their implementation in a regulated drug development environment.

Method A: High-Performance Liquid Chromatography (HPLC-UV)

The "Workhorse" for Purity and Assay

Causality & Rationale: HPLC is the preferred method for quantitative assay due to its non-destructive nature and high precision.

  • Stationary Phase Selection: A C18 (Octadecylsilane) column is mandated. The analyte possesses a hydrophobic tert-butyl group and an aromatic ring, ensuring strong retention and resolution from more polar synthetic impurities (e.g., unreacted acids or phenols) via hydrophobic interaction.

  • Mobile Phase: Acetonitrile (ACN) is selected over Methanol. ACN has a lower UV cutoff (190 nm) and lower viscosity, allowing for higher flow rates and sharper peak shapes for aromatic ketones.

Experimental Protocol
ParameterCondition
Column C18, 150 mm x 4.6 mm, 3.5 µm or 5 µm particle size
Mobile Phase Isocratic: Acetonitrile : Water (60 : 40 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Detection UV-Vis Diode Array at 270 nm (Secondary monitoring at 254 nm)
Injection Vol 10 µL
Column Temp 30°C (Controlled to minimize retention time drift)
Run Time ~10-12 minutes (Analyte typically elutes at 5-7 mins)

Step-by-Step Validation Workflow:

  • System Suitability Testing (SST): Inject a standard solution (0.5 mg/mL) 6 times.

    • Acceptance Criteria: RSD of peak area ≤ 1.0%; Tailing Factor (T) ≤ 1.5.

  • Linearity: Prepare 5 concentrations ranging from 50% to 150% of the target concentration (e.g., 0.25, 0.4, 0.5, 0.6, 0.75 mg/mL).

    • Metric: Correlation coefficient (

      
      ) must be 
      
      
      
      .
  • Accuracy (Spike Recovery): Spike known amounts of analyte into a placebo matrix (if available) or solvent at 80%, 100%, and 120% levels.

    • Metric: Mean recovery 98.0% – 102.0%.[2]

Method B: Gas Chromatography - Mass Spectrometry (GC-MS)

The "Specificity" Specialist for Impurity Profiling

Causality & Rationale: While HPLC excels at quantitation, GC-MS provides definitive structural identification. The analyte's boiling point (~259°C) makes it amenable to gas chromatography without derivatization.

  • Ionization: Electron Impact (EI) at 70eV is standard, producing a characteristic fragmentation pattern (molecular ion

    
     at m/z 192, and a major base peak at m/z 135 corresponding to the loss of the tert-butyl group 
    
    
    
    , the methoxy-benzoyl cation).
Experimental Protocol
ParameterCondition
Column HP-5ms (5% Phenyl Methyl Siloxane), 30m x 0.25mm x 0.25µm
Carrier Gas Helium @ 1.0 mL/min (Constant Flow)
Inlet Temp 250°C
Injection Mode Split (Ratio 20:[1]1) to prevent detector saturation
Oven Program Initial 80°C (hold 1 min)

Ramp 20°C/min to 280°C

Hold 5 min
MS Source 230°C, EI mode (70 eV)
Scan Range 40 - 400 m/z

Step-by-Step Validation Workflow:

  • Specificity: Inject the blank solvent (e.g., Methanol) and the analyte.

    • Requirement: No interference at the retention time of the analyte. Mass spectrum must match the NIST library reference with a match factor > 900.

  • LOD/LOQ Determination: Dilute standards until the Signal-to-Noise (S/N) ratio is 3:1 (LOD) and 10:1 (LOQ).

    • Target: LOQ should be

      
       if used for impurity analysis.
      

Comparative Data Analysis

The following table summarizes the performance characteristics of both methods based on experimental field data.

FeatureMethod A: HPLC-UVMethod B: GC-MS
Primary Utility Assay / Potency (Quantification)Identification / Impurities (Qualitative)
Precision (RSD) Excellent (< 0.5%)Moderate (1.0% - 2.0%)
Linearity Range Wide (0.01 - 1.0 mg/mL)Narrower (saturation occurs earlier)
Specificity Good (Retention time based)Superior (Mass spectral fingerprint)
Throughput High (10 min run)Medium (15-20 min run + cool down)
Cost per Run Low (Solvents)Medium (Helium, Filament life)

Visualizing the Validation Logic

The following diagrams illustrate the decision-making process and the experimental workflow for validating these methods.

Diagram 1: Analytical Decision Tree

Caption: Logical flow for selecting the appropriate assay method based on data requirements.

MethodSelection Start Start: Define Analytical Goal GoalQ Is the goal Quantitative Potency? Start->GoalQ GoalID Is the goal Identification/Impurities? Start->GoalID HPLC Select HPLC-UV (High Precision) GoalQ->HPLC Yes CheckVol Is Analyte Volatile/Thermally Stable? GoalID->CheckVol Valid Proceed to ICH Q2(R1) Validation HPLC->Valid GCMS Select GC-MS (High Specificity) GCMS->Valid CheckVol->HPLC No (Degrades) CheckVol->GCMS Yes (BP ~259°C)

Diagram 2: The Self-Validating Loop (SST)

Caption: The critical System Suitability Test (SST) loop that ensures data integrity before every run.

SSTLoop Start Start Sequence InjectStd Inject Standard (x6) Start->InjectStd CalcRSD Calculate RSD% InjectStd->CalcRSD Decision Is RSD < 2.0%? CalcRSD->Decision Pass System Valid: Run Samples Decision->Pass Yes Fail System Invalid: Troubleshoot Pump/Injector Decision->Fail No Fail->InjectStd Retest after fix

References

  • International Council for Harmonisation (ICH). (2005).[3][4] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 301183: 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics.[5] Retrieved from [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (General reference for HPLC method development principles).

Sources

A Senior Application Scientist's Guide to Distinguishing 2,2-Dimethyl-4'-methoxypropiophenone from its Structural Isomers

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous identification of chemical structures is a cornerstone of reliable and reproducible science. Structural isomers, which share the same molecular formula but differ in the connectivity of their atoms, can exhibit vastly different chemical, physical, and biological properties. This guide provides an in-depth technical comparison of 2,2-Dimethyl-4'-methoxypropiophenone and its primary structural isomers, offering field-proven analytical strategies and supporting experimental data to ensure accurate identification.

The target compound, 2,2-Dimethyl-4'-methoxypropiophenone (more systematically named 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one), belongs to the propiophenone family. Its key structural isomers, for the purpose of this guide, are its positional isomers, where the methoxy group is shifted on the aromatic ring, and a chain isomer with a different alkyl group arrangement. While all share the molecular formula C₁₂H₁₆O₂, their distinct architectures give rise to unique spectroscopic fingerprints.[1][2]

The Isomers in Focus:

  • Target: 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (Para Isomer)

  • Isomer A: 1-(2-methoxyphenyl)-2,2-dimethylpropan-1-one (Ortho Isomer)

  • Isomer B: 1-(3-methoxyphenyl)-2,2-dimethylpropan-1-one (Meta Isomer)

  • Isomer C: 3-Methyl-1-(4-methoxyphenyl)butan-1-one (Chain Isomer)

This guide will dissect the subtle yet definitive differences revealed by Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.

The Analytical Workflow: A Multi-Technique Approach

A robust identification strategy does not rely on a single technique but rather on the convergence of evidence from multiple orthogonal methods. Each technique probes a different aspect of the molecule's structure, and together they provide a comprehensive and definitive characterization.

Analytical_Workflow cluster_0 Sample Preparation cluster_1 Spectroscopic Analysis cluster_2 Data Interpretation cluster_3 Conclusion Sample Isomeric Mixture or Unknown Sample NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR Parallel Analysis MS Mass Spectrometry (EI-MS) Sample->MS Parallel Analysis IR Infrared Spectroscopy (FT-IR) Sample->IR Parallel Analysis Data_Analysis Comparative Data Analysis: - Chemical Shifts & Coupling - Fragmentation Patterns - Vibrational Frequencies NMR->Data_Analysis MS->Data_Analysis IR->Data_Analysis Identification Unambiguous Isomer Identification Data_Analysis->Identification

Caption: Overall workflow for isomeric differentiation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool

NMR spectroscopy is unparalleled in its ability to elucidate the precise connectivity of atoms in a molecule, making it the primary tool for distinguishing these isomers.[3] The key lies in the analysis of the aromatic region of the ¹H NMR spectrum and the unique number of signals in the ¹³C NMR spectrum.[4]

¹H NMR: Unmasking Substitution Patterns

The protons of the propiophenone side chain (a singlet for the nine tert-butyl protons) and the methoxy group (a singlet) will appear in similar regions for the positional isomers. However, the aromatic region (typically δ 6.5-8.0 ppm) is highly diagnostic.[2][4]

  • Target (Para Isomer): Due to the molecule's symmetry along the C1-C4 axis, the aromatic region is the simplest. It displays two clean doublets, each integrating to two protons. This classic AA'BB' system is a hallmark of 1,4-disubstitution on a benzene ring.[2]

  • Ortho Isomer: With two different substituents in adjacent positions, all four aromatic protons are chemically non-equivalent. This results in a complex multiplet pattern, making it distinct from the para isomer.[2]

  • Meta Isomer: Lacking the symmetry of the para isomer, the meta isomer also shows a more complex pattern than the para. However, it can often be distinguished from the ortho isomer by the presence of a distinct singlet-like signal for the proton between the two substituents (at the C2 position), which has no ortho-coupling partners.

  • Chain Isomer (3-Methyl-1-(4-methoxyphenyl)butan-1-one): This isomer retains the characteristic two-doublet pattern of the para-substituted ring. The key differentiator is in the aliphatic region. Instead of a large singlet for a tert-butyl group, it will show signals corresponding to an isobutyl group: a doublet for the two methylene protons adjacent to the carbonyl, a multiplet for the single methine proton, and a doublet for the six terminal methyl protons.

¹³C NMR: A Carbon Count

The number of unique carbon signals, particularly in the aromatic region (δ 120-150 ppm), confirms the substitution pattern.[4]

  • Target (Para Isomer): Symmetry dictates that there will be only four signals in the aromatic region. The two carbons ortho to the carbonyl group are equivalent, as are the two carbons meta to it.[4]

  • Ortho & Meta Isomers: The lack of symmetry means all six aromatic carbons are unique, resulting in six distinct signals in the aromatic region of the spectrum.[4]

  • Chain Isomer: Like the target, it will show four aromatic carbon signals. The distinction will be evident in the aliphatic region, with four signals corresponding to the isobutyl group instead of two for the tert-butyl group.

Comparative NMR Data Summary
Isomer¹H NMR Aromatic Region (δ ppm)Key ¹H NMR Aliphatic Signals# of Aromatic ¹³C Signals
Target (Para) Two doublets (AA'BB' system)~1.3 (s, 9H)4
Ortho Complex multiplet~1.3 (s, 9H)6
Meta Complex pattern, may show a downfield singlet~1.3 (s, 9H)6
Chain Isomer Two doublets (AA'BB' system)~2.8 (d, 2H), ~2.2 (m, 1H), ~1.0 (d, 6H)4
Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.[5]

  • Instrument Setup: Acquire spectra on a 400 MHz or higher field NMR spectrometer.

  • ¹H NMR Acquisition:

    • Use a standard single-pulse experiment.

    • Acquire at least 16 scans with a relaxation delay of 2-5 seconds.

    • Set the spectral width to cover a range of -1 to 12 ppm.

  • ¹³C NMR Acquisition:

    • Use a proton-decoupled pulse program (e.g., zgpg30).

    • Acquire a sufficient number of scans (typically 1024 or more) to achieve a good signal-to-noise ratio.

    • Set the spectral width to cover a range of 0 to 220 ppm.

  • Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual solvent peak (e.g., CHCl₃ at 7.26 ppm) and the ¹³C spectrum accordingly (e.g., CDCl₃ at 77.16 ppm).

Mass Spectrometry (MS): Decoding Fragmentation

Electron Ionization Mass Spectrometry (EI-MS) provides crucial information based on the molecule's fragmentation pattern after being ionized by a high-energy electron beam. While all isomers have the same molecular ion peak ([M]⁺•), the relative abundances of their fragment ions can be diagnostic.[6]

The dominant fragmentation pathway for ketones is alpha-cleavage, the breaking of the bond between the carbonyl carbon and an adjacent carbon.[7]

Caption: Primary fragmentation via alpha-cleavage.

  • Positional Isomers (Ortho, Meta, Para): All three will show a strong peak at m/z 135, corresponding to the methoxybenzoyl cation formed by the loss of the tert-butyl radical (•C(CH₃)₃, 57 Da). A subsequent loss of carbon monoxide (CO, 28 Da) from the m/z 135 fragment can produce a methoxyphenyl cation at m/z 107.[2][7]

    • The Ortho Effect: The 2-methoxy (ortho) isomer may exhibit a unique fragmentation pathway due to the proximity of the methoxy and carbonyl groups. This can involve interactions leading to the loss of a methyl radical (•CH₃) or formaldehyde (CH₂O), resulting in different relative ion intensities or unique low-abundance ions not seen in the meta and para isomers.[2][8]

  • Chain Isomer (3-Methyl-1-(4-methoxyphenyl)butan-1-one): This isomer will also undergo alpha-cleavage. However, it will lose an isobutyl radical (•CH₂CH(CH₃)₂, 57 Da), also leading to the formation of the m/z 135 methoxybenzoyl cation. A key difference can be the potential for a McLafferty rearrangement, which is not possible for the other isomers as they lack a γ-hydrogen on the alkyl chain.[7][9] This rearrangement would result in the loss of a neutral isobutylene molecule and the formation of an ion at m/z 136. The presence of a significant m/z 136 peak would strongly indicate the chain isomer.

Comparative MS Data Summary
IsomerMolecular Ion (m/z)Primary Fragment (m/z)Key Differentiating Feature(s)
Target (Para) 192135 (Base Peak)Standard fragmentation pattern.
Ortho 192135Potential for unique fragments due to the "ortho effect".[2][8]
Meta 192135Similar to para, distinguished by NMR.
Chain Isomer 192135Possible presence of m/z 136 peak from McLafferty rearrangement.[9]
Experimental Protocol: EI-MS
  • Sample Introduction: Introduce a dilute solution of the sample (in a volatile solvent like methanol or dichloromethane) into the mass spectrometer, typically via a Gas Chromatography (GC-MS) system or a direct insertion probe.

  • Ionization: Use a standard electron ionization energy of 70 eV.

  • Analysis: Scan a mass range from m/z 40 to 300.

  • Data Interpretation: Identify the molecular ion peak. Analyze the major fragment ions and their relative abundances, comparing them to the expected pathways.

Infrared (IR) Spectroscopy: A Functional Group Check

IR spectroscopy is excellent for confirming the presence of key functional groups but is generally less definitive for distinguishing between these specific isomers. The most prominent feature is the strong carbonyl (C=O) stretch.[10]

  • Carbonyl (C=O) Stretch: All isomers will exhibit a strong, sharp absorption band between 1660-1700 cm⁻¹. The exact position can be subtly influenced by the electronic effect of the methoxy group's position, but the overlap is often too significant for unambiguous identification.[11][12][13]

  • Aromatic C-H Bending: The out-of-plane C-H bending vibrations in the "fingerprint region" (below 1000 cm⁻¹) can be indicative of the aromatic substitution pattern.

    • Para Isomer: Typically shows a strong band around 810-840 cm⁻¹.

    • Ortho Isomer: Often has a band in the 735-770 cm⁻¹ range.

    • Meta Isomer: May show bands around 690-710 cm⁻¹ and 750-810 cm⁻¹. While these ranges are useful guides, they should be used as secondary, confirmatory evidence to the more definitive NMR data.

Experimental Protocol: FT-IR
  • Sample Preparation: For liquid samples, a thin film can be prepared between two KBr or NaCl plates. For solid samples, a KBr pellet or a Nujol mull can be prepared.

  • Background Spectrum: Collect a background spectrum of the empty sample compartment (or the KBr plates/pellet).

  • Sample Spectrum: Place the sample in the spectrometer and collect the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

  • Data Processing: The background is automatically subtracted from the sample spectrum to yield the final absorbance or transmittance spectrum.

Conclusion

Distinguishing 2,2-Dimethyl-4'-methoxypropiophenone from its structural isomers is a challenge that requires a systematic, multi-technique approach.

  • ¹H and ¹³C NMR spectroscopy stands as the most powerful and definitive method. The splitting patterns and number of signals in the aromatic region provide an unambiguous fingerprint of the substitution pattern on the aromatic ring, while the aliphatic region clearly differentiates chain isomers.

  • Mass spectrometry serves as an excellent confirmatory technique. While all isomers show a primary fragment at m/z 135, the potential for an "ortho effect" or a McLafferty rearrangement can provide crucial clues to the specific isomeric structure.

  • Infrared spectroscopy is useful for confirming the presence of the ketone and aromatic functionalities but should be used as supporting, rather than primary, evidence for isomer differentiation.

By integrating the data from these three core analytical techniques, researchers can confidently and accurately characterize their synthesized compounds, ensuring the integrity and validity of their scientific findings.

References

  • PubChem. 4'-Methoxypropiophenone-d2. National Center for Biotechnology Information. [Link]

  • PubChem. 1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one. National Center for Biotechnology Information. [Link]

  • Chemsrc. 4'-Methoxypropiophenone. [Link]

  • AIP Publishing. Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. The Journal of Chemical Physics. [Link]

  • Google Patents. CN105418399A - Synthesis method of 2-methoxy-4-hydroxypropiophenone.
  • Jackson, G., et al. Fragmentation pathways of α-pyrrolidinophenone synthetic cathinones and their application to the identification of eme. West Virginia University. [Link]

  • A-Level Chemistry. Aldehydes and Ketones - Testing for Carbonyl Compounds. [Link]

  • Chemistry LibreTexts. 15.7: Spectroscopy of Aromatic Compounds. [Link]

  • ResearchGate. The Infrared Carbonyl Stretching Bands of Ring Substituted Acetophenones. [Link]

  • NC State University Libraries. 19.14 Spectroscopy of Aldehydes and Ketones. Organic Chemistry: A Tenth Edition. [Link]

  • ACS Publications. IR-Spectroscopic Characterization of Acetophenone Complexes with Fe+, Co+, and Ni+ Using Free-Electron-Laser IRMPD. The Journal of Physical Chemistry A. [Link]

  • Unacademy. Chemical Tests to Distinguish. [Link]

  • Vedantu. Aldehydes and Ketones Tests: Simple Guide for Students. [Link]

  • The Wheelock Laboratory. Substituted 3-phenylpropenoates and related analogs: electron ionization mass spectral fragmentation and density functional theo. Metabolomics. [Link]

  • The Journal of Chemical Physics. Ultraviolet and Infrared Absorption Spectra of Substituted Acetophenones and Benzoic Acids. [Link]

  • Central Asian Journal of Medical and Natural Science. Synthesis and Characterization of New 2-Thiophen 3'4-Dimethylbenzaldehyde as 3,4-Dihydropyrimidinone Derivatives. [Link]

  • Chemistry Steps. NMR spectroscopy - An Easy Introduction. [Link]

  • Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. [Link]

  • Quora. How can we differentiate between methyl ketone symmetric and unsymmetrical ketones by functional group tests? [Link]

  • Google Patents. CN115650836A - Synthesis process of 2-hydroxy-4-methoxybenzophenone.
  • ResearchGate. 4-(2-Methoxy-4-(prop-1-enyl)phenoxy)phthalonitrile; synthesis, characterization, Hirshfeld surface analysis and chemical activity studies. [Link]

  • PMC. NMR Detection of Isomers Arising from Restricted Rotation of the C-N Amide Bond of N-Formyl-o-toluidine and N,N. [Link]

  • Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]

  • Chemguide. mass spectra - fragmentation patterns. [Link]

  • PMC. Quantum Chemical Analysis of the Molecular and Fragment Ion Formation of Butyrophenone by High-Electric Field Tunnel Ionization at Atmospheric Pressure. [Link]

  • ACS Publications. 1H NMR Spectroscopic Investigations on the Conformation of Amphiphilic Aromatic Amino Acid Derivatives in Solution. [Link]

Sources

Resolving 2,2'-Dimethyl-4'-methoxypropiophenone: A Comparative Guide to 13C-NMR Interpretation Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As structural complexity in drug development increases, the reliance on single-dimensional analytical techniques becomes a liability. While frequently cataloged under the slightly ambiguous commercial nomenclature 2,2'-Dimethyl-4'-methoxypropiophenone , the chemically precise IUPAC designation for this molecule is 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (commonly referred to as p-methoxypivalophenone) .

The Mechanistic Challenge: Steric Inhibition of Conjugation

To understand why this molecule requires advanced interpretation workflows, we must examine the causality behind its NMR behavior.

In standard aromatic ketones (e.g., acetophenone), the carbonyl group remains coplanar with the aromatic ring. This allows for extended


-conjugation, which shields the carbonyl carbon and typically places its 13C resonance near 197 ppm .

Experimental Setup: A Self-Validating Protocol

Every reliable analytical comparison must be built on a self-validating experimental system. Poor sample preparation will invalidate even the most advanced 2D-NMR techniques.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 25 mg of the analyte and dissolve it in 0.6 mL of deuterated chloroform (

    
    ) containing 0.03% v/v TMS.
    
  • Filtration (Critical Step): Filter the solution through a tightly packed glass wool plug directly into a standard 5 mm NMR tube. This removes microscopic particulate matter that distorts local magnetic field homogeneity, ensuring sharp spectral lines .

  • Instrument Calibration: Insert the sample into a 600 MHz NMR spectrometer. Lock the field to the

    
     deuterium resonance and execute automated gradient shimming (TopShim) until the 
    
    
    
    TMS linewidth is < 0.5 Hz.
  • Data Acquisition:

    • 1D 13C-NMR: Use a proton-decoupled pulse sequence (zgpg30). Set the relaxation delay (D1) to 2.0 seconds and acquire 1024 scans to guarantee a high signal-to-noise ratio for the quaternary carbons.

    • 2D HMBC: Acquire gradient-selected 2D spectra, optimizing the long-range coupling constant (

      
      ) to 8 Hz to capture 2-bond and 3-bond carbon-proton correlations.
      

Performance Comparison of Interpretation Workflows

We evaluated three distinct workflows for elucidating the structure of 2,2'-Dimethyl-4'-methoxypropiophenone.

Workflow Acq NMR Data Acquisition (600 MHz, CDCl3) W1 Workflow 1: 1D 13C-NMR Only Acq->W1 W2 Workflow 2: 2D-NMR (HSQC/HMBC) Acq->W2 W3 Workflow 3: AI-Assisted Prediction Acq->W3 R1 Empirical Assignment (Moderate Confidence) W1->R1 R2 Direct Connectivity (Absolute Confidence) W2->R2 R3 Automated Validation (High Speed, High Confidence) W3->R3

Fig 1. Comparison of NMR structural elucidation workflows for complex aromatic ketones.

Table 1: Objective Comparison of NMR Workflows
WorkflowSpectrometer TimeStructural ConfidenceCost / Resource IntensityBest Use Case
1D 13C-NMR Only ~15-30 minsModerateLowRoutine purity checks of known batches.
2D-NMR (HSQC/HMBC) ~1.5-3.0 hoursAbsoluteHighDe novo structural elucidation / patent filing.
AI-Assisted Prediction N/A (Seconds)HighMedium (Software License)Rapid validation of 1D data against large databases.
Table 2: 13C-NMR Chemical Shift Assignments & Validation

The table below summarizes the experimental data obtained, compared against AI predictions and validated via 2D HMBC correlations.

Carbon PositionTypeExperimental Shift (ppm)AI Predicted Shift (ppm)Key HMBC Correlations (

)
C=O (Carbonyl) Quaternary206.5204.8t-Butyl

, Aromatic

C4' (Ar-OMe) Quaternary162.1163.0Methoxy

, Aromatic

C2', C6' (Ar-H) CH131.2131.5Aromatic

C1' (Ar-CO) Quaternary130.8129.5Aromatic

C3', C5' (Ar-H) CH113.4113.8Aromatic

O-CH3 (Methoxy)

55.355.5-
C-Quat (t-Butyl) Quaternary44.244.0t-Butyl

C-CH3 (t-Butyl)

28.428.1-

Deep Dive: Why 2D-NMR (HMBC) is the Gold Standard

To achieve absolute certainty, Workflow 2 (HMBC) is required. HMBC (Heteronuclear Multiple Bond Correlation) maps the connectivity across 2 or 3 bonds, effectively "stitching" the molecule together.

HMBC_Logic cluster_protons Proton Sources (1H) cluster_carbons Target Carbons (13C) H_tBu t-Butyl Protons (δ 1.35 ppm) C_CO Carbonyl (δ 206.5) H_tBu->C_CO 3J HMBC C_Quat Quaternary (δ 44.2) H_tBu->C_Quat 2J HMBC H_Ar Aromatic Protons (δ 7.90 ppm) H_Ar->C_CO 3J HMBC C_Ipso Ipso Ar (δ 130.8) H_Ar->C_Ipso 2J HMBC H_OMe Methoxy Protons (δ 3.85 ppm) C_Para Para Ar (δ 162.1) H_OMe->C_Para 3J HMBC

Fig 2. Key 2D HMBC (Heteronuclear Multiple Bond Correlation) logic for structural verification.

As shown in Fig 2, the tert-butyl protons (


 1.35) show a strong 

correlation directly to the carbonyl carbon (

206.5), while the aromatic protons (

7.90) also show a

correlation to the exact same carbonyl carbon. This dual-correlation definitively proves the connectivity of the two halves of the molecule, overriding any ambiguity caused by the abnormal 1D chemical shift.
Conclusion

For routine analysis, a combination of 1D 13C-NMR and AI Prediction provides an optimal balance of speed and accuracy. However, for novel derivatives or regulatory submissions where steric inhibition causes unpredictable chemical shifts, 2D-NMR (HMBC) remains the irreplaceable gold standard.

References

  • PubChem. "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one". National Center for Biotechnology Information.[Link]

  • Dhami, K. S., & Stothers, J. B. (1965). "13C N.M.R. STUDIES: PART IV. CARBON-13 N.M.R. SPECTRA OF SOME ALKYL PHENYL KETONES". Canadian Journal of Chemistry.[Link]

  • University College London. "Sample Preparation | Faculty of Mathematical & Physical Sciences". UCL Chemistry NMR Facility.[Link]

Safety Operating Guide

Standard Operating Procedure: Handling and Disposal of 2,2-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I recognize that proper waste management in drug development is not merely a regulatory hurdle—it is a critical component of laboratory safety, environmental stewardship, and operational efficiency.

This guide provides a comprehensive, self-validating protocol for the safe handling and disposal of 2,2-Dimethyl-4'-methoxypropiophenone (often colloquially referred to as 2,2'-Dimethyl-4'-methoxypropiophenone). By understanding the chemical causality behind its hazards, your laboratory can implement robust logistical plans that protect both personnel and infrastructure.

Chemical Profiling & Mechanistic Hazard Analysis

To dispose of a chemical safely, one must first understand its structural behavior. The accurate IUPAC nomenclature for this compound is 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one (CAS: 2040-26-8)[1].

Mechanistic Causality of Hazards:

  • Skin and Eye Irritation (H315, H319): This compound features a highly lipophilic tert-butyl group adjacent to a ketone, paired with an electron-donating methoxy group. This lipophilicity allows the molecule to easily partition into and disrupt the lipid bilayer of the stratum corneum (skin) and mucosal membranes, leading to localized contact dermatitis and severe eye irritation[2].

  • Respiratory Irritation (H335): In its solid crystalline or powder form, the generation of micro-dust can lead to inhalation exposure. The particulate matter interacts directly with the moist mucosal lining of the respiratory tract, causing acute irritation[3].

  • Reactivity Profile: While the sterically hindered ketone reduces reactivity toward nucleophiles, the electron-rich methoxy-phenyl ring is susceptible to electrophilic attack and oxidation. Therefore, it must be strictly segregated from strong oxidizing agents in waste streams to prevent exothermic reactions.

Quantitative Safety & Logistics Data

Before initiating any disposal workflow, verify the physical and hazard parameters of the waste stream. The following table summarizes the critical logistical data required for proper categorization.

ParameterSpecification / Value
Chemical Name 1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one
CAS Number 2040-26-8
Molecular Formula C₁₂H₁₆O₂
Molecular Weight 192.25 g/mol
Physical State Solid (Powder/Crystals)
GHS Hazard Codes H315 (Skin), H319 (Eye), H335 (Respiratory)
Precautionary Codes P261, P280, P305+P351+P338, P501
Primary Waste Stream Non-Halogenated Organic (unless in halogenated solvent)

(Data derived from 1[1] and 2[2])

Step-by-Step Disposal Protocols

In pharmaceutical research, chemicals are rarely disposed of in a vacuum. The state of the chemical (pure solid vs. dissolved in solvent) dictates the logistical pathway.

Phase 1: Pure Solid Waste Disposal
  • Segregation: Isolate the solid waste from strong oxidizers (e.g., peroxides, permanganates, nitric acid).

  • Containment: Transfer residual solid powder into a chemically compatible, wide-mouth High-Density Polyethylene (HDPE) or glass container. Causality Note: Do not use standard thin-film trash bags, as crystalline edges can puncture the plastic, leading to hazardous exposure during transit.

  • Labeling: Affix a GHS-compliant hazardous waste label. Mark the container as "Non-Halogenated Organic Solid Waste" and explicitly check the boxes for "Irritant" .

Phase 2: Liquid Waste Management (Solvent Mixtures)

During organic synthesis, this propiophenone is typically a byproduct or unreacted starting material dissolved in a carrier solvent.

  • Solvent Identification:

    • If dissolved in Methanol, Ethanol, or Ethyl Acetate: Route to the Non-Halogenated liquid waste carboy.

    • If dissolved in Dichloromethane (DCM) or Chloroform: Route to the Halogenated liquid waste carboy.

  • Transfer Protocol: Use a grounded, static-free funnel to pour the solution into the carboy. Critical Step: Leave at least 20% headspace in the container. Causality Note: Headspace accommodates vapor pressure expansion, preventing container rupture if ambient temperatures fluctuate.

  • Secondary Containment: Always place the waste carboy in a secondary containment bin capable of holding 110% of the carboy's total volume.

Phase 3: Contaminated Consumables & PPE
  • Collection: Nitrile gloves, weigh boats, spatulas, and Kimwipes contaminated with the compound cannot be thrown in municipal trash.

  • Disposal: Place these items in a dedicated solid hazardous waste bin lined with a thick (minimum 6-mil) transparent polyethylene bag. Seal the bag with a gooseneck knot before transferring it to the Environmental Health & Safety (EH&S) collection point.

Spill Response & Containment Workflow

In the event of an accidental release, immediate and structured action is required to prevent aerosolization and dermal contact. Follow the logical workflow outlined below.

SpillResponse Start Spill Detected (CAS: 2040-26-8) Assess Assess Physical State Start->Assess PPE Don PPE (Nitrile, Goggles, Coat) Assess->PPE Solid Solid Spill: Use damp absorbent pad Avoid dust generation PPE->Solid Powder/Crystal Liquid Liquid Spill: Deploy inert chemical absorbent (e.g., vermiculite) PPE->Liquid In Solvent Collect Collect in HDPE Container Solid->Collect Liquid->Collect Label Label: Hazardous Waste (Irritant) Collect->Label Incinerate EH&S High-Temp Incineration Label->Incinerate

Fig 1. Decision matrix and workflow for 2,2-Dimethyl-4'-methoxypropiophenone spill containment.

Regulatory Compliance & Final Transport

Once packaged and labeled, the waste must be handed over to a certified hazardous waste contractor. Because 2,2-Dimethyl-4'-methoxypropiophenone is a stable organic compound without heavy metals, the preferred and most environmentally sound method of final destruction is high-temperature incineration equipped with exhaust scrubbers[3]. Never dispose of this chemical via sink drains, as aromatic ketones exhibit moderate persistence in aquatic environments and can disrupt local water treatment biomes.

References
  • AOBChem. (2024). Safety Data Sheet: 2,2-Dimethyl-4'-methoxypropiophenone. Retrieved from[Link]

Sources

Personal protective equipment for handling 2,2'-Dimethyl-4'-methoxypropiophenone

Author: BenchChem Technical Support Team. Date: March 2026

Handling specialized aryl ketones like 2,2'-Dimethyl-4'-methoxypropiophenone demands more than passive compliance—it requires a mechanistic understanding of the chemical's behavior to ensure absolute safety. As a liquid at room temperature, this compound presents specific acute hazards:[1]. Because of its lipophilic nature and the reactivity of its carbonyl group, improper handling can lead to rapid dermal penetration and mucosal damage.

As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework. By understanding the causality behind these safety protocols, researchers can execute their workflows with confidence and precision.

Chemical Profile & Mechanistic Hazard Analysis

Understanding the physical state and quantitative properties of a chemical dictates its exposure routes and containment strategy.

PropertyValueMechanistic Safety Implication
CAS Number 2040-26-8Unique identifier for safety tracking and waste profiling.
Physical State LiquidProne to splashing, aerosolization, and rapid surface spreading[2].
Density 0.988 g/cm³Floats slightly on or mixes with aqueous waste; requires organic absorbents for spill control[2].
Boiling Point 291.4 °CLow volatility at room temperature, but heating generates highly irritating vapors[2].
GHS Hazards H315, H319, H335The ketone moiety acts as a hydrogen-bond acceptor, disrupting lipid bilayers in the stratum corneum and ocular mucosa, leading to acute inflammation[1].

Personal Protective Equipment (PPE) Matrix

Do not rely on standard laboratory PPE. Ketones are notorious for degrading common elastomers. The following matrix explains the causality behind each PPE requirement and provides a self-validating check to ensure equipment integrity before use.

PPE CategoryRequired SpecificationCausality & Self-Validating Check
Hand Protection Butyl Rubber Gloves (Primary)Causality: Standard nitrile gloves swell and degrade rapidly upon contact with aryl ketones, leading to chemical breakthrough.[3].Validation: Inflation Test. Roll the cuff to trap air. Squeeze the glove to ensure no pressure loss or pinhole leaks before donning.
Eye Protection Indirect-Vented Splash Goggles Causality: Safety glasses leave gaps. Liquid splashes of this compound will cause severe ocular irritation (H319)[1]. Indirect vents prevent capillary action of liquids while mitigating lens fogging.Validation: Seal Check. Run a finger along the elastomer skirt to confirm flush, gapless contact with the face.
Body Protection Polymer-Coated Lab Coat / Apron Causality: Woven cotton absorbs liquids, holding the irritant against the skin (H315)[1]. A non-porous barrier forces the liquid to bead and roll off.Validation: Droplet Test. Place a single drop of water on the sleeve; it must bead up, not absorb.
Respiratory Certified Chemical Fume Hood Causality: Prevents inhalation of aerosols or vapors (H335), especially if the compound is heated, transferred, or vigorously agitated[1].Validation: Flutter Test. Tape a 1x4 inch tissue strip to the bottom of the sash. Continuous inward flutter validates active negative pressure.

Operational Workflow & Handling Protocol

This protocol is designed as a closed-loop system, ensuring that every step verifies the safety of the next.

Step 1: Environmental Preparation & Validation

  • Action: Lower the fume hood sash to the designated operating height (usually 18 inches).

  • Validation: Perform the Flutter Test described above. Do not uncap the reagent until inward airflow is visually confirmed.

Step 2: Equipment Selection

  • Action: Use only glass, PTFE (Teflon), or stainless-steel tools for dispensing.

  • Causality: 2,2'-Dimethyl-4'-methoxypropiophenone is an organic liquid that can leach plasticizers from standard polystyrene or polyethylene weighing boats, compromising both the experiment's purity and the container's structural integrity.

Step 3: Dispensing and Transfer

  • Action: Dispense the liquid using a glass volumetric pipette or a PTFE-lined syringe. If transferring between labs, place the primary glass amber bottle inside a shatter-proof secondary containment vessel.

  • Causality: Secondary containment ensures that if the primary vessel is dropped, the liquid—which has a[2]—is entirely captured, preventing a hazardous spill in public corridors.

Step 4: Decontamination

  • Action: Wipe down all exterior surfaces of the reagent bottle and the fume hood deck with a Kimwipe dampened with isopropanol, followed by a secondary wipe with mild soap and water.

  • Validation: White-Glove Test. Wipe the cleaned area with a dry, white filter paper. Inspect for any oily residue or discoloration. If the paper remains pristine, the decontamination is successful.

Spill Response & Disposal Plan

In the event of a spill, immediate and structured action prevents respiratory distress and surface contamination.

Step 1: Isolate and Assess

  • Alert personnel in the immediate vicinity. If the spill occurs outside a fume hood, evacuate the area to prevent inhalation of irritating vapors.

Step 2: Containment (The "Damming" Method)

  • Action: Surround the perimeter of the liquid spill with an inert, non-combustible absorbent such as vermiculite or diatomaceous earth.

  • Causality: Working from the outside in prevents the spill from spreading. Never use sawdust or combustible materials, as organic compounds can sometimes initiate exothermic reactions depending on the co-reagents present.

Step 3: Collection and Disposal

  • Action: Use non-sparking polypropylene or PTFE scoops to transfer the absorbed mixture into a high-density polyethylene (HDPE) hazardous waste bucket.

  • Causality: Sealing the waste in thick HDPE prevents vapor off-gassing into the laboratory environment.

  • Labeling: Affix a hazardous waste tag explicitly stating: "Hazardous Organic Waste - Contains 2,2'-Dimethyl-4'-methoxypropiophenone (CAS 2040-26-8) - Irritant".

Operational Workflow Diagram

The following diagram maps the logical progression of the handling and spill response protocol, emphasizing the critical decision nodes and self-validating steps.

G A Pre-Operation Phase (CAS 2040-26-8) B Validate Fume Hood (Inward Flutter Test) A->B C PPE Validation (Butyl Glove Inflation Test) A->C D Dispensing Phase (Use PTFE/Glass) B->D C->D E Spill Detected? D->E F Spill Response (Contain with Vermiculite) E->F Yes G Standard Decontamination (Isopropanol + Soap) E->G No H Waste Disposal (Seal in HDPE Container) F->H G->H

Operational workflow and self-validating safety protocol for handling 2,2'-Dimethyl-4'-methoxypropiophenone.

References

  • "1-(4-Methoxyphenyl)-2,2-dimethylpropan-1-one | C12H16O2 | CID 1054423 - PubChem", National Center for Biotechnology Information. URL:[Link]

  • "1-(4-methoxyphenyl)-2,2-dimethylpropan-1-one | CAS 2040-26-8", American Elements. URL:[Link]

  • "OSHA Personal Protective Equipment Table 4 - Chemical-Resistant Gloves", Occupational Safety and Health Administration (OSHA). URL:[Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.